molecular formula C9H7BN2O2 B1458945 6-Cyano-1H-indole-2-boronic acid CAS No. 1286777-08-9

6-Cyano-1H-indole-2-boronic acid

Cat. No.: B1458945
CAS No.: 1286777-08-9
M. Wt: 185.98 g/mol
InChI Key: NGZRRRRKSFYROR-UHFFFAOYSA-N
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Description

6-Cyano-1H-indole-2-boronic acid (CAS 1286777-08-9) is a multifunctional heterocyclic building block critical for modern synthetic organic and medicinal chemistry. Its primary research value lies in its application in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is the method of choice for the efficient construction of carbon-carbon bonds . This reaction allows researchers to couple the indole backbone with a wide variety of electrophilic partners, enabling the rapid synthesis of complex and diverse compound libraries for biological screening . The molecular scaffold of this compound is highly privileged; the indole nucleus is a key structural component in numerous biologically active molecules and pharmaceuticals . The presence of both a boronic acid and a cyano group on the indole ring creates a versatile chemical handle for further derivatization. The boronic acid at the 2-position facilitates cross-coupling, while the electron-withdrawing cyano group at the 6-position can influence the electronic properties of the molecule and serves as a precursor for transforming into other functional groups, such as amines, amides, or carboxylic acids . As such, this reagent is particularly valuable in drug discovery projects for constructing novel 2-phenylindole derivatives, a class of compounds studied for a broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory effects . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in accordance with good laboratory practices. For optimal stability, it is recommended to store the product under an inert atmosphere at -20°C .

Properties

IUPAC Name

(6-cyano-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRRRRKSFYROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Cyano-1H-indole-2-boronic acid is a highly valuable, multi-functional chemical compound, playing a crucial role as a building block in the development of novel therapeutics and advanced materials. Its indole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological pathways. The strategic placement of a cyano group at the 6-position and a boronic acid at the 2-position provides orthogonal handles for diverse chemical transformations. The electron-withdrawing nature of the cyano group modulates the electronic properties of the indole ring, while the boronic acid moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.[1][2]

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate synthetic route for a given application.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the introduction of a boron-containing moiety at the C2 position of a pre-functionalized 6-cyanoindole scaffold. The methods can be broadly categorized into two main approaches:

  • Lithiation followed by Borylation: This classic and robust method involves the deprotonation of the C2 position of a protected 6-cyanoindole using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophilic boron source.

  • Direct C-H Borylation: More modern approaches focus on the direct functionalization of the C-H bond at the C2 position using transition-metal catalysts or metal-free conditions, offering a more atom-economical and potentially milder alternative.

Strategy 1: N-Protected 6-Cyanoindole via Lithiation and Borylation

This widely employed strategy offers a reliable and scalable route to this compound. The necessity of an N-protecting group is a critical aspect of this approach. The acidic N-H proton of the indole (pKa ≈ 17) would be readily deprotonated by the strong bases used for C2-lithiation, leading to undesired side reactions and consumption of the base. Protection of the indole nitrogen, typically with groups like tert-butyloxycarbonyl (Boc) or tosyl (Ts), circumvents this issue and directs the deprotonation to the desired C2 position.

Mechanistic Rationale

The increased acidity of the C2-proton in N-protected indoles is a key factor. The protecting group enhances the kinetic acidity of the C2-proton relative to other protons on the indole ring. Upon treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the C2-proton is selectively abstracted to form a C2-lithiated indole intermediate. This highly nucleophilic species readily reacts with an electrophilic boron reagent, typically a trialkyl borate like triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired boronic acid.

Experimental Protocol: Synthesis of N-Boc-6-cyano-1H-indole-2-boronic acid

This protocol outlines the synthesis starting from commercially available 6-cyanoindole.

Step 1: N-Protection of 6-Cyanoindole

  • To a stirred solution of 6-cyanoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-6-cyanoindole.

Step 2: C2-Borylation

  • Dissolve N-Boc-6-cyanoindole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield N-Boc-6-cyano-1H-indole-2-boronic acid.

Step 3: Deprotection (Optional)

If the unprotected this compound is desired, the Boc group can be removed under acidic conditions.

  • Dissolve the N-Boc protected boronic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until TLC analysis indicates complete deprotection.

  • Remove the solvent and excess acid under reduced pressure to obtain the final product.

Visualization of the Lithiation-Borylation Pathway

Lithiation_Borylation cluster_protection Step 1: N-Protection cluster_borylation Step 2: C2-Borylation cluster_deprotection Step 3: Deprotection A 6-Cyanoindole B N-Boc-6-cyanoindole A->B Boc₂O, DMAP, THF C N-Boc-6-cyanoindole D C2-Lithiated Intermediate C->D n-BuLi, THF, -78°C E Boronate Ester D->E B(OiPr)₃ F N-Boc-6-cyano-1H-indole-2-boronic acid E->F Acidic Workup (H₃O⁺) G N-Boc-6-cyano-1H-indole-2-boronic acid H This compound G->H TFA or HCl

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Strategy 2: Direct C-H Borylation of Indoles

Direct C-H borylation has emerged as a powerful and elegant strategy for the synthesis of organoboron compounds, including indole-2-boronic acids.[3] These methods avoid the use of stoichiometric organometallic reagents and often proceed under milder conditions. Both metal-catalyzed and metal-free approaches have been developed for the C2-borylation of indoles.

Metal-Free C-H Borylation

Recent advancements have demonstrated the feasibility of metal-free C-H borylation of indoles at the C2 position.[3] One notable approach utilizes an inexpensive and readily available boron reagent, BBr₃, for the directed C-H borylation of C3-substituted indoles.[3] While this specific example focuses on C3-substituted indoles, the underlying principles of electrophilic borylation are relevant.

Another metal-free approach involves the use of highly Lewis acidic boranes, such as bis(1-methyl-ortho-carboranyl)borane, which can achieve the dearomative C2-borylation of indoles under mild, uncatalyzed conditions. However, the substrate scope for such reactions can be limited, and substitution on the indole nitrogen is often required.

Transition Metal-Catalyzed C-H Borylation

Palladium and iridium-catalyzed reactions are at the forefront of direct C-H borylation of heterocycles. While C3-borylation is often the kinetically favored pathway in electrophilic borylation of indoles, specific ligand and catalyst systems can be employed to achieve C2 selectivity.[4][5] The mechanism typically involves an electrophilic attack of a borylating agent, activated by a catalyst, on the electron-rich indole ring.

For instance, the use of NHC·boranes (N-heterocyclic carbene boranes) in the presence of iodine as a catalyst can selectively produce C2-borylated indoles.[5] Mechanistic studies suggest that this selectivity arises from a C3 to C2 boron migration under Brønsted acidic conditions, leading to the thermodynamically more stable C2-borylated product.[5]

Comparative Analysis of Synthetic Strategies
FeatureLithiation-BorylationDirect C-H Borylation
Reagents Strong bases (n-BuLi, LDA), cryogenic conditions (-78 °C), N-protection required.Transition metal catalysts (Pd, Ir) or strong Lewis acids (BBr₃), often milder conditions.
Atom Economy Lower, due to the use of protecting groups and stoichiometric base.Higher, as it avoids protecting groups and stoichiometric reagents.
Substrate Scope Generally broad, but sensitive functional groups may not be tolerated.Can be highly substrate-dependent; directing groups may be necessary for regioselectivity.
Regioselectivity High for C2-borylation on N-protected indoles.Can be challenging to control (C2 vs. C3); often requires specific catalysts or directing groups.[4][6]
Scalability Well-established and scalable.May require optimization for large-scale synthesis due to catalyst cost and removal.
Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a key coupling partner in Suzuki-Miyaura reactions.[2][7] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the C2 position of the indole and a variety of sp²-hybridized carbon atoms from aryl, vinyl, or heteroaryl halides or triflates.[8]

General Suzuki-Miyaura Coupling Protocol
  • To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of the Suzuki-Miyaura Coupling

Suzuki_Miyaura A This compound C Catalytic Cycle A->C B Aryl/Heteroaryl Halide (R-X) B->C D 2-Aryl/Heteroaryl-6-cyano-1H-indole C->D Pd Catalyst, Base

Sources

6-Cyano-1H-indole-2-boronic acid chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Cyano-1H-indole-2-boronic acid: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, indole-based scaffolds are cornerstones for the development of novel therapeutics and functional materials.[1] Among the vast array of functionalized indoles, this compound has emerged as a particularly valuable building block. Its unique trifunctional nature—a reactive boronic acid at the 2-position, a versatile cyano group at the 6-position, and an adaptable indole core—provides a powerful platform for generating molecular diversity.

This guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide a causal understanding of its chemical behavior, grounded in field-proven insights and authoritative references. We will examine its core physicochemical properties, delve into its reactivity with a focus on palladium-catalyzed cross-coupling, outline detailed experimental protocols, and discuss its strategic applications in contemporary drug discovery.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This compound is typically supplied as an off-white or yellow solid and possesses a unique combination of features that dictate its handling, stability, and reactivity.[2][3]

Structural and Physicochemical Data

The inherent properties of this molecule are summarized below. The boronic acid moiety is a Lewis acid, capable of forming a tetrahedral boronate species in the presence of a Lewis base, a property central to its reactivity and biological interactions.[4] The electron-withdrawing nature of the cyano group at the 6-position influences the electronic character of the entire indole ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1286777-08-9[2][5]
Molecular Formula C₉H₇BN₂O₂[2]
Molecular Weight 185.98 g/mol
Appearance Off-White to Yellow Solid[2]
Purity Typically ≥96%[2]
InChI Key NGZRRRRKSFYROR-UHFFFAOYSA-N[2]
Stability, Storage, and Handling

As with many boronic acids, stability is a key consideration for ensuring reproducible results. Boronic acids can undergo protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions or undergo trimerization to form boroxines upon dehydration.

  • Stability : The compound is generally stable under normal laboratory conditions.[6] However, prolonged exposure to heat or moisture can lead to degradation. The N-H of the indole can be acidic and may participate in intermolecular interactions or reactions under basic conditions.

  • Storage : For optimal shelf-life, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8°C).[3] This minimizes both oxidation and dehydration.

  • Handling : Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[6] The compound is classified as an irritant, causing skin and serious eye irritation.[6] It may also cause respiratory irritation, so handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the boronic acid group, primarily its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction is one of the most robust and widely used methods for forming C-C bonds in modern organic synthesis.[8]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like our indole-2-boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[7] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants.[1]

The choice of catalyst, ligand, base, and solvent is critical for success, particularly with nitrogen-containing heterocycles like indoles, which can sometimes inhibit catalyst activity.[9]

Causality Behind Reagent Choice:

  • Palladium Source : A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often more efficient to generate Pd(0) in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or from advanced precatalysts that are designed for high activity and stability.[7][9]

  • Ligand : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like N-H indoles, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often superior, as they promote the oxidative addition step and facilitate the reductive elimination step.[9]

  • Base : The base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[10] Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for coupling N-H containing heterocycles.[9]

  • Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three main stages.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_halide Ar-Pd(II)-X (Palladacycle) oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl Ar-Pd(II)-Ar' (Diaryl Complex) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination Yields Product reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product boronic_acid R-B(OH)₂ (this compound) boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation Transfers Organic Group halide Ar'-X (Coupling Partner) halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and laboratory equipment.

Representative Synthesis of this compound

The synthesis of indole-2-boronic acids often proceeds via a directed ortho-metalation strategy on an N-protected indole, followed by quenching with a borate ester.[11] The N-H proton is acidic and must be protected (e.g., with a Boc group) to direct lithiation to the C2 position.

Synthesis_Workflow start 1-Boc-6-cyanoindole lithiation Lithiation (LDA or n-BuLi, THF, -78°C) start->lithiation intermediate1 Lithiated Indole Intermediate lithiation->intermediate1 boration Borylation (Triisopropyl borate) intermediate1->boration intermediate2 Boronate Ester boration->intermediate2 hydrolysis Acidic Workup / Hydrolysis (e.g., 2N HCl) intermediate2->hydrolysis product_boc 1-Boc-6-cyano-1H-indole-2-boronic acid hydrolysis->product_boc deprotection Deprotection (TFA or HCl) product_boc->deprotection final_product This compound deprotection->final_product

Sources

An In-Depth Technical Guide to the Solubility Parameters of 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility parameters of 6-Cyano-1H-indole-2-boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for determining and applying the solubility characteristics of this compound. Our focus is on providing actionable insights and robust experimental protocols to empower your research and development endeavors.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a reactive boronic acid moiety and a cyano-substituted indole scaffold. This unique combination makes it a valuable intermediate in the synthesis of a diverse range of biologically active compounds and functional materials. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, while the indole core is a prevalent motif in numerous pharmaceuticals. The cyano group, an electron-withdrawing substituent, significantly influences the electronic properties and, consequently, the reactivity and physicochemical characteristics of the molecule, including its solubility.

A thorough understanding of the solubility of this compound is paramount for its effective utilization in synthetic chemistry, formulation development, and biological assays. Solubility dictates the choice of reaction solvents, purification methods, and the bioavailability of any resulting therapeutic agents. This guide will equip you with the knowledge to predict, measure, and modulate the solubility of this important compound.

Physicochemical Properties: The Foundation of Solubility

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₉H₇BN₂O₂[1]
Molecular Weight 185.98 g/mol [1]
Physical Form Off-white to light yellow solid[1]
logP (XLogP3) ~1.5 - 2.0Estimated based on the value for the closely related 6-cyano-1H-indole-2-carboxylic acid. The boronic acid group is generally more polar than a carboxylic acid, suggesting a potentially lower logP.
pKa ~7.5 - 8.5Arylboronic acids typically have pKa values in the range of 8-10. The electron-withdrawing cyano group on the indole ring is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3]

Causality Behind the Properties:

  • The indole nucleus provides a degree of lipophilicity, while the boronic acid and cyano groups introduce polarity and hydrogen bonding capabilities.

  • The logP value suggests a moderate lipophilicity, indicating that the compound will likely exhibit limited solubility in both highly polar (like water) and very non-polar (like alkanes) solvents, with better solubility in solvents of intermediate polarity.

  • The estimated pKa indicates that this compound is a weak acid. Its solubility in aqueous media will, therefore, be highly pH-dependent. At pH values above its pKa, the boronic acid will deprotonate to form the more soluble boronate anion.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters (HSP) provide a powerful theoretical framework for predicting the solubility of a solute in a given solvent. The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Determining the Hansen Solubility Parameters for this compound

As specific HSP values for this compound are not published, they must be determined experimentally. The following protocol outlines a robust method for this determination.

Experimental Protocol: Determination of Hansen Solubility Parameters

Objective: To determine the δD, δP, and δH values for this compound.

Materials:

  • This compound

  • A set of 20-30 solvents with known HSP values, covering a wide range of polarities and hydrogen bonding capabilities.

  • Small, sealed vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Vortex mixer

  • Temperature-controlled shaker or incubator

  • Analytical balance

Methodology:

  • Solvent Selection: Choose a diverse set of solvents with known HSPs. A good selection will include alkanes, aromatic hydrocarbons, chlorinated solvents, ketones, esters, ethers, alcohols, and polar aprotic solvents.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into each vial.

    • Add a fixed volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Vortex each vial for 1-2 minutes to ensure initial dispersion.

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium. The extended equilibration time is crucial for poorly soluble compounds.

  • Solubility Assessment:

    • After equilibration, visually inspect each vial.

    • Classify the solubility of the compound in each solvent as either "good" (completely dissolved) or "bad" (partially or not dissolved). A binary classification is the simplest approach for HSP determination.

  • Data Analysis:

    • Input the list of solvents and their known HSP values (δD, δP, δH) into a specialized software package like HSPiP (Hansen Solubility Parameters in Practice).

    • For each solvent, assign a score of 1 for "good" solubility and 0 for "bad" solubility.

    • The software will then calculate the HSP sphere for this compound. The center of this sphere represents the HSP values (δD, δP, δH) of the compound, and the radius (R₀) represents the interaction radius. Solvents that fall within this sphere are predicted to be good solvents.

Self-Validating System: The robustness of this protocol lies in the use of a large and diverse set of solvents. A well-defined solubility sphere with a clear distinction between "good" and "bad" solvents provides confidence in the determined HSP values. If the results are ambiguous, it may be necessary to test additional solvents to refine the sphere.

Diagram of the HSP Determination Workflow:

HSP_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh Compound B Add Solvents (Known HSPs) A->B C Equilibrate (24h @ 25°C) B->C D Assess Solubility (Good/Bad) C->D E Input Data into HSPiP D->E F Calculate HSP Sphere E->F G Determine δD, δP, δH F->G

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are valuable, experimental determination of solubility provides definitive data. The gold-standard for determining the equilibrium solubility of poorly soluble compounds is the shake-flask method.

Experimental Protocol: Shake-Flask Solubility Measurement

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for low analyte binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that a visible amount of solid remains undissolved.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

    • Self-Validating Step: To confirm equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

  • Phase Separation:

    • Allow the suspension to settle for a short period.

    • To remove undissolved solid, centrifuge a portion of the suspension at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulates. Causality: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration. The filter material should be validated for low compound binding.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility by back-calculating from the measured concentration of the diluted sample.

Diagram of the Shake-Flask Method Workflow:

Shake_Flask_Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (e.g., 48h @ 25°C) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Factors Affecting the Solubility of this compound

Several factors can significantly influence the solubility of this compound. Understanding these factors is crucial for controlling its behavior in various applications.

  • pH: As a weak acid, the solubility of this compound in aqueous media is expected to increase significantly at pH values above its pKa due to the formation of the more polar boronate anion.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature. However, this must be determined experimentally.

  • Solvent Polarity: Based on its structure, the compound is expected to have optimal solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and lower alcohols (e.g., ethanol, methanol), where a balance of polar and non-polar interactions can be achieved.

  • Formation of Boroxines: Boronic acids are known to reversibly dehydrate to form cyclic anhydrides called boroxines. Boroxines are generally less polar and may have different solubility profiles than the corresponding boronic acid. This equilibrium can be influenced by the solvent and the presence of water.

  • Presence of Diols: Boronic acids can form reversible covalent complexes with diols (e.g., sugars, glycerol). This complexation can significantly increase the aqueous solubility of the boronic acid.[4]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. For this compound and related cyano-substituted indoles, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Hazardous Decomposition Products: Upon combustion, this compound may release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[5][7]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7]

    • Skin: Wash off immediately with plenty of soap and water.[7]

    • Ingestion: If swallowed, rinse mouth and seek medical advice.[7]

    • Inhalation: Move the person to fresh air.[7]

Always consult the most recent Material Safety Data Sheet (MSDS) for the specific compound before handling.[4][5][6][7][8][9][10]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility parameters of this compound. While specific experimental data for this compound is sparse, the theoretical principles of Hansen Solubility Parameters and the robust experimental protocol of the shake-flask method offer a clear path to characterizing its solubility profile. By understanding the interplay of its physicochemical properties and the external factors that influence its solubility, researchers can optimize its use in synthesis, formulation, and biological applications, thereby accelerating innovation in drug discovery and materials science.

References

  • Ferreira, M. J., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(18), 4266. [Link]

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  • Chtchigrovsky, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(18), 3329. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 25(11), 2551. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 937-950. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Link]

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An In-Depth Technical Guide to the Spectral Data of 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 6-Cyano-1H-indole-2-boronic acid (CAS No. 1286777-08-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, expert-level prediction and interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is grounded in the fundamental principles of spectroscopy and is supported by a comparative study of structurally related analogues, including 6-cyanoindole and indole-2-carboxylic acid. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and application of novel indole derivatives, providing a robust framework for spectral interpretation and quality control.

Introduction: The Importance of Spectral Characterization

This compound is a bifunctional molecule that combines the privileged indole scaffold with the versatile boronic acid moiety. The indole ring is a cornerstone in numerous biologically active compounds, while the boronic acid group is widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a pharmacophore that can form reversible covalent bonds with biological targets. The cyano group at the 6-position acts as a potent electron-withdrawing group, modulating the electronic properties of the indole ring system.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide explains the causal relationships between the structure of this compound and its predicted spectral features, offering a self-validating system for researchers to anticipate and interpret their own experimental data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are based on the known effects of substituents on the indole ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
N-H~12.0 - 12.5broad singlet-The N-H proton of the indole ring is acidic and its chemical shift is solvent and concentration-dependent. In DMSO-d₆, it typically appears as a broad singlet at a downfield position due to hydrogen bonding with the solvent.
H-3~7.0 - 7.2singlet-The H-3 proton is on the pyrrole ring and adjacent to the boronic acid group. Its chemical shift is influenced by the electron-donating nitrogen and the anisotropic effect of the boronic acid, appearing as a singlet.
H-4~7.8 - 8.0doubletJ ≈ 8.0 - 8.5H-4 is ortho to the electron-withdrawing cyano group at C-6, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
H-5~7.4 - 7.6doubletJ ≈ 8.0 - 8.5H-5 is meta to the cyano group and will be coupled to H-4, resulting in a doublet. Its chemical shift will be less downfield than H-4.
H-7~8.1 - 8.3singlet-H-7 is adjacent to the electron-donating nitrogen and ortho to the cyano group, resulting in a significant downfield shift. It is expected to appear as a singlet or a very narrow doublet due to a small meta-coupling to H-5.
B(OH)₂~8.0 - 8.5broad singlet-The protons of the boronic acid hydroxyl groups are acidic and exchangeable. They typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and water content.
Causality in ¹H NMR Predictions

The electron-withdrawing nature of the cyano group at the C-6 position significantly influences the chemical shifts of the protons on the benzene portion of the indole ring. This effect is most pronounced for the ortho (H-7) and para (H-4) protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted indole. The boronic acid at C-2 will primarily affect the adjacent H-3 proton.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for validating these predictions.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many organic compounds and its ability to slow down the exchange of N-H and O-H protons, often allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

Visualization of the NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~135 - 140The carbon bearing the boronic acid group will be significantly deshielded. Its signal may be broad due to quadrupolar relaxation of the adjacent boron atom.
C-3~105 - 110C-3 is adjacent to the electron-donating nitrogen and is typically found at a relatively upfield position for an aromatic carbon.
C-3a~138 - 142This is a quaternary carbon at the ring junction, and its chemical shift is influenced by both rings.
C-4~122 - 125This carbon is para to the electron-withdrawing cyano group, leading to a downfield shift.
C-5~120 - 123C-5 is meta to the cyano group and its chemical shift will be less affected.
C-6~105 - 110The carbon directly attached to the electron-withdrawing cyano group is expected to be significantly deshielded, however, in some indole systems, this position can be shielded. For 6-cyanoindole, the C-6 resonance is observed around 107 ppm.
C-7~128 - 132C-7 is ortho to the cyano group and adjacent to the nitrogen, resulting in a downfield shift.
C-7a~128 - 132This quaternary carbon is part of the ring junction and adjacent to the nitrogen atom.
CN~118 - 122The nitrile carbon typically resonates in this region.
Rationale for ¹³C NMR Predictions

The chemical shifts of the carbon atoms in the indole ring are influenced by the electronegativity of the nitrogen atom and the mesomeric and inductive effects of the substituents. The boronic acid group at C-2 will cause a downfield shift for this carbon. The electron-withdrawing cyano group at C-6 will have a significant impact on the chemical shifts of the carbons in the benzene ring, particularly C-4, C-5, C-6, and C-7.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • Data Processing: Similar to ¹H NMR, the data is processed using a Fourier transform and phasing.

Predicted Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3400 - 3200Strong, BroadO-H stretch (boronic acid)The O-H stretching of the boronic acid group will appear as a broad band due to hydrogen bonding.
~3350 - 3300MediumN-H stretch (indole)The N-H stretching of the indole ring is a characteristic absorption.
~3100 - 3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the aromatic indole ring.
~2230 - 2220Strong, SharpC≡N stretch (nitrile)The nitrile group has a very characteristic and strong absorption in this region.
~1620 - 1450Medium-StrongAromatic C=C skeletal vibrationsThese absorptions are characteristic of the indole ring system.
~1350 - 1300StrongB-O stretch (boronic acid)The stretching vibration of the boron-oxygen bond is a key feature of boronic acids.
~880 - 800StrongAromatic C-H out-of-plane bendThe pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum of the solid material can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded first.

    • The sample is then placed on the crystal, and the sample spectrum is recorded.

    • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Visualization of the IR Analysis Workflow

Indole Boronic Acids: A Cornerstone of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Consequently, the development of efficient and versatile methods for the functionalization of the indole ring is a central theme in contemporary organic chemistry. Among the vast arsenal of synthetic tools available, indole boronic acids and their derivatives have emerged as exceptionally valuable building blocks. Their inherent stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation have established them as indispensable reagents in both academic and industrial laboratories.[1][2][4][5]

This guide provides a comprehensive overview of indole boronic acids, intended for researchers and professionals engaged in organic synthesis and drug development. We will delve into the core principles of their synthesis, explore their key properties and handling considerations, and showcase their profound impact on modern synthetic strategies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The Synthesis of Indole Boronic Acids: An Evolving Landscape

The accessibility of indole boronic acids is paramount to their widespread use. Synthetic strategies have evolved from classical organometallic approaches to highly efficient and regioselective catalytic methods, broadening the scope of available structures.

Traditional Approaches: Halogen-Metal Exchange

The archetypal method for preparing indole boronic acids involves a halogen-metal exchange reaction on a pre-functionalized haloindole, followed by quenching with a boron electrophile, typically a trialkyl borate.[1][2] This approach, while robust, necessitates the synthesis of the corresponding haloindole and the use of cryogenic temperatures and pyrophoric reagents like n-butyllithium.

Typical Experimental Protocol: Synthesis of Indole-3-boronic Acid via Halogen-Metal Exchange [2]

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of 3-bromoindole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation/Lithiated Intermediate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 2.1 equiv) dropwise via syringe. The first equivalent deprotonates the indole N-H, while the second performs the halogen-lithium exchange.

  • Borylation: After stirring for 30-60 minutes at -78 °C, add triisopropyl borate (B(OiPr)₃, ~1.5 equiv) dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often purified by recrystallization or silica gel column chromatography to afford the desired indole-3-boronic acid.

Modern Catalytic Strategies: The Rise of C-H Borylation

Direct C-H activation and borylation have revolutionized the synthesis of aryl and heteroaryl boronic acids, and indoles are no exception.[2] These methods offer superior atom economy by avoiding the pre-installation of a halogen. The primary challenge lies in controlling the regioselectivity, as the indole ring possesses multiple C-H bonds with varying reactivity.[2]

Transition metals such as iridium, rhodium, palladium, and ruthenium are at the forefront of this field.[2][6] Iridium-catalyzed reactions, pioneered by Hartwig and others, are particularly effective for the direct borylation of arenes and heteroarenes using bis(pinacolato)diboron (B₂pin₂).[2] The choice of catalyst, ligand, and directing group can steer the borylation to different positions on the indole core (C2, C3, C4, C7, etc.).[7]

Catalyst SystemBoron SourceTypical RegioselectivityKey Features
[Ir(cod)OMe]₂ / dtbpyB₂pin₂C3 (for N-protected)Mild conditions, high functional group tolerance.[2]
Rh(I) complexesB₂pin₂ / HBpinC2, C7Often requires a directing group for high selectivity.[2]
Pt complexesB₂pin₂C2High selectivity for the C2 position.[2]
Pd(OAc)₂B₂pin₂C2Oxidative C-H activation pathway.[6]
Metal-Free (e.g., B(C₆F₅)₃)CatecholboraneC3Electrophilic borylation of electron-rich indoles.[8]

Table 1. Comparative overview of selected catalytic systems for indole C-H borylation.

G cluster_0 Synthetic Pathways to Indole Boronic Acids Haloindole Haloindole Indole Boronic Acid/Ester Indole Boronic Acid/Ester Haloindole->Indole Boronic Acid/Ester 1. Halogen-Metal Exchange 2. Borylation Haloindole->Indole Boronic Acid/Ester Miyaura Borylation (e.g., with B₂pin₂) Indole Indole Indole->Indole Boronic Acid/Ester Direct C-H Borylation (Ir, Rh, Pd, Pt catalysis) Acyclic Precursor Acyclic Precursor Acyclic Precursor->Indole Boronic Acid/Ester Borylative Cyclization

Caption: Key synthetic routes to indole boronic acids and esters.

Physicochemical Properties, Stability, and Handling

A key advantage of indole boronic acids is their general stability, especially when compared to more reactive organometallic counterparts like organolithiums or Grignard reagents.[1][4] They are typically crystalline solids that are stable to air and moisture, facilitating their handling and storage.

However, it is crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines .[9] This is a reversible equilibrium, and the presence of boroxine does not typically impede reactivity in cross-coupling reactions, as it readily hydrolyzes back to the monomeric boronic acid under the aqueous basic conditions of the reaction.

The Critical Role of Nitrogen Protection

The indole nitrogen is nucleophilic and its proton is acidic (pKa ≈ 17). In many synthetic transformations, particularly those involving strong bases or organometallic intermediates, protection of the N-H group is essential.[10] N-protection prevents unwanted side reactions and can be used strategically to direct regioselectivity, for instance, in lithiation reactions.[10] The choice of protecting group can also significantly influence the outcome of subsequent reactions like Suzuki-Miyaura couplings.[11]

Protecting GroupAbbreviationIntroduction Reagent(s)Removal ConditionsKey Characteristics
tert-ButoxycarbonylBocBoc₂O, DMAPTFA; or thermalElectron-withdrawing, easily removed, but can be labile.[12]
BenzenesulfonylBesPhSO₂Cl, BaseStrong base (e.g., NaOH) or reductive conditionsRobust, strongly electron-withdrawing.[12]
p-ToluenesulfonylTosyl (Ts)TsCl, BaseStrong base or reducing agentsSimilar to Bes, very common, but removal can be harsh.[11]
[2-(Trimethylsilyl)ethoxy]methylSEMSEMCl, NaHFluoride source (e.g., TBAF), acidStable to a wide range of conditions, removed selectively.[13]

Table 2. Common N-Protecting groups for indoles in organic synthesis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Indole boronic acids are most celebrated for their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the bedrock of modern biaryl and heteroaryl synthesis.[14][15] The reaction is prized for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of catalysts and coupling partners.[16]

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_transmetal R¹-Pd(II)L₂-R² pd0->pd2_transmetal Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd2_complex->pd0 Reductive Elimination pd2_transmetal->pd2_complex Transmetalation center aryl_halide R¹-X product R¹-R² boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Implementation and Protocol

The operational simplicity of the Suzuki-Miyaura reaction is one of its greatest assets. A typical procedure involves combining the haloindole (or indole boronic acid), the boronic acid partner (or halo-partner), a palladium catalyst, a ligand, a base, and a solvent system.

General Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-Boc-indole

  • Reagent Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine 5-bromo-1-Boc-indole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).[17][18]

  • Solvent Addition: Add a degassed solvent mixture. Common systems include dioxane/water, toluene/water, or DMF/water.

  • Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time (2-24 hours). Reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to yield the 5-aryl-1-Boc-indole.

Applications in Medicinal Chemistry and Drug Discovery

The indole motif is a cornerstone of medicinal chemistry, appearing in drugs targeting a vast range of diseases.[2] Indole boronic acids provide a direct and powerful route to rapidly diversify the indole core, enabling the exploration of structure-activity relationships (SAR). They are used to synthesize inhibitors of enzymes like matrix metalloproteinase-13 (MMP-13) for arthritis treatment and to create substituted pyrimidines that act as tubulin polymerization inhibitors for cancer therapy.[19] The broader field of boronic acids in medicine has been validated by the success of drugs like the proteasome inhibitor Bortezomib, sparking significant interest in boron-containing compounds as pharmacophores.[20][21][22]

Conclusion and Future Outlook

Indole boronic acids have transitioned from niche reagents to fundamental building blocks in organic synthesis. Their stability, ease of handling, and exceptional utility in the Suzuki-Miyaura coupling have cemented their role in the synthesis of complex molecules. The ongoing development of novel, highly regioselective C-H borylation techniques continues to expand the toolkit available to chemists, promising even more efficient and sustainable routes to these invaluable compounds. For researchers in drug discovery and materials science, a deep understanding of the synthesis and reactivity of indole boronic acids is not just beneficial—it is essential for innovation.

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CAS number 1286777-08-9 properties and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ALK/ROS1 Inhibitor Lorlatinib (PF-06463922)

Introduction

In the landscape of targeted cancer therapy, the development of potent and specific kinase inhibitors has revolutionized treatment paradigms for various malignancies. Lorlatinib (formerly PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, stands as a significant advancement in this field. It was designed to overcome resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a common site of metastasis for ALK-rearranged non-small cell lung cancer (NSCLC). This guide provides a comprehensive technical overview of Lorlatinib, including its physicochemical properties, mechanism of action, handling and storage protocols, and key experimental methodologies for researchers and drug development professionals. While the initial inquiry referenced CAS number 1286777-08-9, this corresponds to 6-Cyano-1H-indole-2-boronic acid, a chemical building block. The core focus of this guide is on the complex and clinically significant molecule, Lorlatinib (CAS: 1454846-35-5), which represents a pinnacle of medicinal chemistry efforts in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValue
CAS Number 1454846-35-5[1]
Synonyms PF-06463922, Lorlatinib[1][2]
Molecular Formula C₂₁H₁₉FN₆O₂[1]
Molecular Weight 406.4 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
SMILES FC1=CC=C(C(N(C)CC2=NN(C)C(C#N)=C32)=O)C(OC4=C(N)N=CC3=C4)=C1[1]
InChI InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[3][4]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[3]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • Handling: Do not handle broken packages without protective equipment.[5]

Storage Conditions:

  • Temperature: For long-term stability, Lorlatinib should be stored in a freezer at -20°C in an inert atmosphere.[6]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.

  • Incompatibilities: Avoid strong oxidizing agents.[4]

Mechanism of Action and Biological Activity

Lorlatinib is a potent, ATP-competitive inhibitor of ALK and ROS1 kinases.[1][2] Its macrocyclic structure contributes to its high affinity and specificity.

Key Features:

  • Potency: It exhibits sub-nanomolar inhibitory activity against wild-type ALK (Ki < 0.07 nM) and ROS1 (Ki = 0.7 nM).[1]

  • Broad-Spectrum Activity: Lorlatinib is highly effective against a wide range of known ALK resistance mutations, including the gatekeeper mutation L1196M (Ki < 0.02 nM) and the highly resistant G1202R mutation.[2][7][8]

  • Blood-Brain Barrier Penetration: A critical feature of Lorlatinib is its ability to penetrate the blood-brain barrier, enabling it to target brain metastases.[1][7][8]

  • Selectivity: It demonstrates high selectivity for ALK and ROS1 over other kinases.[7]

The mechanism of action involves the binding of Lorlatinib to the ATP-binding pocket of ALK or ROS1, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular ALK_ROS1 ALK/ROS1 Receptor Tyrosine Kinase ADP ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) ALK_ROS1->Downstream Phosphorylation Ligand Growth Factor (Ligand) Ligand->ALK_ROS1 Binding & Dimerization Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK_ROS1 Competitive Inhibition Inhibition Inhibition ATP ATP Gene_Expression Altered Gene Expression Downstream->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Mechanism of action of Lorlatinib.

Experimental Protocols

The following are representative protocols for in vitro and in vivo evaluation of Lorlatinib.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Lorlatinib against ALK or ROS1 kinase.

Materials:

  • Recombinant human ALK or ROS1 kinase

  • ATP

  • Kinase buffer

  • Substrate peptide

  • Lorlatinib (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of Lorlatinib in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted Lorlatinib or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Start Start Prep_Inhibitor Prepare Lorlatinib Dilutions Start->Prep_Inhibitor Prep_Assay Prepare Kinase Assay Mix Start->Prep_Assay Add_Inhibitor Add Lorlatinib/ Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Prep_Assay->Add_Inhibitor Start_Reaction Initiate Reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at RT Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the antitumor efficacy of Lorlatinib in a mouse xenograft model.[7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line expressing ALK or ROS1 fusion protein

  • Lorlatinib formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Lorlatinib or vehicle control orally at the desired dose and schedule.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).

  • Analyze the data to determine tumor growth inhibition.

G Start Start Inject_Cells Inject Tumor Cells Subcutaneously Start->Inject_Cells Tumor_Growth Allow Tumor Growth Inject_Cells->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Treat Administer Lorlatinib or Vehicle Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint End of Study Monitor->Endpoint Analyze Euthanize & Analyze Tumors Endpoint->Analyze End End Analyze->End

Caption: In Vivo Xenograft Study Workflow.

Conclusion

Lorlatinib (PF-06463922) is a powerful tool for both basic research and clinical applications in the context of ALK- and ROS1-driven cancers. Its well-characterized properties, potent and broad-spectrum activity, and ability to overcome resistance and penetrate the central nervous system make it a subject of ongoing investigation and a valuable therapeutic agent. Adherence to proper handling and experimental protocols is essential for obtaining reliable and reproducible results in the study of this important kinase inhibitor.

References

  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. [Link]

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An In-Depth Technical Guide to the Theoretical Electronic Effects of the 6-Cyano Group in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The introduction of a cyano (-C≡N) group at the 6-position of heterocyclic scaffolds is a powerful and widely employed strategy in medicinal chemistry. This functional group, far from being a simple substituent, exerts profound electronic effects that modulate a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. Understanding these effects from a theoretical and computational standpoint is crucial for rational drug design. This guide provides an in-depth exploration of the electronic influence of the 6-cyano group, detailing its fundamental inductive and resonance effects. It presents a practical guide to leveraging modern computational chemistry techniques—such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping—to predict and rationalize the impact of this unique pharmacophore. By explaining the causality behind these electronic perturbations, this document aims to equip researchers with the theoretical framework necessary to harness the full potential of the 6-cyano group in the development of novel therapeutics.

Part 1: The Strategic Importance of the 6-Cyano Group in Medicinal Chemistry

The cyano group is a prevalent feature in numerous approved pharmaceuticals, valued for its unique combination of electronic properties, metabolic stability, and ability to participate in crucial drug-receptor interactions.[1][2] When appended to a six-membered heterocyclic ring, such as pyridine or pyrimidine, its position is of paramount importance. Placing the cyano group at the 6-position (adjacent to the heteroatom in pyridines) creates a distinct electronic environment that can be exploited to fine-tune molecular properties.

The linear geometry and compact size of the cyano group minimize steric hindrance, while its powerful electron-withdrawing nature can drastically alter the electron density distribution across the entire heterocyclic system.[3][4] This electronic modulation is not a localized phenomenon; it influences the ring's basicity, the reactivity of other substituents, and the molecule's interaction with biological targets.[5][6]

Part 2: Fundamental Electronic Properties of the Cyano Group

The electronic influence of the cyano group is a combination of two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

Inductive and Resonance Effects

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[3]

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma (σ) bonds. This effect is strongest at the point of attachment and diminishes with distance, but it effectively lowers the electron density on the adjacent ring carbon.

  • Resonance Effect (-M): The cyano group can participate in resonance delocalization, withdrawing electron density from the π-system of the aromatic ring. This effect is most pronounced when the cyano group is in conjugation with the π-system, which is the case in aromatic heterocycles. This delocalization further stabilizes the electron-poor state of the ring.[7]

Computational_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Interpretation Build 1. Molecule Building Optimize 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Build->Optimize Calc 3. Property Calculation (HOMO, LUMO, MEP) Optimize->Calc NBO 4. NBO Analysis Calc->NBO Interpret 5. Data Interpretation & Property Prediction NBO->Interpret

Caption: A typical DFT-based computational workflow.

Key Theoretical Analyses and Their Interpretation
  • Frontier Molecular Orbitals (HOMO/LUMO): The 6-cyano group, as a strong electron-withdrawing substituent, significantly lowers the energy of both the HOMO and LUMO. This increased HOMO-LUMO gap often correlates with enhanced molecular stability. The lowering of the LUMO, in particular, makes the molecule more susceptible to nucleophilic attack. [8]* Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. [9][10]For a 6-cyano heterocycle, the MEP will show a region of strong negative potential (typically colored red) around the nitrogen of the cyano group, highlighting its role as a hydrogen bond acceptor. Conversely, regions of positive potential (blue) will be observed on the ring, indicating its electron-deficient character.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical language of bonds, lone pairs, and antibonding orbitals. [11][12]It can quantify the delocalization of electron density from a donor orbital (like a π-bond in the ring) to an acceptor orbital (like the π* antibonding orbital of the C≡N group). The associated stabilization energy, E(2), provides a direct measure of the strength of this resonance interaction. [13]

Part 4: Implications for Drug Design and Development

The theoretical electronic effects of the 6-cyano group have direct, predictable consequences on properties relevant to drug development.

Modulation of Physicochemical Properties
  • pKa Modification: The potent electron-withdrawing effect of the 6-cyano group significantly reduces the electron density on the heterocyclic nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby decreasing the basicity of the molecule and lowering its pKa. [3][4][5]This is a critical parameter for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.

  • Lipophilicity and Solubility: The cyano group has a dualistic effect. Its polar C≡N bond can increase polarity and potential for hydrogen bonding, which may improve aqueous solubility. [14]However, it is also considered a lipophilic substituent in many contexts, and its introduction can modulate the overall lipophilicity (LogP) of a molecule.

Impact on Drug-Receptor Interactions

The electronic signature of the 6-cyano group makes it a versatile participant in drug-receptor binding.

  • Hydrogen Bond Acceptor: The lone pair of electrons on the sp-hybridized nitrogen of the cyano group is an effective hydrogen bond acceptor. [15][16][17]Crystal structures of numerous protein-ligand complexes show the nitrile nitrogen interacting with hydrogen bond donors like the backbone N-H of amino acids or the side chains of serine, arginine, and asparagine. [18][19]* Dipolar and π-Interactions: The strong dipole moment of the C≡N bond allows it to engage in favorable dipole-dipole interactions within the receptor's active site. [14]Furthermore, the electron-deficient aromatic ring, a direct consequence of the cyano group's electron withdrawal, can participate in favorable π-π stacking interactions with electron-rich aromatic residues like tyrosine, tryptophan, or phenylalanine. [20]

Receptor_Interactions cluster_receptor Receptor Active Site Molecule 6-Cyano Heterocycle HBD H-Bond Donor (e.g., Arg, Ser) Molecule->HBD Hydrogen Bond (N···H-X) PiDonor π-Rich Residue (e.g., Tyr, Trp) Molecule->PiDonor π-π Stacking

Caption: Potential drug-receptor interactions involving the 6-cyano group.

Conclusion

The 6-cyano group is a potent modulator of molecular electronics, offering medicinal chemists a reliable tool to fine-tune the properties of heterocyclic drug candidates. Its strong electron-withdrawing nature, driven by both inductive and resonance effects, predictably alters the pKa, reactivity, and interaction profile of the parent scaffold. Theoretical studies, particularly those employing DFT, provide an indispensable framework for understanding these effects before synthesis. By using computational tools to analyze HOMO/LUMO energies, molecular electrostatic potential, and NBO data, researchers can make more informed decisions in the design-test-analyze cycle, accelerating the discovery of safer and more efficacious medicines.

References

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  • Roy, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]

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Physical characteristics of 6-Cyano-1H-indole-2-boronic acid solid state

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solid-State Physical Characteristics of 6-Cyano-1H-indole-2-boronic Acid

Foreword: The Significance of Solid-State Characterization

In modern drug discovery and materials science, the indole scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] The introduction of a boronic acid moiety, particularly at the 2-position, provides a versatile handle for synthetic transformations like the Suzuki-Miyaura cross-coupling reaction.[1] this compound is a prime example of such a building block, merging the indole core with reactive functionalities. However, the transition from a promising molecule in a flask to a viable drug substance or a reliable precursor hinges critically on its solid-state properties. Issues such as polymorphism, thermal stability, and hygroscopicity can profoundly impact a compound's manufacturability, shelf-life, and, in the pharmaceutical context, its bioavailability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and characterizing the solid-state nature of this compound. We move beyond mere data presentation to explain the causality behind experimental choices, offering a self-validating system of protocols and analysis rooted in established scientific principles.

Molecular Identity and Core Physical Properties

Before delving into complex solid-state analysis, establishing the fundamental properties of the material is paramount. These identifiers are crucial for regulatory documentation, batch-to-batch consistency, and sourcing.

PropertyValue / DescriptionSource
Chemical Name This compound[2]
Synonym(s) (6-cyano-1H-indol-2-yl)boronic acid[2]
CAS Number 1286777-08-9[2]
Molecular Formula C₉H₇BN₂O₂[2]
Molecular Weight 185.98 g/mol [2]
Physical Form Off-White to Yellow Solid[2][3]
Purity Typically ≥96%[2][3]

Thermal Behavior: Unveiling Stability and Phase Transitions

Thermal analysis is arguably the most critical first step in characterizing a new solid material, especially for boronic acids. These compounds are well-known for their propensity to undergo dehydration upon heating to form a cyclic anhydride known as a boroxine.[4] This transformation is not a degradation but a chemical change that fundamentally alters the material's properties. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques to probe these behaviors.

Expertise in Action: Why DSC and TGA are Essential
  • DSC measures the heat flow into or out of a sample as a function of temperature. It reveals endothermic events (melting, dehydration) and exothermic events (crystallization, decomposition).

  • TGA measures the change in mass of a sample as a function of temperature. It provides quantitative data on mass loss, directly confirming events like dehydration or decomposition.

By running these analyses concurrently (STA, or Simultaneous Thermal Analysis), we can unequivocally link a thermal event (from DSC) with a specific mass loss (from TGA), providing a definitive fingerprint of the compound's thermal stability. For a boronic acid, we anticipate an initial mass loss corresponding to the condensation of three molecules into a boroxine with the loss of three water molecules.

Experimental Protocol: Combined DSC/TGA Analysis
  • Instrument Preparation: Ensure the DSC/TGA instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Use a pin-holed lid to allow evolved gases (water) to escape without pressure buildup.

  • Method Parameters:

    • Temperature Range: 25 °C to 350 °C (or higher if decomposition is not observed).

    • Heating Rate: A standard rate of 10 K/min is recommended for initial screening.[5]

    • Atmosphere: Dry Nitrogen at a flow rate of 50 mL/min to provide an inert environment.

  • Data Analysis:

    • Correlate endothermic peaks on the DSC curve with mass loss steps on the TGA curve.

    • Calculate the percentage mass loss from the TGA data and compare it to the theoretical mass loss for boroxine formation (approx. 14.5% for this compound).

    • Identify the onset temperature of dehydration and any subsequent melting or decomposition events.

Anticipated Thermal Profile
Thermal EventTechniqueExpected ObservationCausality
Dehydration DSCBroad endothermic peakEnergy required to break hydrogen bonds and drive the condensation reaction.
TGAMass loss stepCorresponds to the evolution of water molecules during boroxine formation.[4][6]
Melting DSCSharp endothermic peakPhase transition from solid to liquid. May correspond to the melting of the boroxine if formed.
TGANo mass lossMelting is a physical, not chemical, change.
Decomposition DSCComplex series of exo/endothermic peaksCovalent bond breaking.
TGASignificant, often rapid, mass lossIrreversible degradation of the molecule.
Logical Workflow: Thermal Stability Assessment

G cluster_0 Thermal Analysis Workflow start Start: Sample of This compound dsc_tga Run Simultaneous DSC/TGA (25-350°C, 10 K/min, N2) start->dsc_tga analyze Analyze Data: Correlate DSC peaks with TGA mass loss dsc_tga->analyze dehydration Identify Dehydration Event? (Endotherm + Mass Loss) analyze->dehydration melt Identify Melting Point? dehydration->melt  No boroxine Conclusion: Boroxine formation confirmed. Characterize dehydration temperature. dehydration->boroxine  Yes decompose Identify Decomposition Onset? melt->decompose  No stable Conclusion: Material is thermally stable to melting point. melt->stable  Yes unstable Conclusion: Determine max processing temperature before decomposition. decompose->unstable  Yes end End: Thermal Profile Established decompose->end  No boroxine->melt stable->decompose unstable->end

Caption: Workflow for assessing the thermal stability of this compound.

Crystalline Structure: The Fingerprint of the Solid State

While thermal analysis tells us what happens at different temperatures, X-ray diffraction (XRD) tells us how the molecules are arranged in the solid state. The specific three-dimensional arrangement, or crystal lattice, dictates many of a material's bulk properties. A comprehensive search reveals a notable absence of publicly available crystal structures for this specific molecule. This makes experimental determination crucial for any development program.

Expertise in Action: The Duality of PXRD and SC-XRD
  • Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise 3D arrangement of atoms and intermolecular interactions. However, it requires growing a high-quality single crystal, which can be a significant challenge.

  • Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used on bulk powder samples. It generates a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline form. It is the primary tool for routine identification, quality control, and screening for different crystalline forms (polymorphs).

Given the lack of public data, a full crystallographic investigation is warranted. The following workflow outlines the necessary steps.

General Experimental Workflow for X-ray Crystallography

G cluster_workflow Crystallography Workflow synthesis Synthesis & Purification crystallization Crystallization Screening (Vapor diffusion, slow evaporation) synthesis->crystallization pxrd PXRD Analysis (Phase ID & Purity) crystallization->pxrd sc_xrd Single Crystal Selection & Mounting crystallization->sc_xrd data_collection SC-XRD Data Collection sc_xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure (Bonding, Interactions) structure_solution->final_structure

Caption: A typical workflow for determining the crystal structure of a novel compound.

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount (approx. 10-20 mg) of the solid sample with a mortar and pestle to ensure a random orientation of crystallites.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα (λ = 1.54 Å).

    • Scan Range (2θ): 2° to 40° is a standard range for organic molecules.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is the material's fingerprint. The positions (2θ values) and relative intensities of the peaks are characteristic of the crystal lattice. This pattern should be used as a reference for all future batches.

Vibrational Spectroscopy: Probing Functional Groups and Intermolecular Forces

Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful, complementary techniques for identifying molecular functional groups. They are also exquisitely sensitive to the local chemical environment, making them invaluable for studying hydrogen bonding and identifying different polymorphic forms.

Expertise in Action: Why Use Both FT-IR and FT-Raman?

A functional group's vibration can be either IR-active, Raman-active, both, or neither.

  • FT-IR: Detects vibrations that cause a change in the molecule's dipole moment. Polar bonds like O-H, N-H, and C=O typically give strong IR signals.

  • FT-Raman: Detects vibrations that cause a change in the molecule's polarizability. Symmetrical, non-polar bonds like C≡N and C=C in aromatic rings often yield strong Raman signals.[7]

For this compound, this dual approach is ideal. The polar B-O-H and N-H groups will be prominent in the IR spectrum, while the cyano (C≡N) group will provide a sharp, intense, and unambiguous signal in the Raman spectrum, serving as an excellent internal probe.[7]

Experimental Protocol: Solid-State Spectroscopic Analysis
  • FT-IR (Attenuated Total Reflectance - ATR):

    • Record a background spectrum of the clean ATR crystal (diamond or germanium).

    • Place a small amount of the solid powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • FT-Raman:

    • Place the sample in a glass vial or NMR tube.

    • Position the sample in the instrument's sample holder.

    • Acquire the spectrum using a 1064 nm laser to minimize fluorescence.[7]

    • Collect the spectrum by co-adding 256 scans at a resolution of 2-4 cm⁻¹.[7]

Key Vibrational Assignments

The following table summarizes the expected vibrational frequencies for the key functional groups. These assignments are based on extensive literature data for similar structures.[7][8][9][10]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Primary TechniqueNotes
O-H (Boronic Acid) Stretch3200 - 3600 (Broad)FT-IRBroadness is due to strong hydrogen bonding in the solid state.[11]
N-H (Indole) Stretch3300 - 3500 (Sharp)FT-IRPosition and sharpness are sensitive to hydrogen bonding.
C-H (Aromatic) Stretch3000 - 3100Both
C≡N (Cyano) Stretch2220 - 2240FT-Raman (strong), FT-IR (medium)A very sharp and characteristic peak. An excellent probe for structural changes.[7]
C=C (Aromatic) Stretch1400 - 1600BothA series of peaks characteristic of the indole ring.
B-O (Boronic Acid) Stretch1310 - 1380FT-IRStrong and characteristic of the trigonal boronic acid moiety.

Summary and Path Forward

The solid-state characterization of this compound requires a multi-faceted analytical approach. The inherent reactivity of the boronic acid group, specifically its tendency to form boroxines, necessitates careful thermal analysis as a foundational step.

G cluster_summary Integrated Characterization DSC_TGA Thermal Analysis (DSC/TGA) - Dehydration Temperature - Melting Point - Decomposition Onset Stability Comprehensive Solid-State Profile - Stability Limits - Polymorphic Landscape - Batch-to-Batch Consistency DSC_TGA->Stability PXRD Crystallography (PXRD) - Crystalline Fingerprint - Phase Purity - Polymorph Screen PXRD->Stability Spectroscopy Spectroscopy (FT-IR/Raman) - Functional Group ID - Hydrogen Bonding - Conformational Analysis Spectroscopy->Stability

Caption: An integrated approach combining multiple techniques for a full solid-state profile.

By systematically applying DSC/TGA, PXRD, and vibrational spectroscopy, researchers can build a comprehensive profile of this valuable building block. This knowledge is not merely academic; it is a prerequisite for robust process development, successful formulation, and the ultimate delivery of safe and effective chemical products. The protocols and insights provided in this guide offer a validated pathway to achieving this critical understanding.

References

  • ResearchGate. Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Retrieved from ResearchGate. [Link]

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

  • ResearchGate. DSC, TGA, and DTGA dependences obtained when heating boron oxide in an.... Retrieved from ResearchGate. [Link]

  • SciELO. Raman Spectroscopy as a Tool for the Characterization of Pyrrole and Indole Cyanation via Vilsmeier-Haack Reaction. Retrieved from SciELO. [Link]

  • MDPI. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from MDPI. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from MDPI. [Link]

  • ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Retrieved from ResearchGate. [Link]

  • Scientific & Academic Publishing. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Retrieved from Scientific & Academic Publishing. [Link]

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Navigating the Labyrinth of Stability: A Technical Guide to 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the stability of building blocks is paramount to ensuring the integrity and reproducibility of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). 6-Cyano-1H-indole-2-boronic acid, a key intermediate in the synthesis of a variety of bioactive molecules, presents unique challenges due to the inherent instability of the 2-indolylboronic acid scaffold. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability and storage conditions for this valuable compound. By understanding the underlying chemical principles and adopting rigorous handling and testing protocols, researchers can mitigate degradation and ensure the successful application of this versatile reagent.

The Duality of Reactivity and Instability: Understanding the Core Chemistry

The utility of this compound in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established.[1] However, the very features that impart its desirable reactivity also contribute to its instability. The primary culprits are the electron-rich indole nucleus and the electrophilic boronic acid moiety, which together create a molecule susceptible to several degradation pathways.

Inherent Instability of 2-Heterocyclic Boronic Acids

It is a well-documented phenomenon that 2-heterocyclic boronic acids, including 2-indolylboronic acids, are inherently unstable.[2][3] This instability manifests through several key degradation mechanisms that can compromise the purity and reactivity of the compound.

The Influence of the Cyano Group

The presence of a cyano group at the 6-position of the indole ring introduces an electron-withdrawing effect. While electron-withdrawing groups can sometimes enhance the stability of boronic acids by reducing the electron density on the boron atom and making it less susceptible to oxidation, the overall effect on this compound is a complex interplay of electronic and structural factors.[4][5] The cyano group's influence on the indole ring's reactivity towards electrophiles and nucleophiles can also impact the degradation profile.

Major Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is the first line of defense in preserving the integrity of this compound. The three primary routes of decomposition are protodeboronation, oxidation, and the formation of anhydrides (boroxines).

Diagram: Key Degradation Pathways of this compound

A This compound B Protodeboronation (loss of B(OH)2) A->B H+ / H2O C Oxidation (conversion to alcohol) A->C [O] D Dehydration (trimerization) A->D Heat / Δ E 6-Cyano-1H-indole B->E F 6-Cyano-1H-indol-2-ol C->F G Boroxine (Trimer) D->G

Caption: Major degradation routes for this compound.

Protodeboronation: The Facile Loss of Boron

Protodeboronation is a common degradation pathway for many organoboronic acids, particularly those with electron-rich aryl or heteroaryl groups.[6] In this reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 6-cyano-1H-indole. This process can be catalyzed by acidic or basic conditions and is often accelerated by heat.

Oxidation: A Vulnerability to Air

The boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding alcohol, 6-Cyano-1H-indol-2-ol.[4][7] This oxidative degradation can occur upon exposure to atmospheric oxygen and can be accelerated by light and the presence of metal ions. The rate of oxidation is pH-dependent and can be a significant issue in solution-based reactions or during storage if the compound is not properly protected from air.[7]

Boroxine Formation: The Anhydride Trap

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is reversible upon the addition of water but can lead to a decrease in the effective concentration of the monomeric boronic acid and may complicate reaction stoichiometry and analysis. Boroxine formation is typically promoted by heat and the absence of water.

Recommended Storage and Handling Protocols

Given the inherent instability of this compound, strict adherence to proper storage and handling procedures is critical to maximize its shelf-life and ensure experimental success.

ParameterRecommendationRationale
Temperature -20°C or lower in a freezer.Minimizes the rates of all degradation pathways (protodeboronation, oxidation, and boroxine formation).
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation from atmospheric oxygen.
Light Protect from light by using amber vials or storing in the dark.Minimizes the potential for photolytic degradation.
Moisture Keep in a tightly sealed container in a desiccated environment.Prevents hydrolysis and minimizes moisture-mediated degradation.
Handling Minimize exposure to ambient air and moisture. Weigh and handle in a glovebox or under a stream of inert gas if possible. Use dry solvents and reagents.Reduces the opportunity for degradation during experimental setup.

Table 1: Recommended Storage and Handling Conditions for this compound

Stability-Indicating Analytical Methods and Forced Degradation Studies

To ensure the quality of this compound, it is essential to employ stability-indicating analytical methods and to perform forced degradation studies to understand its degradation profile.[1][8]

Analytical Techniques for Stability Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of the purity and stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the primary tool for purity assessment and quantification of the parent compound and its degradation products. A gradient elution method is often necessary to separate the polar boronic acid from its less polar degradation products.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products by providing molecular weight information.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR spectroscopy can provide structural information and help to quantify the extent of degradation, including the formation of boroxines.[12][13][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][8] The following protocols, based on ICH guidelines, can be adapted for this compound.[15][16]

Diagram: Workflow for Forced Degradation Studies

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Sample Preparation A Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) F HPLC-UV (Purity & Degradation Profile) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) B->F C Oxidative Stress (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid state) D->F E Photostability (ICH Q1B light exposure) E->F G LC-MS (Identification of Degradants) F->G H NMR (Structural Elucidation) G->H Start This compound (in solution or solid state) Start->A Start->B Start->C Start->D Start->E

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an equal volume of 0.1 M HCl. Maintain one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample solution with an equal volume of 0.1 M NaOH. Maintain one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample solution with an equal volume of 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Store the solid sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][17] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method. Analyze the samples by LC-MS to identify the mass of any degradation products.

The MIDA Boronate Strategy: A Path to Enhanced Stability

For applications where the inherent instability of this compound is a significant hurdle, the use of N-methyliminodiacetic acid (MIDA) boronates offers a robust solution.[2][3] MIDA boronates are air-stable, crystalline solids that can be readily purified and stored for extended periods without degradation.[2][18] Under specific reaction conditions, typically involving a mild aqueous base, the MIDA group can be cleaved to slowly release the free boronic acid in situ, thus minimizing its exposure to conditions that would cause decomposition. This "slow-release" strategy has proven highly effective for a wide range of unstable boronic acids.[2][3]

Conclusion and Future Perspectives

This compound is a powerful synthetic intermediate whose full potential can only be realized through a thorough understanding of its stability profile. While inherently susceptible to degradation via protodeboronation, oxidation, and boroxine formation, these challenges can be effectively managed through stringent storage and handling protocols. The implementation of robust, stability-indicating analytical methods and the execution of forced degradation studies are essential for ensuring the quality and reliability of this reagent. For particularly sensitive applications, the use of MIDA boronates provides a practical and effective strategy to circumvent the stability issues. As the demand for complex indole-containing molecules continues to grow, a proactive and informed approach to the stability of key building blocks like this compound will be indispensable for the advancement of drug discovery and development.

References

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021040118. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Denmark, S. E., & Smith, R. C. (2007). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 129(35), 10785-10799. [Link]

  • ICH. (2022). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

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  • Gnewou, O., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Chemical Biology, 5(5), 489-497. [Link]

  • Dembinski, R., et al. (2014). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 38(12), 5947-5955. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(14), 4847-4860. [Link]

  • MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

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  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(14), 4847-4860. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 105(28), 6834-6840. [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(7), 1838-1841. [Link]

  • MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Waterman, K. C., et al. (2002). Hydrolysis in pharmaceutical formulations. Pharmaceutical Development and Technology, 7(2), 113-146. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Current Issue. [Link]

  • ResearchGate. (n.d.). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis. [Link]

  • Mtoz Biolabs. (n.d.). Pharmaceutical Thermal Stability Analysis Service. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • PubMed. (2025). Discovery of indole derivatives as STING degraders. [Link]

  • ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

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  • Wang, W., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1381, 155-161. [Link]

  • ChemRxiv. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]

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Methodological & Application

Introduction: The Strategic Importance of the Indole Moiety and the Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Standard Protocol for Suzuki-Miyaura Coupling with 6-Cyano-1H-indole-2-boronic acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The ability to functionalize the indole ring at specific positions is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of complex biaryl and heteroaryl structures. This application note provides a detailed protocol and practical guidance for the Suzuki-Miyaura coupling of this compound, a valuable building block for the synthesis of novel indole-based compounds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, particularly when working with functionalized and potentially sensitive substrates like this compound. The cyano group at the 6-position of the indole ring can influence the electronic properties of the substrate and may require careful optimization of the reaction conditions.

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection and optimization of several key reaction parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and associated ligand is critical for an efficient Suzuki-Miyaura coupling. For heteroaromatic substrates, electron-rich and sterically hindered phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the active palladium(0) species.

Catalyst/Ligand System Typical Loading (mol%) Advantages Considerations
Pd(PPh₃)₄1-5Commercially available, good for simple aryl halides.Can be sensitive to air and moisture.
PdCl₂(dppf)1-5Robust, effective for a wide range of substrates.Can be less active for hindered substrates.
Pd(OAc)₂ + SPhos1-3Highly active for challenging couplings, including heteroaryl chlorides.Ligand can be expensive.
Pd₂(dba)₃ + XPhos1-3Excellent for sterically demanding couplings and high yields.Air-sensitive, requires careful handling.
Base and Solvent System

The base plays a crucial role in the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center. The choice of solvent is equally important, as it must solubilize the reactants and facilitate the catalytic cycle.

Base Solvent Advantages Considerations
K₂CO₃Toluene/H₂O or Dioxane/H₂OMild, inexpensive, and effective for many couplings.Biphasic system may require vigorous stirring.
Cs₂CO₃Dioxane or THFStronger base, can be effective for less reactive substrates.More expensive and hygroscopic.
K₃PO₄Toluene or DioxaneOften used for challenging couplings, can prevent side reactions.Can be less soluble in some organic solvents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.

Reagent Preparation
  • Degassing of Solvents: All solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes or by the freeze-pump-thaw method.

  • Reagent Purity: Ensure that the this compound, aryl bromide, and base are of high purity and dry.

Reaction Setup
  • To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the chosen base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.

  • The reaction mixture is then heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst Solvent Degas Solvents Setup Combine Reagents under Inert Gas Solvent->Setup Heating Heat and Stir (e.g., 80-100 °C) Setup->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Product Purify->Product

Application Note: 6-Cyano-1H-indole-2-boronic acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview of 6-cyano-1H-indole-2-boronic acid, a versatile and high-value building block for medicinal chemistry and drug discovery. We explore the strategic importance of its constituent parts—the privileged indole scaffold, the synthetically tractable boronic acid handle, and the pharmacologically significant cyano group. This document furnishes detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, troubleshooting guidance, and a discussion of its role in constructing complex molecular architectures for modern drug discovery programs.

Introduction: A Trifecta of Functionality

The design of novel therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products, neurotransmitters like serotonin, and approved drugs.[1] The strategic functionalization of this core is paramount for developing new chemical entities with desired potency, selectivity, and pharmacokinetic properties.

1.1 The Indole Scaffold in Drug Discovery Indole derivatives are associated with a vast array of biological activities, serving as inhibitors for targets such as kinases, G-protein coupled receptors, and various enzymes.[1] Their unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make them ideal for molecular recognition within protein active sites.

1.2 Boronic Acids: Versatile Tools for C-C Bond Formation The introduction of boronic acids revolutionized synthetic chemistry, primarily through the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] These compounds are generally stable, have low toxicity, and are amenable to a wide range of reaction conditions, making them indispensable building blocks for creating carbon-carbon bonds.[2][4] The rise of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), has overcome initial concerns about boron toxicity and cemented their role in modern medicinal chemistry.[2][5]

1.3 The Strategic Role of the Cyano Group in Pharmacophore Design The cyano (nitrile) group is far more than a simple synthetic intermediate; it is a key functional group present in over 60 approved pharmaceutical agents.[6][7] Its inclusion in a molecule can serve several strategic purposes:

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile can alter the electronics of the aromatic system, influencing pKa and metabolic stability.[8]

  • Improved Pharmacokinetics: The cyano group can enhance properties like solubility and membrane permeability.[6][7]

  • Target Engagement: As a potent hydrogen bond acceptor, it can form critical interactions with protein active sites.[6][8]

  • Covalent Warhead: In certain contexts, the nitrile can act as an electrophilic warhead, enabling the formation of a covalent bond with a target protein, a strategy that has gained significant traction in recent years.[6][7]

This compound synergistically combines these three powerful elements, offering a pre-functionalized, ready-to-use building block for accessing novel and diverse chemical matter.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is critical for its successful and safe implementation in any synthetic workflow.

2.1 Key Properties

PropertyValueSource
CAS Number 1286777-08-9[9][10]
Molecular Formula C₉H₇BN₂O₂[9]
Molecular Weight 185.98 g/mol [9]
Appearance Off-white to light-colored solid[9]
Purity Typically ≥95%[9]

2.2 Safety and Handling Based on available Safety Data Sheets (SDS), this compound and its N-protected analogues require careful handling.

  • Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12][13]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[11][14][15]

  • Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed to prevent moisture absorption, which can degrade the boronic acid.[11][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][13]

2.3 The Critical Role of N-Boc Protection The indole nitrogen (N-H) is nucleophilic and can participate in side reactions under various coupling conditions. To ensure selective reactivity at the C2-boronic acid position, the use of an N-protected version, such as 1-Boc-6-cyanoindole-2-boronic acid (CAS: 913835-67-3) , is highly recommended.[11][12][16] The tert-butyloxycarbonyl (Boc) group provides steric hindrance and electronic deactivation of the indole nitrogen. It is stable under typical Suzuki-Miyaura conditions and can be readily removed post-coupling using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free N-H is desired in the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond between the indole C2 position and an aryl or heteroaryl partner.

3.1 Mechanistic Overview The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd0->pd_complex transmetalation Transmetalation pd_intermediate Ar-Pd(II)L₂-R pd_complex->pd_intermediate pd_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R (Product) pd_intermediate->product Forms Product arx Ar-X arx->pd0 Aryl Halide boronic R-B(OH)₂ + Base boronic->pd_complex Activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2 Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol provides a robust starting point for coupling 1-Boc-6-cyanoindole-2-boronic acid with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • 1-Boc-6-cyanoindole-2-boronic acid (1.0 equiv)

  • Aryl/Heteroaryl Bromide (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous solvents and nitrogen or argon gas for inert atmosphere

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-6-cyanoindole-2-boronic acid (1.0 equiv), the aryl bromide (1.1 equiv), the palladium catalyst (0.03-0.05 equiv), and the base (3.0 equiv).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the reaction. Combining the solids first is operationally simple.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[17]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via cannula or syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

    • Rationale: Degassing the solvent (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen. The aqueous portion of the solvent is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[3][18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-16 hours), monitoring by TLC or LC-MS.

    • Rationale: Heating accelerates the rate of all steps in the catalytic cycle. Vigorous stirring is essential for reactions involving multiple phases (solid base, organic solvent, aqueous layer).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.

    • Rationale: This standard extractive workup removes the inorganic base, salts, and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: Chromatography is typically required to separate the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.

3.3 Experimental Workflow

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

3.4 Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst.
Insufficient base or wrong baseUse a stronger base (e.g., Cs₂CO₃) or an anhydrous base like KF for sensitive substrates. Ensure base is finely powdered for better solubility/reactivity.
Low reaction temperatureIncrease the temperature. Consider switching to a higher-boiling solvent like toluene or DMF if substrate is stable.
Significant Homocoupling Reaction conditions favor boronic acid homocoupling.Lower the catalyst loading. Add the aryl halide slowly to the reaction mixture. Sometimes, adding a small amount of an oxidant can suppress this side reaction.[19]
Deboronylation The boronic acid is cleaved before coupling.This can be promoted by excess heat or prolonged reaction times, especially with protic solvents. Use milder conditions (lower temp, shorter time) or consider using the corresponding boronate ester (e.g., pinacol ester) which is often more stable.

Applications in Drug Discovery Programs

The true value of this compound lies in its ability to rapidly generate libraries of novel, drug-like molecules. By coupling this building block with a diverse set of aryl and heteroaryl halides, medicinal chemists can systematically explore the structure-activity relationships (SAR) around the indole core.

For example, the 6-cyano-indole scaffold is structurally related to compounds investigated in oncology. A known related substance of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib is 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid.[20] This highlights the relevance of the 6-cyano-indole core in the synthesis of complex, biologically active molecules. Using this compound as a starting point provides a direct and efficient route to analogues of such complex structures, enabling the exploration of new intellectual property and the development of next-generation inhibitors.

The strategic placement of the cyano group at the 6-position allows for fine-tuning of interactions in the binding pocket, while the C2-position can be elaborated with various substituents to probe different regions of a target's active site, making this an invaluable tool for lead optimization campaigns.

Conclusion

This compound is a highly valuable building block for medicinal chemists due to its convergence of a privileged indole core, a versatile boronic acid handle for cross-coupling, and a pharmacologically relevant cyano group. Its use, particularly with N-Boc protection, enables the efficient and predictable synthesis of complex 2-arylindoles. The protocols and guidelines presented here provide a solid foundation for researchers to leverage this reagent in their drug discovery efforts, accelerating the generation of novel chemical entities for a wide range of therapeutic targets.

References

  • PubChem. 6-cyano-1H-indole-2-carboxylic Acid. [Link]

  • Malinowski, M., & Cierpiał, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(23), 4396. [Link]

  • Santos, P. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1195-1210. [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Pharmaffiliates. 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid. [Link]

  • PubChemLite. This compound, n-boc protected. [Link]

  • Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1426-1453. [Link]

  • Santos, P. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Chen, C. H., et al. (2016). Cyano Group Removal from Cyano-Promoted Aza-Diels-Alder Adducts: Synthesis and Structure-Activity Relationship of Phenanthroindolizidines and Phenanthroquinolizidines. The Journal of organic chemistry, 81(5), 2016–2028. [Link]

  • ResearchGate. Indole-Boronic Acid Coupling Development. [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1381. [Link]

  • Behera, A., & Behera, M. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(1), 235-243. [Link]

  • El-kazzaz, S. S., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(11), 3169. [Link]

  • American Chemical Society. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]

  • ResearchGate. Structures of some cyanoenone and indole derivatives. [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Frolova, N., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. International Journal of Molecular Sciences, 24(7), 6617. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][14]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2592-2604. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Strategic C-C Bond Formation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Cyano-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged structure" in drug discovery. Consequently, methods for the precise functionalization of the indole ring are of paramount importance. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as one of the most powerful and versatile tools for constructing carbon-carbon (C-C) bonds under mild conditions.[3][4][5]

This application note provides a detailed guide for the Suzuki-Miyaura cross-coupling of 6-cyano-1H-indole-2-boronic acid with various aryl and heteroaryl halides. The presence of a cyano group at the 6-position introduces significant electronic effects and serves as a valuable synthetic handle for further transformations. We will delve into the mechanistic underpinnings of the catalytic cycle, offer expert guidance on the selection of catalysts and reaction parameters, present a robust experimental protocol, and provide a troubleshooting framework to address common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond (C-X) of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) intermediate.[6]

  • Transmetalation: In this crucial step, the organic moiety is transferred from the organoboron reagent (the boronic acid) to the Pd(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange of the halide or other ligand on the palladium complex.[7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, which are eliminated from the Pd(II) center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L₂Pd⁰ OA_Intermediate L₂Pdᴵᴵ(Ar¹)(X) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate L₂Pdᴵᴵ(Ar¹)(Ar²) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Intermediate->Product Product Formation Ar1X Ar¹-X (Halide) Ar1X->OA_Intermediate Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The successful coupling of this compound requires careful consideration of several parameters. The electronic nature of the indole ring, the potential for N-H reactivity, and the stability of the boronic acid moiety all influence the choice of catalyst, base, and solvent.

  • The Substrate: this compound is a heteroaromatic boronic acid. Heteroaromatic boronic acids can be susceptible to protodeborylation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases. The cyano group at the 6-position is strongly electron-withdrawing, which can influence the reactivity of the indole ring system. Furthermore, the acidic N-H proton of the indole can potentially interact with the base or catalyst, suggesting that N-protection might be necessary in some cases, although many modern catalyst systems tolerate free N-H indoles.[9]

  • Catalyst & Ligand Selection: The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high efficiency.

    • Palladium Precatalyst: Common Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) and Pd(0) sources like Pd₂(dba)₃ are effective. These are reduced in situ to the active Pd(0) species.

    • Ligand Choice (The "Why"): The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of the key catalytic steps. For challenging substrates like heteroaryl boronic acids, simple triarylphosphines (e.g., PPh₃) are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, and RuPhos are highly recommended.[10][11]

      • Expertise: The steric bulk of these ligands promotes the formation of monoligated L₁Pd(0) species, which are highly active in the oxidative addition step.[10] Their strong electron-donating character increases the electron density on the palladium center, which facilitates oxidative addition and accelerates the final reductive elimination step.[12]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[7]

    • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.

    • Causality: The strength and solubility of the base can significantly impact the reaction. K₃PO₄ is a moderately strong base that is often effective for couplings involving heteroaryl boronic acids and can help mitigate protodeborylation. Cs₂CO₃ is stronger and more soluble, which can be beneficial for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent and water is typically employed.

    • Common Systems: 1,4-Dioxane/H₂O, Toluene/H₂O, and THF/H₂O are common choices.

    • Role of Water: Water is essential for dissolving the inorganic base and facilitating the formation of the boronate species. However, an excessive amount of water can promote unwanted protodeborylation. The optimal ratio must often be determined empirically. Anhydrous conditions using a base like potassium fluoride (KF) can also be effective.[7]

Comparative Catalyst Performance

The selection of the catalyst system is critical for success. The following table summarizes common palladium catalyst systems and their general applicability to Suzuki-Miyaura couplings involving heteroaromatic substrates.

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp. (°C)Key Characteristics & Insights
Pd(OAc)₂ + SPhosK₃PO₄1,4-Dioxane / H₂O80-110Highly Recommended: SPhos is a robust, electron-rich, and bulky ligand ideal for heteroaryl couplings. Often provides high yields and tolerates a wide range of functional groups.[10]
Pd₂(dba)₃ + XPhosK₃PO₄Toluene / H₂O80-110Excellent Alternative: XPhos is another highly effective Buchwald-type ligand known for its high activity, particularly with challenging aryl chlorides or sterically hindered partners.[13]
PdCl₂(dppf)K₂CO₃DMF or Dioxane/H₂O80-100General Purpose: A reliable workhorse catalyst, particularly for aryl bromides and iodides. May be less effective for more challenging substrates compared to modern biarylphosphine systems.[14]
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O80-100Classical System: One of the original catalysts used. Often requires higher catalyst loadings and may struggle with electron-deficient or sterically hindered partners. Prone to side reactions.

Detailed Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Bromide (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

    • Scientist's Note: It is crucial to establish an inert atmosphere before adding the catalyst and reagents to prevent oxidation of the Pd(0) species and the phosphine ligand. Ensure the base is a fine, dry powder to maximize its surface area and reactivity.[15]

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The final concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Scientist's Note: The solvent mixture must be thoroughly degassed before use to remove dissolved oxygen, which can poison the catalyst. This can be achieved by bubbling argon through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the point of completion and check for the formation of side products.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Troubleshooting Common Issues

Even robust protocols can encounter issues. A logical approach to diagnosing problems is essential for efficient optimization.

Troubleshooting_Flowchart start Low or No Product Yield check_sm Starting Materials (SM) Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No cause_catalyst Cause: Inactive Catalyst (Oxygen exposure, poor quality Pd/ligand) check_sm->cause_catalyst Yes cause_conditions Cause: Insufficiently Forcing Conditions check_side_products->cause_conditions No cause_protodeborylation Cause: Protodeborylation of Boronic Acid check_side_products->cause_protodeborylation Yes (Aryl-H from Boronic Acid) cause_homocoupling Cause: Boronic Acid Homocoupling check_side_products->cause_homocoupling Yes (Ar²-Ar²) solution_catalyst Solution: • Ensure rigorous inert atmosphere. • Use fresh, high-purity catalyst & ligand. • Increase catalyst loading. cause_catalyst->solution_catalyst solution_conditions Solution: • Increase temperature. • Screen stronger base (e.g., Cs₂CO₃). • Increase reaction time. cause_conditions->solution_conditions solution_protodeborylation Solution: • Use milder base (e.g., K₂CO₃, KF). • Reduce water content or run anhydrous. • Use boronic ester (e.g., pinacol ester). cause_protodeborylation->solution_protodeborylation solution_homocoupling Solution: • Ensure rigorous exclusion of oxygen. • Screen different ligand (e.g., SPhos). • Lower reaction temperature. cause_homocoupling->solution_homocoupling

Figure 2: A troubleshooting flowchart for the Suzuki-Miyaura coupling reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing complex, functionalized indole derivatives. Success in this transformation is not merely procedural but relies on a rational understanding of the underlying catalytic mechanism and the interplay between the substrate, catalyst, ligand, base, and solvent. By employing modern, electron-rich, and sterically hindered biarylphosphine ligands such as SPhos, researchers can overcome many of the challenges associated with heteroaryl couplings. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists engaged in pharmaceutical and materials science research, enabling the efficient and reliable synthesis of novel molecular architectures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414.
  • ChemRxiv. (Preprint). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical reviews, 116(19), 12564–12649.
  • Fallah-Mehrjardi, M., Kargar, H., & Munawar, K. S. (2026). A review of recent advances in C C bond formation catalyzed by Palladium Schiff base complexes. Inorganica Chimica Acta, 122923.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539.
  • Olyaei, A., & Sadeghpour, M. (2023).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem. (2025).
  • Martín, R., & Buchwald, S. L. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Organic Chemistry Portal. Suzuki Coupling.
  • D'Souza, D. M., & Yu, J. Q. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Current opinion in chemical biology, 14(6), 765–775.
  • Zhang, L., et al. (2020).
  • ResearchGate. (n.d.).
  • El-Naggar, A. M., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2993.
  • Kallepalli, V. N., & Ready, J. M. (2014). C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure. The Journal of organic chemistry, 79(19), 9402–9408.
  • Attrimuni, D., et al. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1335-1343.

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Application Notes & Protocols: Synthesis of Bioactive Molecules Using 6-Cyano-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 6-Cyano-1H-indole-2-boronic acid and its derivatives in the synthesis of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyano group at the 6-position offers a versatile handle for molecular elaboration and can enhance interactions with biological targets.[1] The 2-boronic acid functionality enables robust and efficient carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, granting access to a diverse chemical space of 2-arylindoles. These structures are pivotal in the development of therapeutics, particularly in oncology as kinase inhibitors.[2][3] This document furnishes detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this potent building block.

Introduction: The Strategic Value of the 2-Aryl-6-cyanoindole Scaffold

The fusion of an indole core with an aryl or heteroaryl moiety at the 2-position creates a structural motif of significant interest in drug discovery. This arrangement is frequently found in compounds designed to target the ATP-binding site of protein kinases.[4] The 6-cyano substituent serves a dual purpose: it acts as an electron-withdrawing group, modulating the electronic properties of the indole ring, and provides a key vector for further synthetic diversification. Transformations of the nitrile group can introduce amines, amides, or tetrazoles, expanding the potential for hydrogen bonding and other critical interactions within a target's active site.

This compound is a key reagent for accessing this scaffold. Its use in palladium-catalyzed cross-coupling reactions represents a convergent and highly adaptable strategy for synthesizing libraries of potential drug candidates.[5]

Reagent Profile, Stability, and Handling

While this compound is commercially available, understanding its properties and stability is paramount for successful and reproducible synthetic outcomes.

Physicochemical Data
PropertyValueSource
CAS Number 1286777-08-9[1]
Molecular Formula C₉H₇BN₂O₂[1]
Molecular Weight 186.0 g/mol -
Appearance Off-white to white solid[1]
Purity Typically ≥95%[1]
Stability and Storage Considerations

Heterocyclic boronic acids, particularly those with adjacent N-H groups like 2-indolylboronic acids, are susceptible to degradation. The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved. This process can be accelerated by heat, moisture, and acidic or basic conditions.

Expert Insight: For routine use and to ensure reproducibility, the N-H of the indole should be protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid exhibits significantly enhanced stability, making it easier to handle, purify, and store.[6] It is recommended to store this reagent at -20°C under an inert atmosphere (Nitrogen or Argon) to minimize degradation over time.[7]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C-C bond between the indole C2 position and a variety of sp²-hybridized carbons from aryl or heteroaryl halides.[5]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (the indole) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the final 2-arylindole product and regenerating the Pd(0) catalyst.[8]

The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Ar-X arx Ar-X (Aryl Halide) ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Indole pd_complex1->pd_complex2 [Indole-B(OH)₃]⁻ boronic_acid Indole-B(OH)₂ ate_complex [Indole-B(OH)₃]⁻ boronic_acid->ate_complex + Base base Base (e.g., CO₃²⁻) transmetalation Transmetalation pd_complex2->pd0 product Ar-Indole (Product) pd_complex2->product red_elim Reductive Elimination Synthesis_Workflow start 1-Boc-6-cyanoindole step1 1. Dissolve in THF 2. Cool to -78 °C start->step1 step2 Add n-BuLi step1->step2 step3 Add Triisopropyl borate step2->step3 Lithiation at C2 step4 Aqueous Workup (Acidic Quench) step3->step4 Borylation product N-Boc-6-cyano-1H-indole- 2-boronic acid step4->product

Caption: Workflow for the synthesis of the N-Boc protected boronic acid.

Materials:

  • 1-Boc-6-cyanoindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric Acid (HCl, e.g., 2 M aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add 1-Boc-6-cyanoindole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 2 M HCl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the desired N-Boc protected boronic acid.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-6-cyano-1H-indole-2-boronic acid with an Aryl Bromide (Exemplary)

This protocol provides a general set of conditions known to be effective for Suzuki couplings with N-Boc-indole-2-boronic acids. [6] Reagent Table:

ReagentMolar Eq.Purpose
N-Boc-6-cyano-1H-indole-2-boronic acid1.2Boron Source
Aryl or Heteroaryl Bromide1.0Coupling Partner
PdCl₂(dppf) or Pd(PPh₃)₄0.03 - 0.05Palladium Catalyst
Sodium Carbonate (Na₂CO₃) or K₃PO₄2.0 - 3.0Base
1,4-Dioxane-Solvent
Water-Co-solvent

Procedure:

  • In a reaction vessel (e.g., microwave vial or Schlenk tube), combine the aryl bromide (1.0 eq), N-Boc-6-cyano-1H-indole-2-boronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

To obtain the final free N-H indole, the Boc group is typically removed under acidic conditions.

Procedure:

  • Dissolve the purified N-Boc-2-aryl-6-cyanoindole in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting product can be purified by recrystallization or chromatography if necessary.

Safety and Handling

General Precautions:

  • Always handle this compound and its derivatives in a well-ventilated fume hood. [9]* Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [9]* Avoid inhalation of dust and direct contact with skin and eyes. Boronic acids are classified as skin and eye irritants. [9][10]* Hazardous Decomposition: Upon combustion, may produce toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides. [9] Incompatible Materials:

  • Strong oxidizing agents. [9]

References

  • BenchChem. (2025). The Rising Star of Medicinal Chemistry: A Technical Guide to the Applications of 6-Cyanoindole.
  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity.
  • ResearchGate. (2025). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl boronic acids 6a–6f used in the present study. Retrieved from [Link]

  • Google Patents. (n.d.). US9206201B2 - Boronic acid bearing liphagane compounds as inhibitors of P13K-α and/or β.
  • ResearchGate. (2025). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • PubMed. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 6-Cyano-1H-indole-2-boronic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for binding to the ATP pocket of various protein kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

This guide focuses on a particularly valuable building block for the synthesis of kinase inhibitors: 6-cyano-1H-indole-2-boronic acid . The strategic placement of the cyano group at the C6 position and the boronic acid at the C2 position offers medicinal chemists a versatile platform for molecular elaboration. The cyano group serves as a potent hydrogen bond acceptor and can be further transformed into other functional groups, while the boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile and efficient formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents, which is a key strategy for modulating the potency and selectivity of kinase inhibitors.

Chemical Properties and Handling of this compound

A thorough understanding of the chemical properties and proper handling of this compound is paramount for its successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₇BN₂O₂[1][2]
Molecular Weight 185.98 g/mol [1][2]
Appearance Off-white to yellow solid[3]
CAS Number 1286777-08-9[1][2]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[2]

Safety and Handling:

This compound, like many boronic acids, is an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7][8]

Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate.[9][10] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[9]

In the context of kinase inhibitor synthesis, the Suzuki-Miyaura coupling enables the direct linkage of the 6-cyano-1H-indole-2-yl core to various (hetero)aromatic systems. This is a critical step in building the complex molecular architectures required for potent and selective kinase inhibition. The general mechanism involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArX_Pd(II)L2 Ar-Pd(II)-X (L)n Oxidative_Addition->ArX_Pd(II)L2 Transmetalation Transmetalation ArX_Pd(II)L2->Transmetalation Ar_Pd(II)_R_L2 Ar-Pd(II)-R (L)n Transmetalation->Ar_Pd(II)_R_L2 BX3 B(OH)2X Transmetalation->BX3 X- Reductive_Elimination Reductive Elimination Ar_Pd(II)_R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR Ar-R (Product) Reductive_Elimination->ArR Base Base Base->Transmetalation [R-B(OH)3]- RB(OH)2 R-B(OH)2 RB(OH)2->Base

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 2-Aryl-6-cyano-1H-indole Kinase Inhibitor Intermediate

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and a generic heteroaryl bromide to construct a core scaffold common in many kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK).[5][11][12][13]

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Pd(PPh₃)₄, Na₂CO₃ 1,4-Dioxane/H₂O, 80 °C reactant2 +  Heteroaryl-Br reactant2->reagents product 2-(Heteroaryl)-6-cyano-1H-indole reagents->product FAK_Inhibitor_Workflow Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 2-Aryl-6-cyano-1H-indole Suzuki->Intermediate Functionalization Further Functionalization (e.g., N-alkylation, cyano group modification) Intermediate->Functionalization FinalProduct FAK Inhibitor Candidate Functionalization->FinalProduct

Sources

Scale-Up Synthesis of 6-Cyano-1H-indole-2-boronic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Cyano-1H-indole-2-boronic acid is a pivotal building block in contemporary drug discovery and development. Its unique structural motif, featuring a reactive boronic acid at the 2-position and a versatile cyano group at the 6-position of the indole scaffold, renders it an invaluable intermediate for the synthesis of complex therapeutic agents. The indole core is a privileged structure in medicinal chemistry, and the strategic placement of the cyano and boronic acid functionalities allows for a multitude of subsequent chemical transformations, including Suzuki-Miyaura cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for the scale-up synthesis of this important molecule. We will delve into a robust synthetic strategy, address the inherent challenges of scaling up this process, and provide detailed, field-proven protocols to ensure a safe, efficient, and reproducible synthesis.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with the commercially available 6-cyanoindole. The core of this strategy revolves around the regioselective introduction of the boronic acid group at the C2 position of the indole ring. Given the electronic properties of the indole nucleus, direct electrophilic borylation is challenging and often leads to mixtures of isomers. Therefore, a more controlled approach involving directed ortho-metalation (DoM) is the preferred method. This strategy involves the deprotonation of the indole at a specific position, directed by a suitable protecting group, followed by quenching the resulting organometallic intermediate with a boron electrophile.

The overall synthetic workflow can be visualized as follows:

A 6-Cyanoindole B N-Protected 6-Cyanoindole A->B N-Protection C C2-Lithiated Intermediate B->C Directed ortho-Metalation (DoM) D This compound Pinacol Ester C->D Borylation E This compound D->E Deprotection/Hydrolysis cluster_0 Directed ortho-Metalation (DoM) Mechanism A N-Protected 6-Cyanoindole B Coordination of n-BuLi to Protecting Group A->B Lewis Acid-Base Interaction C Deprotonation at C2 B->C Proximity-Induced Deprotonation D C2-Lithiated Intermediate C->D cluster_1 Scale-Up Logic Flow A Lab Scale Protocol Development B Process Hazard Analysis (PHA) A->B C Parameter Optimization (DoE) B->C D Pilot Scale Batch C->D E In-Process Control (IPC) Monitoring D->E F Product Quality Assessment E->F F->D Feedback for Optimization

Application Notes and Protocols: Microwave-Assisted Suzuki Reactions with 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Synthesis of Privileged Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The functionalization of this scaffold is of paramount importance for the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a versatile tool for introducing aryl and heteroaryl moieties. This application note focuses on the microwave-assisted Suzuki coupling of 6-Cyano-1H-indole-2-boronic acid, a substrate of significant interest due to the dual presence of the reactive indole core and the electron-withdrawing cyano group.

Heteroaryl boronic acids, particularly those of five-membered rings like indoles, present unique challenges in Suzuki couplings. They are often prone to protodeboronation, a decomposition pathway that cleaves the C-B bond, especially under the basic and high-temperature conditions typically required for the reaction.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers a compelling solution to this challenge.[4][5] By utilizing dielectric heating, microwave reactors can rapidly and uniformly elevate the temperature of the reaction mixture, leading to dramatic reductions in reaction times from hours to mere minutes.[4][6][7] This rapid heating minimizes the time the sensitive boronic acid is exposed to destabilizing conditions, thereby enhancing product yields and purity.[4][7]

This guide provides a comprehensive overview, detailed protocols, and mechanistic insights for performing microwave-assisted Suzuki reactions with this compound, tailored for researchers and scientists in drug development and organic synthesis.

The Mechanistic Rationale: Why Microwave Synthesis Excels

The efficacy of microwave irradiation in the Suzuki-Miyaura coupling stems from its ability to overcome the kinetic barriers of the catalytic cycle more efficiently than conventional heating. The generally accepted mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_inputs Reactants cluster_outputs Products ArylHalide Aryl Halide (Ar-X) OxAdd OxAdd ArylHalide->OxAdd BoronicAcid Activated Boronic Acid [Ar'-B(OH)3]⁻ Transmetalation Transmetalation BoronicAcid->Transmetalation Biaryl Biaryl Product (Ar-Ar') RedElim RedElim RedElim->Biaryl caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Microwave energy efficiently heats polar solvents and reagents, leading to "superheating" in sealed vessels, where the temperature can be raised far above the solvent's boiling point.[8] This high temperature dramatically accelerates all steps of the catalytic cycle. For a sensitive substrate like this compound, the accelerated rate of the desired coupling reaction outpaces the rate of undesired protodeboronation, leading to significantly improved outcomes.

Experimental Design and Component Selection

The success of the Suzuki coupling hinges on the judicious selection of the catalyst, base, and solvent system.

Catalyst System: The Role of Palladium and Ligands

Modern Suzuki-Miyaura couplings often employ stable palladium precatalysts, which offer better reproducibility than generating the active Pd(0) species in situ. For challenging heteroaryl couplings, electron-rich and sterically bulky phosphine ligands are crucial.

  • Buchwald-type Biaryl Phosphine Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[9] They promote the formation of a monoligated Pd(0) species which is highly active in the oxidative addition step and helps stabilize the catalytic intermediates.

  • Precatalysts: Using precatalysts like XPhos-Pd-G2 or SPhos-Pd-G2 simplifies reaction setup and ensures a consistent generation of the active catalyst.[1][4] These precatalysts are air- and moisture-stable, enhancing experimental convenience.

Base Selection: Activating the Boronic Acid

A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex which facilitates the transmetalation step.[10] The choice of base can influence reaction rates and the stability of the boronic acid.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[4][11] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for preventing protodeboronation of sensitive boronic acids.[1][9]

  • Strength and Solubility: The base must be strong enough to deprotonate the boronic acid but not so harsh as to promote side reactions. Its solubility in the chosen solvent system is also a key consideration.

Solvent System: The Microwave Medium

The solvent not only dissolves the reactants but also acts as the primary medium for absorbing microwave energy. Polar solvents are more efficient at absorbing microwaves.

  • Aqueous Mixtures: A mixture of an organic solvent and water is often ideal.[12][13] Water helps to dissolve the inorganic base, while a solvent like 1,4-dioxane, DMF, or a mixture of toluene/ethanol provides solubility for the organic components.[9][13] A common and effective system is a mixture of dioxane and water.[9]

Detailed Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Note: This is a representative procedure and may require optimization for specific aryl halide partners.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Vessel 1. Add Reagents to Microwave Vial Degas 2. Degas Mixture (e.g., Argon sparging) Vessel->Degas Microwave 3. Irradiate in Microwave Reactor Degas->Microwave Cool 4. Cool to Room Temperature Microwave->Cool Filter 5. Filter through Celite Cool->Filter Extract 6. Liquid-Liquid Extraction Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify caption Figure 2. General Experimental Workflow.

Safety First: Microwave Synthesis Precautions
  • Dedicated Equipment: Only use microwave reactors specifically designed for organic synthesis.[6][8][14] Domestic microwave ovens lack the necessary safety features for pressure and temperature control and must not be used.[14][15]

  • Pressure and Temperature: Reaction mixtures are heated above their boiling points, generating significant internal pressure.[6] Always use appropriate sealed microwave process vials and do not exceed the manufacturer's recommended limits for temperature and pressure.

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before opening it.[6]

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for all reagents, paying particular attention to their stability at high temperatures.[15]

Reagents & Materials
ComponentSuggested AmountMolar Equiv.Purpose
Aryl Bromide0.5 mmol1.0Electrophile
This compound0.75 mmol1.5Nucleophile
SPhos-Pd-G2 Precatalyst0.01 mmol0.02 (2 mol%)Catalyst
K₃PO₄ (Potassium Phosphate)1.0 mmol2.0Base
1,4-Dioxane3 mL-Solvent
Water (degassed)1 mL-Co-solvent
Microwave Vial10 mL capacity-Reaction Vessel
Magnetic Stir Bar--Stirring
Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), potassium phosphate (1.0 mmol, 2.0 equiv.), and the SPhos-Pd-G2 precatalyst (0.01 mmol, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (3 mL) and degassed water (1 mL) to the vial.

  • Degassing: Sparge the resulting suspension with a gentle stream of argon or nitrogen for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters to heat to 120 °C and hold for 15-30 minutes . The reaction should be stirred throughout the irradiation period.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Work-up: a. Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). b. Filter the mixture through a small pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[16] c. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-cyano-1H-indole product.[16][17]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient temperature/time; Catalyst deactivationIncrease temperature (e.g., to 140 °C) or reaction time. Ensure thorough degassing. Consider a different ligand/precatalyst (e.g., XPhos).
Protodeboronation Reaction time too long; Base too strongDecrease reaction time. Try a milder base like K₂CO₃ or use powdered KF.[10]
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) speciesEnsure rigorous degassing. Use a precatalyst to ensure clean generation of Pd(0).
Poor Solubility Inappropriate solvent systemTry alternative solvents like DMF/water or THF/water. Adjust the organic/aqueous ratio.[13]

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient strategy for the C-2 arylation of this compound. By leveraging the rapid and controlled heating of microwave technology, the challenges associated with the instability of heteroaryl boronic acids can be effectively overcome. This approach dramatically shortens reaction times, often improves yields, and provides a reliable platform for the rapid synthesis of diverse compound libraries essential for modern drug discovery programs. The protocol and guidelines presented herein offer a solid foundation for scientists to successfully implement this valuable transformation in their research endeavors.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(40), 14073-14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(15), 3492. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • ResearchGate. (n.d.). Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. [Link]

  • R Discovery. (2020). Microwave-assisted Carbon-carbon and Carbon-heteroatom Cross-coupling Reactions in Organic Synthesis. [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. [Link]

  • Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • MDPI. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

  • International Journal of Green and Herbal Chemistry. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • ACS Publications. (2003). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. [Link]

  • Thompson, A. E., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

  • National Institutes of Health. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • ACS Publications. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • CORE. (2015). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. [Link]

  • National Institutes of Health. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). [Link]

  • PubMed Central. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]

  • Arkat USA. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • MDPI. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

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Application Notes & Protocols: One-Pot Synthesis Strategies Involving 6-Cyano-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. The strategic functionalization of this scaffold is paramount in modulating biological activity. 6-Cyano-1H-indole-2-boronic acid represents a highly valuable, bifunctional building block for complex molecule synthesis. The C6-cyano group serves as a versatile synthetic handle, while the C2-boronic acid is primed for palladium-catalyzed cross-coupling reactions. This guide details robust one-pot synthesis strategies that leverage this reagent, or its in-situ generated precursors, to streamline the construction of complex, 2,6-disubstituted indoles. By eliminating the need for intermediate isolation, these protocols enhance efficiency, reduce waste, and accelerate the drug discovery process.

The Strategic Value of this compound in Synthesis

Indole derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. This compound is particularly significant for two key reasons:

  • The C2-Boronic Acid Moiety: This functional group is predominantly used in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms.[1][2][3] This allows for the direct and efficient installation of diverse aryl or heteroaryl substituents at the C2 position of the indole ring.

  • The C6-Cyano Group: Far from being a passive substituent, the nitrile group is a versatile precursor for numerous other functionalities. It can be:

    • Hydrolyzed to a carboxylic acid.

    • Reduced to a primary amine.

    • Converted into a tetrazole ring, a common bioisostere for carboxylic acids.

    • Participate in cycloaddition reactions.

This dual functionality makes the parent molecule a powerful linchpin in convergent synthetic strategies, enabling the rapid assembly of molecular libraries for screening and lead optimization in drug development programs.[4]

The "One-Pot" Paradigm: Efficiency in Complex Molecule Synthesis

A one-pot, or telescoped, synthesis involves conducting two or more consecutive reactions in the same vessel without isolating the intermediate products.[5] This approach is becoming increasingly vital in modern organic synthesis for several compelling reasons:

  • Enhanced Efficiency: Eliminates time-consuming workup and purification steps.

  • Improved Yields: Avoids material loss associated with isolating and handling intermediates, which may be unstable.

  • Green Chemistry: Significantly reduces the consumption of solvents and other resources, leading to a better process mass intensity (PMI).[5]

  • Simplified Workflow: Streamlines the overall synthetic route from starting material to final product.

For indole boronic acids, which can sometimes be prone to decomposition or protodeboronation, generating them in situ and immediately using them in a subsequent coupling step is an especially powerful strategy.[6][7]

Application Protocol 1: One-Pot Miyaura Borylation/Suzuki-Miyaura Cross-Coupling

This protocol is the cornerstone of one-pot strategies in this context. It circumvents the need for pre-synthesized this compound by generating the corresponding boronate ester in situ from a readily available 2-haloindole precursor. This intermediate is then immediately subjected to Suzuki-Miyaura cross-coupling with a second aryl/heteroaryl halide.[5][6][7]

Principle & Rationale: The strategy relies on the shared catalytic system (typically a palladium catalyst) and similar reaction conditions for both the borylation and the cross-coupling steps. By carefully selecting reagents and sequentially adding them, both transformations can be achieved in a single reaction vessel. This avoids the isolation of the boronic ester intermediate, which is often challenging.[7]

Experimental Workflow Diagram:

G cluster_0 Step A: In-Situ Miyaura Borylation cluster_1 Step B: Suzuki-Miyaura Coupling Start 2-Bromo-6-cyano-1H-indole + B₂pin₂ Borylation Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane), Heat Start->Borylation Intermediate Intermediate: This compound pinacol ester (Not Isolated) Borylation->Intermediate Reagents Add: Aryl/Heteroaryl Halide (Ar-X) Aqueous Base (e.g., K₂CO₃) Intermediate->Reagents One-Pot Transition Coupling Same Pd Catalyst, Heat Reagents->Coupling Product Final Product: 2-Aryl-6-cyano-1H-indole Coupling->Product

Caption: One-pot, two-step Borylation/Suzuki workflow.

Detailed Step-by-Step Protocol

Materials:

  • N-Protected-2-bromo-6-cyanoindole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-3 mol%)

  • Base 1 (Borylation): Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • Aryl or Heteroaryl Halide (Ar-X) (1.0 - 1.2 equiv)

  • Base 2 (Coupling): 2M Aqueous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add N-protected-2-bromo-6-cyanoindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and anhydrous potassium acetate.

    • Expert Insight: The choice of N-protecting group (e.g., Boc, SEM, or Ts) is crucial to prevent side reactions and improve solubility. The reaction often proceeds well without protection on the NH group, but this must be optimized on a case-by-case basis.

  • Borylation Step: Add anhydrous dioxane via syringe. Degas the mixture with argon or nitrogen for 10-15 minutes. Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until LC-MS analysis indicates complete consumption of the starting haloindole.

  • Coupling Step: Cool the mixture to room temperature. To the same flask containing the in-situ generated boronate ester, add the aryl/heteroaryl halide, followed by the aqueous base (e.g., 2M K₂CO₃ solution).

    • Expert Insight: No additional catalyst is typically needed.[6] The palladium complex from the first step remains active for the Suzuki coupling. Adding fresh ligand is sometimes employed to ensure catalyst stability.

  • Reaction Execution: Degas the mixture again for 5-10 minutes. Re-heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by LC-MS or TLC for product formation.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-6-cyano-1H-indole.

Data Summary: Substrate Scope

This one-pot protocol is robust and tolerates a wide range of functional groups on the coupling partner.

Aryl/Heteroaryl Halide (Ar-X)Substituent TypeTypical Isolated YieldKey Considerations
4-BromotolueneElectron-donating80-95%Generally high-yielding and fast reactions.
4-BromoanisoleElectron-donating85-98%Excellent coupling partner.
4-BromobenzonitrileElectron-withdrawing75-90%Tolerates other nitriles well.
Methyl 4-bromobenzoateElectron-withdrawing70-88%Ester group is stable under these conditions.
3-BromopyridineHeteroaromatic65-85%Pyridinic nitrogen can interact with the catalyst; specific ligands may be needed for optimization.
2-ChlorothiazoleHeteroaromatic60-80%Aryl chlorides may require more active catalysts (e.g., using Buchwald ligands) or higher temperatures.

Application Protocol 2: One-Pot Three-Component Petasis-Type Reaction

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from simple precursors in a single step, forming multiple bonds simultaneously.[8] The Petasis borono-Mannich reaction is a classic MCR involving an amine, a carbonyl compound, and an organoboronic acid.[8] This protocol adapts that principle to use this compound as the key nucleophilic component.

Principle & Rationale: The reaction proceeds through the in-situ formation of an α-hydroxy amine or an iminium ion from the condensation of a secondary amine and an aldehyde. This electrophilic intermediate is then intercepted by the nucleophilic indole-2-boronic acid, which transfers its indole moiety to form a new C-C bond, yielding a 2-(amino)methyl-substituted indole derivative.

Reaction Mechanism Diagram:

G Amine Secondary Amine (R₂NH) Condensation Condensation Amine->Condensation Aldehyde Aldehyde (R'CHO) Aldehyde->Condensation BoronicAcid This compound Attack Nucleophilic Attack BoronicAcid->Attack Iminium Iminium Ion Intermediate [R₂N=CHR']⁺ Condensation->Iminium Iminium->Attack Product Final Product: 2-((Dialkylamino)methyl)-6-cyano-1H-indole Attack->Product

Caption: Pathway for the three-component Petasis-type reaction.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., morpholine, piperidine) (1.1 equiv)

  • Aldehyde (e.g., aqueous formaldehyde, benzaldehyde) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Drying agent (optional): Molecular sieves (4Å)

Procedure:

  • Vessel Preparation: To a round-bottom flask, add this compound and the chosen solvent (e.g., DCM).

  • Reagent Addition: Add the secondary amine to the suspension, followed by the aldehyde.

    • Expert Insight: The order of addition can be critical. Pre-mixing the amine and aldehyde to allow for iminium ion formation before adding the boronic acid can sometimes improve yields. The reaction is often run at room temperature but may require mild heating (40-60 °C) to proceed efficiently, depending on the reactivity of the substrates.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, heat to 40 °C.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted boronic acid and its byproducts. Wash further with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired α-amino indole derivative.

Data Summary: Representative Component Scope
AmineAldehydeTypical Isolated YieldNotes
MorpholineFormaldehyde (37% aq.)75-90%Highly efficient for generating aminomethyl indoles.
PiperidineFormaldehyde (37% aq.)80-92%Another highly reactive amine partner.
DibenzylamineBenzaldehyde60-75%Steric hindrance from bulkier components can lower yields and require heating.
PyrrolidineIsobutyraldehyde65-80%Works well with aliphatic aldehydes.

Troubleshooting and Key Considerations

  • Protodeboronation: The premature cleavage of the C-B bond is a common side reaction, especially in the presence of excess water or acid/base under harsh conditions. Running reactions under an inert atmosphere and using anhydrous solvents (for the borylation step) is critical.

  • Catalyst Choice: While Pd(dppf)Cl₂ is a workhorse, other catalyst/ligand systems (e.g., those based on Buchwald or Herrmann catalysts) may be superior for challenging substrates, particularly unreactive aryl chlorides or sterically hindered partners.

  • Base Compatibility: The choice of base is crucial. A weaker base like KOAc is used for the borylation to prevent premature hydrolysis of the diboron reagent. A stronger base, typically aqueous, is required for the transmetalation step of the Suzuki coupling.[3]

  • Reaction Monitoring: LC-MS is an invaluable tool for monitoring these multi-step, one-pot sequences to ensure each step proceeds to completion before initiating the next.

Conclusion

One-pot strategies centered around this compound, particularly the sequential borylation/Suzuki-Miyaura coupling, offer a powerful and efficient platform for the synthesis of complex, biologically relevant molecules. By embracing these advanced protocols, researchers can significantly accelerate discovery timelines, reduce operational costs, and practice a more sustainable form of chemistry. The methodologies described herein provide a robust foundation for building diverse molecular libraries and advancing the development of next-generation therapeutics.

References

  • Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. ACS Omega. Available at: [Link]

  • Karan, G., Sahu, S., & Maji, M. S. (2021). A one-pot “back-to-front” approach for the synthesis of benzene ring substituted indoles using allylboronic acids. Chemical Communications. Available at: [Link]

  • Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Cubinek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]

  • One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Wiley Online Library. Available at: [Link]

  • Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. Journal of Organic Chemistry. Available at: [Link]

  • Couturier, D., et al. (2009). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Available at: [Link]

  • One-Pot Synthesis of Indole-Fused Scaffolds via Gold-Catalyzed Tandem Annulation Reactions of 1,2-Bis(alkynyl)-2-en-1-ones with Indoles. ACS Publications. Available at: [Link]

  • Rojas-Martín, J., et al. (2020). Synthesis of Indole Substituted Twistenediones from a 2-Quinonyl Boronic Acid. Organic Letters. Available at: [Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. Available at: [Link]

  • Indolylboronic Acids: Preparation and Applications. PubMed. Available at: [Link]

  • Multicomponent Reactions with Organoboron Compounds. ResearchGate. Available at: [Link]

  • One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Wiley Online Library. Available at: [Link]

  • 5-Cyano-1H-indole-2-boronic acid. Chem-Impex. Available at: [Link]

  • 1-Boc-5-cyano-1H-indole-2-boronic acid. Chem-Impex. Available at: [Link]

  • Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Publishing. Available at: [Link]

  • Martini, F., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Sustainable multicomponent indole synthesis with broad scope. RSC Publishing. Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Combined 'One-pot' Borylation and Coupling. WordPress. Available at: [Link] सिंथेसिस/प्रोटेक्टिंग-ग्रुप्स/reagent-guide-combined-one-pot-borylation-and-coupling/

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging heteroaromatic substrates, specifically focusing on 6-Cyano-1H-indole-2-boronic acid. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Introduction: The Challenge of 2-Indole Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, not all substrates are created equal. This compound presents a unique set of challenges. The indole core is an important pharmacophore, but the boronic acid at the C2 position is notoriously susceptible to a key side reaction: protodeboronation.[1][2][3] This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often the primary cause of low yields. The electron-withdrawing nature of the cyano group at the C6 position can further influence the electronic properties of the indole ring, adding another layer of complexity.

This guide provides a structured approach to overcoming these hurdles through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving very low to no yield of the desired product. What are the most likely causes?

A1: This is the most common issue and typically points to one of three primary culprits: protodeboronation, catalyst system failure, or suboptimal base selection.

  • Protodeboronation: This is the premature loss of the boronic acid group.[1] For 2-heteroaromatic boronic acids, this side reaction can be rapid, especially under aqueous basic conditions.[2][3][4] The mechanism can be complex and is highly dependent on pH.[2][3] Essentially, the reaction that should be forming your C-C bond is being short-circuited, converting your valuable boronic acid back into 6-cyano-1H-indole.

  • Catalyst System Inefficiency: The standard Pd(PPh₃)₄ may not be sufficient for this challenging coupling. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] Each step has its own kinetic barriers. For sterically hindered or electronically challenging substrates, specialized ligands are required to accelerate these steps. Modern catalyst systems, particularly those using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), are designed to increase catalyst activity and stability, promoting the desired coupling over side reactions.

  • Inappropriate Base or Solvent Conditions: The base is not just a passive ingredient; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. However, the wrong base or the presence of excess water can accelerate protodeboronation.[4][6] The choice of base and solvent must be a careful balance to ensure sufficient boronate formation while minimizing the undesired C-B bond cleavage.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides actionable solutions.

Issue 1: Significant amount of 6-cyano-1H-indole byproduct is observed, indicating protodeboronation.

This is a clear sign that your boronic acid is degrading faster than it is coupling. The strategy is to either protect the boronic acid or accelerate the catalytic cycle to outpace the degradation.

  • Root Cause Analysis: The C2-boron bond on the indole ring is inherently labile. Aqueous basic conditions, often used in standard Suzuki protocols, create a favorable environment for this bond to be cleaved by a proton source (like water).[1][4]

  • Solutions & Protocols:

    • Shift to Anhydrous Conditions: The presence of water can facilitate protodeboronation. Switching to an anhydrous solvent system can dramatically improve the stability of the boronic acid.

      • Recommended Conditions: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) in an anhydrous solvent such as dioxane or 2-MeTHF.[6] K₃PO₄ requires only a minimal amount of water to be effective, which can sometimes be beneficial, but starting with rigorously dry conditions is a better approach for this substrate.[7]

    • Use a More Stable Boron Reagent: If protodeboronation persists, the boronic acid itself can be converted into a more stable derivative that is less prone to cleavage but still reactive in the catalytic cycle.

      • Recommended Approach: Convert the boronic acid to its corresponding pinacol ester or form a stable adduct with diethanolamine.[8] These derivatives often exhibit greater stability and release the active boronic acid species slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[4][9] See Protocol 2 for a detailed procedure.

    • Employ a Faster Catalyst System: If the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation, yields will improve.

      • Recommended Catalysts: Use a high-activity palladium precatalyst, such as a Buchwald G3 or G4 palladacycle, paired with a bulky, electron-rich ligand like XPhos or SPhos.[10] These systems are designed for rapid generation of the active Pd(0) species and accelerated rates of both oxidative addition and reductive elimination, driving the reaction forward efficiently.

Issue 2: Starting materials (aryl halide and boronic acid) are recovered, indicating low catalyst turnover.

This points to a problem with the catalyst's ability to complete the catalytic cycle efficiently. The cause could be steric hindrance, poor electronics, or catalyst deactivation.

  • Root Cause Analysis: The oxidative addition of the aryl halide to the Pd(0) center may be slow, or the subsequent reductive elimination to form the product is sluggish. The N-H of the indole can also interact with the palladium center, potentially inhibiting catalysis.[10]

  • Solutions & Protocols:

    • Screen Advanced Catalyst Systems: This is the most critical variable. For a substrate like 2-substituted indole, a robust ligand is essential.

      • Recommended Approach: Create a screening matrix to test different catalyst and ligand combinations. See Table 1 for a list of recommended starting points. Buchwald-type biarylphosphine ligands are highly effective for coupling sterically demanding and heteroaromatic substrates.[10]

    • Increase Reaction Temperature and Concentration: To overcome activation energy barriers, more forcing conditions may be necessary.[11]

      • Recommended Approach: Cautiously increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C). Monitor by TLC or LC-MS for product formation versus decomposition. Increasing the concentration (e.g., from 0.1 M to 0.5 M) can also favor the bimolecular coupling reaction.

    • Consider N-Protection: While often undesirable due to extra synthetic steps, protecting the indole nitrogen (e.g., with a Boc or SEM group) can prevent potential catalyst inhibition by the N-H proton and improve solubility, sometimes leading to cleaner reactions and higher yields.

Table 1: Recommended Starting Conditions for Catalyst Screening
Catalyst Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Key Considerations
Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2-3 eq.)Dioxane or 2-MeTHF100-110Excellent general system for challenging heteroaryl couplings.[10]
XPhos Pd G3 (2-4%)(None needed)K₃PO₄ (2-3 eq.)Dioxane or Toluene100-110Air-stable precatalyst ensures reliable generation of active Pd(0).
Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (3 eq.)Toluene/H₂O (5:1)100A robust aqueous system if anhydrous conditions are problematic.[6]
Pd(dppf)Cl₂ (3-5%)(None needed)Cs₂CO₃ (3 eq.)DMF/H₂O (4:1)90-100A milder option, but may be less effective for this specific substrate.

Visualizing the Process

Understanding the reaction mechanism and the troubleshooting logic is key to success.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Aryl Halide (Ar-X) Pd(II) Ar-Pd(II)-X Complex OxAdd->Pd(II) Transmetal Transmetalation (Base, Ar'-B(OR)₂) Pd(II)->Transmetal Boronic Acid + Base Pd(II)_Ar Ar-Pd(II)-Ar' Complex Transmetal->Pd(II)_Ar RedElim Reductive Elimination Pd(II)_Ar->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Troubleshooting_Tree Start Low Yield or No Reaction CheckByproduct Analyze Crude Reaction: Any 6-cyano-1H-indole? Start->CheckByproduct Protodeboronation Problem: Protodeboronation CheckByproduct->Protodeboronation Yes LowConversion Problem: Low Catalyst Activity CheckByproduct->LowConversion No (Only starting materials remain) Sol1 Solution: 1. Use Anhydrous Conditions (K₃PO₄/Dioxane) 2. Use Pinacol Ester or Diethanolamine Adduct 3. Use Faster Catalyst (e.g., XPhos Pd G3) Protodeboronation->Sol1 Sol2 Solution: 1. Screen Bulky Ligands (XPhos, SPhos) 2. Increase Temperature/Concentration 3. Use Robust Pre-catalyst (e.g., G3/G4) LowConversion->Sol2

Caption: Troubleshooting decision tree for Suzuki coupling of this compound.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling under Anhydrous Conditions
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and finely ground anhydrous K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Palladium precatalyst and ligand (e.g., XPhos Pd G3, 2-4 mol%) as a solid.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or 2-MeTHF, to a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS.[12][13][14]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Diethanolamine Adduct for Enhanced Stability[7][11]
  • Dissolution: In a vial, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Precipitation: A white precipitate of the adduct will typically form, sometimes after the initial solid completely dissolves.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (as per Protocol 1), where the active boronic acid will be released in situ.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

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Troubleshooting guide for failed reactions with 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Cyano-1H-indole-2-boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this reagent in cross-coupling reactions. Our goal is to move beyond generic advice, providing in-depth, mechanistically grounded solutions to common problems encountered in the lab.

Introduction: The Trifecta of Reactivity Challenges

This compound is a valuable building block, but its structure presents a unique combination of three potential challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling:

  • The Unprotected Indole N-H: The acidic proton on the indole nitrogen can interact with and potentially inhibit the palladium catalyst, complicating the catalytic cycle.[1][2]

  • The Electron-Withdrawing Cyano Group: The nitrile group at the 6-position deactivates the indole ring, making the arylboronic acid less nucleophilic. This can significantly slow down the transmetalation step, which is often rate-limiting.

  • The Inherent Instability of Boronic Acids: Like many heteroaromatic boronic acids, this reagent is susceptible to common failure pathways such as protodeboronation and homocoupling.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues arising from this specific molecular architecture.

Troubleshooting Guide & FAQs

Question 1: My reaction shows low to no conversion of my starting materials. What are the primary checkpoints?

This is the most common issue and requires a systematic check of fundamental reaction parameters before exploring more complex solutions.

Answer:

When faced with a stalled reaction, begin by verifying the integrity of your setup and reagents. Often, the root cause is not the complexity of the substrate but a subtle flaw in the fundamentals.

Initial Diagnostic Workflow:

cluster_0 Initial Checks A Reaction Failure: Low or No Conversion B 1. Catalyst & Ligand Integrity - Is the catalyst fresh? - Is the ligand air-stable? A->B Check First C 2. Inert Atmosphere - Was the solvent properly degassed? - Is the reaction vessel sealed? B->C If OK D 3. Reagent Purity - How old is the boronic acid? - Has the purity of all reagents been verified? C->D If OK E Proceed to Specific Troubleshooting D->E If All OK

Caption: Initial diagnostic workflow for a failed reaction.

Detailed Breakdown:

  • Catalyst Activity: The active Pd(0) species is susceptible to oxidation. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. An older catalyst or one that has been exposed to air may be inactive. A color change from reddish-brown/yellow to black upon heating can indicate the formation of palladium black, a common sign of catalyst decomposition.

    • Recommendation: Use a fresh batch of catalyst or employ modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) which ensure efficient generation of the active Pd(0) species.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, and also promote the unwanted homocoupling of the boronic acid.

    • Protocol: Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity and Stability: Boronic acids can degrade over time, especially when exposed to moisture and air. The primary degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4]

    • Recommendation: Use the boronic acid as fresh as possible. If in doubt about its purity, it can be analyzed by LC-MS or NMR. Consider converting the boronic acid to a more stable boronate ester if storage is a concern.

Question 2: I'm observing a significant amount of 6-cyanoindole by-product. What is causing this and how can I prevent it?

This issue points directly to one of the most common failure modes for boronic acids: protodeboronation.

Answer:

The formation of 6-cyanoindole is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[3][5] This side reaction consumes your starting material and is often competitive with the desired cross-coupling, especially if the catalytic cycle is slow. Indole-2-boronic acids can be particularly susceptible to this pathway.

Primary Causes and Mitigation Strategies:

CauseMechanistic ExplanationRecommended Solution
Presence of Water Water is the most common proton source for this side reaction, which can be catalyzed by acid or base.[3]Switch to anhydrous conditions. Use dry solvents and consider a base like potassium fluoride (KF) which acts as both a base and a dehydrating agent.
Base is Too Strong/Basic Strong bases in aqueous media can accelerate the rate of protodeboronation. The reaction pH is a critical factor.[3]Use a milder base. Instead of strong bases like NaOH or K₃PO₄, consider using K₂CO₃, Cs₂CO₃, or KF. The choice is often solvent-dependent.
Slow Transmetalation If the desired transmetalation step is slow, the boronic acid has more time to undergo decomposition pathways like protodeboronation.Optimize for faster transmetalation. This can be achieved by using more electron-rich ligands (see Question 3) or by converting the boronic acid to a more reactive species.

Advanced Strategy: The "Slow Release" Approach

To minimize the concentration of the vulnerable free boronic acid at any given time, it can be "masked" as a more stable derivative that slowly hydrolyzes under the reaction conditions.

  • Protocol for Conversion to a Pinacol Ester (Bpin):

    • Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or dioxane.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Remove the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification.

Other stable derivatives include MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates, which offer enhanced stability against protodeboronation.[3][4]

Question 3: My reaction is very slow and gives low yields, even after addressing the basics. How do I address the electronics of this specific substrate?

The combination of the unprotected N-H and the electron-withdrawing cyano group makes this a challenging substrate that requires a carefully optimized catalytic system.

Answer:

The slow reaction rate is likely a consequence of two factors: catalyst inhibition by the indole N-H and a sluggish transmetalation step due to the electron-deficient nature of the boronic acid.

Troubleshooting Workflow for Electronically Challenged Substrates:

cluster_1 Advanced Troubleshooting F Low Yield with This compound G Issue: Slow Transmetalation (due to EWG -CN group) F->G H Issue: Catalyst Inhibition (due to N-H group) F->H I Solution 1: Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) G->I J Solution 2: Use a Stronger, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) G->J H->I K Solution 3 (Optional): N-Protection Strategy (e.g., N-Boc, N-Tos) H->K

Sources

Common side reactions and byproducts with 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Cyano-1H-indole-2-boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile yet challenging building block in their synthetic endeavors. As a bifunctional molecule containing both a nucleophilic indole core and an electrophilic cyano group, coupled with the inherent reactivity of a heteroaryl boronic acid, this reagent presents unique challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side reactions and offering robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors to investigate?

Answer:

Failure to achieve the desired cross-coupling product often stems from a combination of the inherent electronic properties of this specific boronic acid and suboptimal reaction conditions. The electron-withdrawing nature of the C6-cyano group and the π-deficient character of the indole-2-position can significantly hinder the catalytic cycle.

Core Issues & Causal Analysis:

  • Slow Transmetalation: The crucial transmetalation step in the Suzuki-Miyaura cycle, where the organic group is transferred from boron to the palladium center, is often rate-limiting. The electron-withdrawing cyano group deactivates the boronic acid, making the indole moiety less nucleophilic and thus slowing this transfer.

  • Catalyst Deactivation: The Lewis basic nitrogen of the indole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition, especially with less robust catalytic systems.

  • Competitive Side Reactions: Low reactivity towards the desired cross-coupling pathway allows competing side reactions, such as protodeboronation and homocoupling (discussed in detail below), to become dominant, consuming the starting material without forming the product.

Troubleshooting Workflow:

This workflow provides a logical progression for optimizing your reaction.

G start Low / No Yield catalyst 1. Re-evaluate Catalyst System - Use modern pre-catalyst? - Bulky, e-rich ligand? start->catalyst base 2. Optimize Base & Solvent - Base strength appropriate? - Anhydrous/degassed solvent? catalyst->base No improvement success Yield Improved catalyst->success Improvement reagent 3. Assess Boronic Acid Stability - Fresh reagent? - Consider derivatization? base->reagent No improvement base->success Improvement temp 4. Adjust Temperature - Increase cautiously to promote reductive elimination. reagent->temp No improvement reagent->success Improvement temp->success Improvement

Caption: Troubleshooting flowchart for low-yield couplings.

Recommended Optimization Parameters:

ParameterStandard ConditionsRecommended Optimization for this compoundRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2)Air- and moisture-stable precatalysts provide higher activity and reproducibility, crucial for challenging substrates.[1]
Ligand PPh₃Buchwald-type ligands (XPhos, SPhos, RuPhos)Electron-rich, bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps, overcoming the substrate's deactivation.[1]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, CsFStronger, non-nucleophilic bases are often more effective at activating the boronic acid for transmetalation without promoting side reactions.[2]
Solvent Toluene, Dioxane/H₂OAnhydrous Dioxane, THF, or Toluene/Water mixturesThe choice is critical. While some water is often needed to dissolve the base and facilitate the cycle, excess water can promote protodeboronation. Start with rigorously degassed anhydrous solvents.
Temperature 80-100 °C80-110 °CWhile higher temperatures can promote product formation, they can also accelerate reagent decomposition. Monitor carefully.
Question 2: My boronic acid starting material is being consumed, but the main product I'm isolating is 6-cyanoindole. What is causing this?

Answer:

You are observing protodeboronation (or protodeborylation), arguably the most common and problematic side reaction for heteroaryl boronic acids. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively reverting your starting material to the parent heterocycle.

Mechanistic Insight:

Protodeboronation is essentially a protonolysis reaction that can occur through several pathways, but it is most frequently facilitated by aqueous base.[3][4] The base activates the boronic acid to form a more reactive boronate species, which is susceptible to attack by a proton source (typically water). For electron-deficient systems like this compound, this process can be particularly rapid.[5][6]

G cluster_suzuki Desired Suzuki Cycle cluster_proto Side Reaction: Protodeboronation SA Ar-B(OH)₂ SB [Ar-Pd-X-L₂] SA->SB Transmetalation PA Ar-B(OH)₂ SC [Ar-Pd-Ar'-L₂] SB->SC Reductive Elimination SD Ar-Ar' SC->SD PB [Ar-B(OH)₃]⁻ PA->PB + OH⁻ PC Ar-H (Unwanted Product) PB->PC + H₂O - B(OH)₄⁻

Caption: Protodeboronation as a competing pathway to the Suzuki cycle.

Prevention & Mitigation Strategies:

  • Use Anhydrous Conditions: Employ rigorously dried, degassed solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen). This minimizes the primary proton source.

  • Convert to a More Stable Form: Boronic acids are in equilibrium with boroxines (cyclic anhydrides) and can be hygroscopic. Converting the boronic acid to a more stable derivative in situ or prior to the reaction is highly effective.

    • Boronic Esters (e.g., Pinacol Ester): These are generally more stable towards protodeboronation than the free acids.[5] While they may hydrolyze slowly under reaction conditions to the active boronic acid, this "slow-release" mechanism can keep the concentration of the sensitive free acid low.

    • Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly stable crystalline solids and resist protodeboronation. They are competent coupling partners, often requiring fluoride-based activators like CsF.

    • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable and can be used in iterative cross-couplings.

    • Diethanolamine (DABO) Adducts: These are air-stable complexes that can be used directly in Suzuki reactions, offering a practical alternative to boronic acids.[7]

Protocol: Preparation of the Diethanolamine (DABO) Adduct

  • In a vial with a stir bar, suspend this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form. Continue stirring the slurry for 15-30 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in your coupling reaction.

Question 3: I am observing a significant byproduct with a mass corresponding to a dimer of my starting material. What is it and how can I avoid it?

Answer:

This byproduct is the result of oxidative homocoupling , where two molecules of your this compound react to form 6,6'-dicyano-2,2'-bi-1H-indole. This is a well-documented side reaction in Suzuki-Miyaura chemistry, particularly for electron-deficient or sterically unhindered boronic acids.[8][9]

Mechanistic Insight:

Homocoupling can occur through several mechanisms, but the most common pathway involves the presence of oxygen and/or an excess of a Pd(II) species.[10]

  • Oxygen-Mediated: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[11] This pathway consumes your boronic acid without involving the aryl halide partner.

  • Pd(II) Mediated: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) that is not efficiently reduced to Pd(0) at the start of the reaction, the remaining Pd(II) can directly promote homocoupling.[10]

Prevention & Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. The exclusion of oxygen is paramount to preventing the Pd(0)/Pd(II) cycle that drives homocoupling.[10] Use one of the following methods:

    • Freeze-Pump-Thaw: The most effective method for removing dissolved oxygen (at least 3 cycles).

    • Subsurface Sparge: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 20-30 minutes before adding the catalyst.

  • Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or use a modern, well-defined precatalyst (e.g., Buchwald G3/G4 types) that rapidly generates the active Pd(0) species, minimizing the amount of residual Pd(II).

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor the homocoupling side reaction. A slight excess (1.1-1.3 equivalents) is typically sufficient.

Question 4: I've identified an unexpected byproduct corresponding to the mass of 2-carbamoyl-1H-indole-6-carbonitrile. Can the cyano group react under these conditions?

Answer:

Yes, while less common than protodeboronation or homocoupling, the palladium-catalyzed hydrolysis of nitriles to amides is a known transformation.[12][13] If your reaction conditions involve a sufficient source of water and a palladium catalyst, particularly at elevated temperatures, the hydrolysis of the cyano group to a primary amide is a plausible side reaction.

Mechanistic Considerations:

The mechanism generally involves the coordination of the nitrile to the palladium center, which activates the carbon of the cyano group towards nucleophilic attack by water or hydroxide.[14] Subsequent steps lead to the formation of the amide and release from the metal center. This reaction can sometimes be catalyzed by palladium complexes in neutral or basic aqueous media.[13][14]

Prevention & Mitigation Strategies:

  • Limit Water Content: If this side reaction is problematic, minimizing the amount of water in your reaction is the most direct solution. Consider using anhydrous solvents and a non-hydroxide base like K₃PO₄ or CsF.

  • Lower Reaction Temperature: Hydrolysis reactions are often accelerated by higher temperatures. If the desired cross-coupling can proceed efficiently at a lower temperature, this may suppress the unwanted hydrolysis.

  • Protect the Indole Nitrogen: While the primary issue is the C6-cyano group, protecting the indole nitrogen with a Boc group (tert-butyloxycarbonyl) can sometimes alter the electronics and steric environment of the molecule enough to disfavor certain side reactions. The corresponding 1-Boc-6-cyano-1H-indole-2-boronic acid is commercially available.[15]

References
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. ResearchGate. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Library of Medicine. [Link]

  • Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • Nitrile hydration catalysed by palladium(II) complexes. RSC Publishing. [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

Sources

Preventing protodeboronation of 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 6-Cyano-1H-indole-2-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this valuable synthetic building block. As Senior Application Scientists, we understand the unique challenges this reagent can present. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome the primary hurdle associated with this compound: protodeboronation.

The Challenge: Understanding Protodeboronation

This compound is a highly useful reagent for introducing a functionalized indole moiety, a common scaffold in pharmacologically active compounds.[1][2] However, its utility is often hampered by a significant side reaction known as protodeboronation—the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 6-cyano-1H-indole as a byproduct.[3]

This undesired reaction is particularly prevalent with electron-deficient boronic acids like the 6-cyano substituted indole.[4] The electron-withdrawing nature of the cyano group makes the ipso-carbon more susceptible to protonolysis, especially under the basic aqueous conditions typically required for Suzuki-Miyaura cross-coupling reactions.[5][6]

The Mechanism of Base-Catalyzed Protodeboronation

Under the basic conditions of a Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form.[7] This boronate species is susceptible to reaction with a proton source (typically water in the reaction mixture), leading to the cleavage of the C-B bond.[3]

Protodeboronation cluster_equilibrium Boronate Formation (Fast Equilibrium) cluster_cleavage C-B Bond Cleavage (Rate-Limiting) ArB(OH)2 This compound ArB(OH)3- Boronate Anion (More Reactive) ArB(OH)2->ArB(OH)3- + OH⁻ ArB(OH)3-->ArB(OH)2 - OH⁻ ArH 6-Cyano-1H-indole (Byproduct) ArB(OH)3-->ArH ipso-Protonation ArB(OH)3-->ArH ProtonSource H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 6-cyano-1H-indole in my reaction mixture. What is the primary cause?

A1: The formation of 6-cyano-1H-indole is the result of protodeboronation. This is a common side reaction for electron-deficient boronic acids, especially under the basic, often aqueous, conditions used for Suzuki-Miyaura coupling.[4] The key contributing factors are the presence of water, the strength of the base, and elevated reaction temperatures.

Q2: Can the choice of palladium catalyst and ligand affect the rate of protodeboronation?

A2: Yes, significantly. While a highly active catalyst is desirable for a fast cross-coupling reaction, some catalyst systems can paradoxically promote protodeboronation. Recent studies have shown that bulky, electron-rich phosphine ligands, often used to accelerate challenging couplings, can also increase the rate of palladium-catalyzed protodeboronation.[8][9][10] Therefore, ligand screening is a critical step in optimizing your reaction.

Q3: Are there alternatives to this compound that are more stable?

A3: Absolutely. Using a "slow-release" strategy with more stable boron reagents is a highly effective approach.[3] The most common alternatives are the corresponding potassium trifluoroborate salt (ArBF₃K) or a boronate ester, such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate ester.[11][12] These compounds are generally more stable to the reaction conditions and slowly hydrolyze to generate the active boronic acid in situ, keeping its concentration low and minimizing the opportunity for protodeboronation.[3]

Q4: My reaction is not going to completion, and I suspect the boronic acid is degrading. How can I confirm this?

A4: To confirm degradation, you can run a control experiment. Subject the this compound to the planned reaction conditions (base, solvent, temperature) without the palladium catalyst and the coupling partner. Monitor the reaction mixture over time by LC-MS or ¹H NMR to quantify the rate of conversion to 6-cyano-1H-indole. This will give you a baseline for the stability of your starting material under the chosen conditions.

Troubleshooting Guide: Minimizing Protodeboronation

If you are encountering issues with protodeboronation, follow this guide to systematically troubleshoot and optimize your reaction conditions.

Problem Potential Cause Recommended Solution & Rationale
High levels of protodeboronation byproduct (>20%) Base is too strong or reaction is too hot. 1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄ or K₂CO₃.[13][14] These provide sufficient basicity for the catalytic cycle but are less aggressive in promoting C-B bond cleavage. 2. Lower the reaction temperature: If possible, reduce the temperature. Protodeboronation has a higher activation energy than the desired coupling in some systems.
Reaction stalls, incomplete conversion Boronic acid is degrading faster than it is coupling. 1. Use a more active catalyst system: Employ a modern palladium precatalyst (e.g., an XPhos-based G3 precatalyst) that generates the active Pd(0) species rapidly at lower temperatures.[15] This ensures the Suzuki coupling outpaces the degradation of the boronic acid. 2. Switch to anhydrous conditions: Water is the primary proton source for protodeboronation. Using rigorously dried solvents (like dioxane or toluene) and an anhydrous base (like powdered KF) can significantly suppress this side reaction.[7]
Inconsistent results between batches Adventitious water or oxygen. 1. Standardize solvent and reagent handling: Always use freshly distilled or anhydrous grade solvents. Handle hygroscopic bases in a glovebox. 2. Degas the reaction mixture thoroughly: While not directly a cause of protodeboronation, oxygen can degrade phosphine ligands and affect catalyst activity, indirectly impacting the balance between coupling and decomposition. Degas with argon or nitrogen for 15-30 minutes.
Protodeboronation persists despite optimization The intrinsic instability of the boronic acid. 1. Convert the boronic acid to a more stable derivative: Prepare the pinacol boronate ester or the potassium trifluoroborate salt. These derivatives act as slow-release sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[12] This is often the most robust solution for highly challenging substrates.

Preventative Strategies: Recommended Protocols

Protocol 1: Optimized Conditions with Boronic Acid

This protocol is designed to maximize the rate of coupling relative to protodeboronation by using a highly active catalyst and carefully selected conditions.

Protocol1 start Setup reagents Combine in Oven-Dried Flask: - Aryl Halide (1.0 eq) - this compound (1.5 eq) - K₃PO₄ (2.0 eq, powdered & dried) - Pd Precatalyst (e.g., XPhos Pd G3, 2 mol%) start->reagents solvent Add Anhydrous Dioxane/H₂O (e.g., 10:1 ratio) reagents->solvent degas Degas with Argon for 20 min solvent->degas react Heat to 60-80°C Monitor by LC-MS degas->react workup Aqueous Workup & Purification react->workup

Caption: Workflow for optimized Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv., finely powdered and dried), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vessel and purge with argon.

  • Add degassed solvent (e.g., 1,4-dioxane with a minimal amount of water, such as a 10:1 to 20:1 ratio, or completely anhydrous dioxane).

  • Place the reaction mixture in a pre-heated block at a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress closely by LC-MS or TLC. Aim for the shortest reaction time possible to minimize decomposition.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

Protocol 2: Using a Boronate Ester for Enhanced Stability

For particularly challenging coupling partners where protodeboronation remains an issue, converting the boronic acid to its pinacol ester is a superior strategy.

Step 1: Synthesis of this compound pinacol ester

  • Suspend this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until all starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure and purify the resulting pinacol ester, which is generally much more stable.

Step 2: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow the setup in Protocol 1, but substitute the boronic acid with the newly synthesized this compound pinacol ester (1.5 equiv.).

  • A base like K₃PO₄ or Cs₂CO₃ is still required for the reaction.

  • The reaction can often be run at slightly higher temperatures if needed, due to the increased stability of the boronate ester.

References

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Batey, R. A. (2004). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Ser, C. T., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. Available at: [Link]

  • Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Al-Amin, M., et al. (2024). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a... ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Ser, C. T., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Horsepool, W. M. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. Available at: [Link]

  • Basheer, C., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. Available at: [Link]

  • Ser, C. T., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Reddit. (2023). Protodeboronation product. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Kumar, M., & Kumar, A. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]

  • Calvo-Mata, A., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Boc-5-cyano-1H-indole-2-boronic acid. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Cyano-1H-indole-2-boronic acid. Available at: [Link]

  • Raines, R. T. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. Available at: [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Available at: [Link]

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Purification techniques for products from 6-Cyano-1H-indole-2-boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide not just protocols, but the underlying scientific rationale to empower your purification decisions. Reactions involving 6-Cyano-1H-indole-2-boronic acid, typically Suzuki-Miyaura cross-couplings, are powerful for creating complex biaryl structures essential in drug discovery.[1] However, the unique electronic properties of the cyano-indole moiety can lead to specific purification challenges. This guide offers in-depth, field-tested solutions to help you achieve the highest purity for your target compounds.

Purification Troubleshooting Guide

This section addresses specific, common issues encountered during the workup and purification of products from reactions involving this compound.

Issue 1: My final product is contaminated with a dark, finely-divided solid that clogs filters.

Question: After my Suzuki-Miyaura reaction, I have a black solid in my crude product. What is it and how do I get rid of it?

Answer: This is almost certainly precipitated palladium, often called "palladium black."[2] It forms when the soluble palladium catalyst (e.g., from Pd(PPh₃)₄ or a Pd(II) precatalyst) is reduced to its elemental Pd(0) state and aggregates.[2] While seemingly simple to remove, its fine particulate nature can make filtration difficult.

Causality: Catalyst degradation can be accelerated by impurities, excess base, or prolonged heating. The Lewis basic nitrogen of the indole ring can also sometimes interact with the palladium center, contributing to catalyst deactivation and precipitation.

Solutions:

  • Filtration through Celite®: This is the most common first-line approach.[3] Celite is a diatomaceous earth filter aid that forms a porous filter cake, trapping the fine palladium particles that would otherwise pass through standard filter paper.[3]

    • Expert Tip: Do not just add Celite to your mixture and filter. Instead, prepare a "plug" or "pad" of Celite (1-2 cm thick) in a sintered glass funnel. Pre-wet the pad with your filtration solvent before passing your reaction mixture through it. This ensures maximum trapping efficiency.[4]

  • Solvent Selection for Filtration: Dilute the reaction mixture significantly with a solvent in which your product is highly soluble but the palladium black is not (e.g., ethyl acetate, DCM). This reduces viscosity and prevents your product from crashing out onto the Celite pad.[3]

Protocol 1: Removal of Palladium Black via Celite Filtration
  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with 5-10 volumes of ethyl acetate or dichloromethane.

  • In a sintered glass funnel, place a small cotton plug (if the frit is coarse) and add a 1-2 cm layer of Celite®.

  • Gently tap the side of the funnel to pack the Celite® bed.

  • Pour the filtration solvent over the Celite® pad and apply gentle vacuum until the solvent just reaches the top of the bed. Do not let the pad run dry.

  • Carefully pour the diluted reaction mixture onto the Celite® pad.

  • Rinse the reaction flask with fresh solvent and pour the washings over the Celite® pad to ensure complete transfer of your product.

  • Continue washing the pad with fresh solvent until all of your product has eluted (monitor by TLC).

  • Combine the filtrate and washings for further workup.

Issue 2: My NMR shows unreacted this compound and other boron-containing impurities.

Question: How can I effectively remove residual boronic acid and its byproducts from my organic product solution?

Answer: Boronic acids and their dehydration products (boroxines) are common impurities.[2] Due to the presence of the polar B(OH)₂ group, they can be tricky to remove completely with a simple water wash, especially if the product itself has some polarity.

Causality: Incomplete reaction or the use of excess boronic acid are the primary reasons for its presence. Boronic acids can also undergo side reactions like protodeboronation, yielding 6-cyanoindole, or homocoupling.[2][5]

Solutions:

  • Basic Aqueous Wash: This is the most straightforward method. Boronic acids are weakly acidic. Washing your organic layer with a basic solution (e.g., 1-2 M NaOH or K₂CO₃) deprotonates the boronic acid to form a highly water-soluble boronate salt, which partitions into the aqueous layer.

    • Expert Tip: The cyano group on your indole product is generally stable to brief exposure to aqueous base, but prolonged contact or strong, hot base should be avoided to prevent potential hydrolysis.

  • Scavenger Resins: For stubborn cases or base-sensitive products, solid-phase scavengers are highly effective. Resins functionalized with diethanolamine (DEAM) are particularly efficient at sequestering boronic acids.

    • Mechanism: The diethanolamine moiety chelates the boronic acid, forming a stable cyclic adduct that is bound to the solid support, allowing for simple filtration-based removal.

Protocol 2: Boronic Acid Removal via Basic Extraction
  • After the initial workup (e.g., Celite filtration), transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M aqueous NaOH solution.

  • Shake the funnel vigorously for 30-60 seconds, venting frequently.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one more time.

  • Wash the organic layer with water, followed by brine, to remove residual base and dissolved water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Issue 3: Column chromatography gives poor separation, and my product co-elutes with impurities.

Question: My product, a biaryl containing the 6-cyano-indole moiety, is quite polar. I'm struggling to get good separation on a silica gel column. What can I do?

Answer: The combination of the polar cyano group (-CN) and the hydrogen-bond-donating indole N-H group makes these products challenging for standard normal-phase chromatography. The basic indole nitrogen can also interact strongly with the acidic silica gel surface, leading to peak tailing or streaking.

Causality: The strong interaction between the polar functional groups of your product and the silanol groups (Si-OH) on the silica surface can lead to poor chromatographic performance. If impurities have similar polarity, separation becomes very difficult.

Solutions:

  • Solvent System Optimization:

    • Standard Systems: Start with common systems like ethyl acetate/hexanes.[6]

    • Polar Systems: For very polar products, switch to a more polar mobile phase like methanol/dichloromethane.[6]

    • Expert Tip: A shallow gradient elution (slowly increasing the percentage of the polar solvent) often provides much better resolution than an isocratic (constant solvent ratio) elution for difficult separations.[6]

  • Adding a Modifier: To counteract the acidic nature of silica gel and improve the peak shape of your basic indole-containing compound, add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. It will compete with your compound for binding to the acidic sites on the silica, reducing tailing.

    • Ammonia: A solution of 10% ammonia in methanol can be used as the polar component in a dichloromethane mobile phase for very stubborn basic compounds.[6]

  • Alternative Stationary Phases:

    • Reversed-Phase (C18): This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The most polar compounds will elute first.[7] Modifiers like formic acid or TFA (0.1%) are often added to improve peak shape.

    • Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.[6]

Table 1: Chromatography System Selection
Polarity of ProductStationary PhaseCommon Mobile Phase(s)Modifier (if needed)
Low to ModerateSilica GelEthyl Acetate / HexanesN/A
Moderate to HighSilica GelMethanol / Dichloromethane0.5% Triethylamine
High / PolarReversed-Phase C18Water / Acetonitrile0.1% Formic Acid
Basic CompoundAlumina (Neutral)Ethyl Acetate / HexanesN/A

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki-Miyaura reaction with this compound?

A1: Besides unreacted starting materials and residual palladium, the most common reaction-derived impurities are:

  • Homocoupling Product: Dimerization of the boronic acid to form a bi-indole species. This is often promoted by the presence of oxygen.

  • Protodeboronation Product: Cleavage of the C-B bond, replacing it with a C-H bond, to yield 6-cyano-1H-indole. This is a major side reaction for many heteroaryl boronic acids, especially under basic aqueous conditions.[5]

  • Dehalogenated Starting Material: If your coupling partner is an aryl halide, it can be reduced to the corresponding arene.[2]

Q2: My product seems to be "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often due to high impurity levels or rapid cooling.

  • Add More Solvent: Try adding a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of pure solid, add a single crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

  • Pre-Purification: If impurities are the issue, a quick preliminary purification, like passing the crude material through a short plug of silica, might be necessary before attempting recrystallization.

Q3: Can I use activated carbon to remove colored impurities and residual palladium at the same time?

A3: Yes, this is a common and effective strategy. Activated carbon has a high surface area with pores that are excellent at adsorbing large organic molecules (like colored byproducts) and palladium species.[8][9][10]

  • Caution: Activated carbon is non-specific and can also adsorb your desired product, leading to yield loss. It is crucial to use the minimum amount necessary (typically 5-10 wt% relative to the crude product) and to wash the carbon thoroughly with fresh solvent after filtration to recover as much product as possible.

Q4: Is recrystallization a viable method for purifying indole derivatives?

A4: Absolutely. Recrystallization is a powerful technique for purifying solid indole-containing compounds, provided a suitable solvent system can be found.[11][12] The optimal conditions, including the choice of solvent (e.g., methanol/water, ethanol, or toluene), temperature, and cooling rate, need to be determined empirically.[12][13][14]

Purification Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purifying products from this compound reactions.

PurificationWorkflow Start Crude Reaction Mixture Celite Dilute & Filter through Celite® (Removes Pd Black) Start->Celite Workup Aqueous Workup (Phase Separation) Celite->Workup BaseWash Basic Wash (e.g., 1M NaOH) (Removes Boronic Acid) Workup->BaseWash Dry Dry Organic Layer (Na₂SO₄) & Concentrate BaseWash->Dry Crude_Product Concentrated Crude Product Dry->Crude_Product Purity_Check Analyze Purity (TLC, LCMS, NMR) Crude_Product->Purity_Check Final_Product Pure Product Purity_Check->Final_Product >95% Pure Chrom Column Chromatography Purity_Check->Chrom <95% Pure & Complex Mixture Recryst Recrystallization Purity_Check->Recryst <95% Pure & Solid Chrom->Purity_Check Recryst->Purity_Check

Caption: General experimental workflow for post-reaction purification.

ChromatographyDecision Start Impure Product for Column Chromatography TLC_Test Run TLC Plate (e.g., 30% EtOAc/Hex) Start->TLC_Test Rf_Check Is Rf between 0.2 - 0.4? TLC_Test->Rf_Check Good_Rf Proceed with Normal Phase Flash Chromatography Rf_Check->Good_Rf Yes High_Rf Decrease Polarity (e.g., 15% EtOAc/Hex) Rf_Check->High_Rf No, too high Low_Rf Increase Polarity (e.g., 50% EtOAc/Hex) Rf_Check->Low_Rf No, too low Streaking Does TLC show streaking? Good_Rf->Streaking High_Rf->TLC_Test Low_Rf->TLC_Test Still_Low_Rf Still Low Rf / On Baseline? Low_Rf->Still_Low_Rf Add_Modifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) Streaking->Add_Modifier Yes Final_System Final_System Add_Modifier->Good_Rf Switch_System Switch to More Polar System (e.g., 5% MeOH/DCM) Still_Low_Rf->Switch_System Yes Switch_Phase Consider Reversed-Phase (C18) or Alumina Chromatography Still_Low_Rf->Switch_Phase Persistent Issue Switch_System->TLC_Test

Caption: Decision logic for optimizing flash column chromatography.

References

  • ResearchGate. How can i remove palladium Pd catalyst easily?. Available at: [Link]

  • Wikipedia. Activated carbon. Available at: [Link]

  • Reddit. Purification of boronic acids? : r/chemistry. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture ?. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Chemviron. Why is Activated Carbon Important for Liquid Chemicals?. Available at: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

  • Palan, B., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(2), 220. Available at: [Link]

  • Google Patents. Crystallization process of tricyclic indole derivatives.
  • University of Rochester. Flash Column Chromatography. Available at: [Link]

  • Swift Green Filters Canada. What are the Uses of Activated Carbon. Available at: [Link]

  • ResearchGate. Crystallization purification of indole. Available at: [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • WaterProfessionals. Activated Carbon Filters. Available at: [Link]

  • University of York. SOP: FLASH CHROMATOGRAPHY. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 9(9), 8637-8642. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Keiken Engineering. How activated carbon for the removal of organic matter works. Available at: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • Cruz-Cabeza, A. J., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17613-17622. Available at: [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Available at: [Link]

  • Lee, D., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 8(10), 1219. Available at: [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents. Available at: [Link]

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Impact of base and solvent choice on 6-Cyano-1H-indole-2-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Cyano-1H-indole-2-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on the critical impact of base and solvent selection in cross-coupling reactions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

  • Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I'm observing very low conversion to my desired biaryl product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in Suzuki-Miyaura reactions involving this compound often stem from a few key factors related to the unique electronic nature of this substrate and the stability of the boronic acid itself.

    • Causality 1: Protodeboronation. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1][2] This process is often accelerated by heat and the presence of aqueous bases.[2][3] The electron-withdrawing cyano group on the indole ring can make the boronic acid more susceptible to this degradation pathway.

    • Causality 2: Inadequate Base Strength or Type. The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (Ar-B(OH)3⁻), which then readily undergoes transmetalation with the palladium catalyst.[4][5][6] If the base is too weak, the boronate concentration will be too low for efficient transmetalation. Conversely, a base that is too strong or highly nucleophilic can lead to undesired side reactions.

    • Causality 3: Poor Solvent Choice. The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if applicable). A suboptimal solvent can lead to poor reaction kinetics and low yields. The polarity of the solvent can also influence the stability of intermediates in the catalytic cycle.

    Troubleshooting Steps & Solutions:

    • Optimize the Base:

      • Initial Choice: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point. Sodium carbonate (Na₂CO₃) is also a widely used and cost-effective option.[7][8]

      • For Challenging Substrates: If yields are still low, consider using a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃). Its higher solubility in organic solvents can be advantageous.

      • Avoid Strong Nucleophilic Bases: Unless specifically required, avoid strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can promote side reactions.

    • Solvent System Evaluation:

      • Aqueous Mixtures: A mixture of an organic solvent with water is common for Suzuki couplings. Popular choices include dioxane/water, THF/water, or DMF/water.[9] The water is essential for dissolving the inorganic base.

      • Anhydrous Conditions: In some cases, particularly if protodeboronation is a major issue, anhydrous conditions with a soluble base like cesium fluoride (CsF) can be beneficial.

    • Minimize Protodeboronation:

      • Use a Stoichiometric Excess of Boronic Acid: A slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for any degradation.[9]

      • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate protodeboronation.

      • Consider "Slow-Release" Strategies: For particularly unstable boronic acids, using a more stable derivative like a MIDA boronate ester can be effective. These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing degradation.[10]

    • Degas the Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Issue 2: Formation of Homo-Coupled Byproducts

  • Question: My reaction is producing a significant amount of a homo-coupled product from my aryl halide starting material. What is causing this and how can I prevent it?

  • Answer: The formation of homo-coupled biaryls (Ar-Ar from Ar-X) is a known side reaction in palladium-catalyzed cross-couplings.

    • Causality: This can occur through several pathways, including the reaction of two molecules of the palladium-aryl intermediate (Pd(Ar)(X)L₂) or via a reductive process. The specific cause can be complex and dependent on the catalyst, ligands, and reaction conditions.

    Troubleshooting Steps & Solutions:

    • Ligand Selection: The choice of phosphine ligand can have a significant impact. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling over homo-coupling.

    • Catalyst Loading: Ensure you are not using an excessively high catalyst loading, as this can sometimes favor side reactions.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress homo-coupling.

    • Purity of Reagents: Ensure your aryl halide is free of impurities that might interfere with the catalytic cycle.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the electron-withdrawing cyano group on the reactivity of this compound?

A1: The electron-withdrawing cyano (-CN) group has a significant electronic effect on the indole ring and the boronic acid moiety. This influences the compound's reactivity in several ways:

  • Increased Lewis Acidity: The cyano group withdraws electron density from the aromatic ring, making the boron atom more electron-deficient and thus a stronger Lewis acid.[11] This can affect its interaction with bases and the palladium catalyst.

  • Potential for Slower Reactions: In some cases, electron-withdrawing groups on the boronic acid partner can lead to slower Suzuki-Miyaura reactions. However, this is not a universal rule and is highly dependent on the specific substrates and reaction conditions.

  • Impact on pKa: An electron-withdrawing group generally decreases the pKa of an aryl boronic acid, making it more acidic.[11]

Q2: How should I store and handle this compound to ensure its stability?

A2: Boronic acids can be sensitive to air and moisture, leading to gradual decomposition.[1] To ensure the longevity and reactivity of your this compound, follow these storage and handling guidelines:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is recommended.

  • Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Q3: Can I use organic bases for Suzuki-Miyaura coupling with this boronic acid?

A3: While inorganic bases are more common, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes be used. However, they are generally less effective than inorganic bases for activating the boronic acid for transmetalation.[7] In many cases, inorganic bases provide superior results.[7][8]

Q4: What is the significance of the N-H proton on the indole ring?

A4: The acidic N-H proton of the indole ring can have an inhibitory effect on the palladium catalyst.[9] In some cases, N-protection of the indole (e.g., with a Boc group) can lead to improved reaction outcomes. However, many protocols are successful with the unprotected indole.[12] If you are experiencing issues, running a parallel reaction with an N-protected analogue could be a useful diagnostic experiment.

Section 3: Data and Protocols

Table 1: Properties of Common Inorganic Bases for Suzuki-Miyaura Coupling
BaseFormulaTypical Yield Range (%)General Remarks
Sodium CarbonateNa₂CO₃90-98A widely used, cost-effective, and efficient base for a broad range of substrates. Often a good starting point for optimization.
Potassium CarbonateK₂CO₃85-95Similar to Na₂CO₃, but its solubility can differ, potentially influencing reaction kinetics.
Cesium CarbonateCs₂CO₃90-99Often provides excellent yields, especially with challenging substrates. Its higher solubility in organic solvents can be advantageous.
Potassium PhosphateK₃PO₄88-98A strong, non-nucleophilic base effective for coupling reactions involving heteroaryl substrates and sterically hindered boronic acids.[9]
Cesium FluorideCsF85-97The fluoride ion is thought to play a unique role in activating the boronic acid.
Table 2: Properties of Common Solvents for Suzuki-Miyaura Coupling
SolventDielectric Constant (ε)PolarityBoiling Point (°C)
Water80.1High100
Dimethylformamide (DMF)36.7High153
1,4-Dioxane2.2Low101
Tetrahydrofuran (THF)7.6Medium66
Toluene2.4Low111

Note: The dielectric constant is a measure of a solvent's polarity; a higher value indicates higher polarity.[13][14][15]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Inorganic base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 3:1 dioxane/water, 5 mL)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and the inorganic base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visualizing Key Concepts

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArB(OH)3- PdII_Aryl R-Pd(II)-Ar L_n Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim R-Ar RedElim->Pd0 BoronicAcid ArB(OH)2 Boronate ArB(OH)3- BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate Boronate->Transmetalation caption Suzuki-Miyaura Catalytic Cycle with Boronic Acid Activation.

Caption: Suzuki-Miyaura Catalytic Cycle with Boronic Acid Activation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckBase Is the base appropriate? (e.g., K2CO3, K3PO4) Start->CheckBase ChangeBase Switch to a stronger, non-nucleophilic base (e.g., Cs2CO3) CheckBase->ChangeBase No CheckSolvent Is the solvent system optimal? (e.g., Dioxane/H2O) CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Try alternative solvent mixtures (e.g., THF/H2O, DMF/H2O) CheckSolvent->ChangeSolvent No CheckProtodeboronation Is protodeboronation suspected? CheckSolvent->CheckProtodeboronation Yes ChangeSolvent->CheckProtodeboronation MitigateProtodeboronation Increase boronic acid stoichiometry (1.2-1.5 eq.) Lower reaction temperature Consider slow-release strategy CheckProtodeboronation->MitigateProtodeboronation Yes CheckDegassing Was the reaction mixture properly degassed? CheckProtodeboronation->CheckDegassing No MitigateProtodeboronation->CheckDegassing DegasAgain Ensure thorough degassing of all components CheckDegassing->DegasAgain No Success Improved Yield CheckDegassing->Success Yes DegasAgain->Success caption A step-by-step workflow for troubleshooting low yields.

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022-01-22). [Source URL not available]
  • Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate. [Link]

  • Dielectric spectroscopy of organic solvents of varying polarity. Soft Materials Laboratory. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • How do you distinguish the polarity of organic solvent? ResearchGate. [Link]

  • Dielectric Constants of Common Solvents. Scribd. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond form
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

  • Protodeboronation of (Hetero)
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Source URL not available]
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. Request PDF. ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. Download Table. ResearchGate. [Link]

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. PubMed. [Link]

  • Role of a base in Suzuki-Miyaura reaction. Request PDF. ResearchGate. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Request PDF. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Indolylboronic Acids: Preparation and Applications. PMC - NIH. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • pka bases.cdx. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Source URL not available]

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Technical Support Center: Synthesis of 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 6-Cyano-1H-indole-2-boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale behind experimental protocols to effectively manage and control impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of indolylboronic acids, including the 6-cyano derivative, typically follows one of a few key strategies. The most traditional and direct method is the lithiation of an appropriately protected 6-cyanoindole followed by quenching with a trialkyl borate .[1] Other modern approaches include transition-metal-catalyzed C-H activation and borylation, which can offer alternative regioselectivity and functional group tolerance.[1][2] For the C2-position, directed ortho-metalation (DoM) via lithiation is often the most straightforward route.

Q2: What are the most common impurities I should expect?

The impurity profile can vary based on the synthetic route and handling, but several common species are frequently observed:

  • 6-Cyano-1H-indole: The product of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3]

  • Unreacted Starting Material: Such as N-protected 6-cyanoindole.

  • Boroxine: A cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[4] This is a very common impurity for solid boronic acids.

  • Oxidation Byproducts: Boronic acids can be susceptible to oxidation, leading to the corresponding alcohol (6-cyano-1H-indol-2-ol) and boric acid.[5]

Q3: My this compound seems unstable. Why does it degrade?

Boronic acids are inherently susceptible to several degradation pathways:

  • Protodeboronation (Hydrolysis): This is the cleavage of the carbon-boron bond by a proton source, most commonly water, and can be catalyzed by acid or base.[3][6] The electron-withdrawing nature of the cyano group and the heteroaromatic indole ring can make the C-B bond more susceptible to cleavage.

  • Dehydration to Boroxine: In the solid state or in non-aqueous solvents, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7] This process is reversible upon the addition of water.

  • Oxidation: The empty p-orbital on the boron atom makes it susceptible to attack by oxidizing agents, including atmospheric oxygen, leading to deboronation.[5]

Q4: How should I properly store this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). A desiccator or a glovebox is ideal. For long-term storage, consider converting it to a more stable derivative, such as a pinacol or MIDA boronate ester.

Section 2: Troubleshooting Guide for Synthesis & Purification

This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying chemical principles.

Problem 1: Low Yields in Lithiation-Borylation Synthesis

Question: My synthesis of this compound via N-protection, lithiation with n-BuLi, and quenching with triisopropyl borate gives inconsistent and low yields (<30%). What are the likely causes?

Answer: This is a common issue in multi-step organometallic reactions. The root cause often lies in one of the following areas:

  • Incomplete N-H Deprotonation: The indole N-H is acidic and will be deprotonated first. If this deprotonation is incomplete before cooling for the C2-lithiation, your base will be consumed, leading to poor C-H activation. Ensure you use a full equivalent of a strong base like NaH or KH before adding your lithiating agent at low temperature.

  • Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are anhydrous. Even trace amounts of water will quench the n-BuLi and the lithiated indole intermediate.

  • Temperature Control: The C2-lithiated indole is thermally unstable. The lithiation step must be performed at very low temperatures (typically -78 °C) to prevent decomposition. Ensure your cooling bath is stable throughout the addition of n-BuLi and the subsequent quench with the borate ester.

  • Inefficient Quench: The addition of the electrophile (trialkyl borate) should also be done at low temperature to prevent side reactions. Adding the lithiated species to the borate ester (inverse addition) can sometimes improve yields by keeping the concentration of the unstable lithiated intermediate low.

Problem 2: Significant Protodeboronation (Loss of Boron Group)

Question: My final product is heavily contaminated with 6-cyano-1H-indole. This impurity is difficult to remove and impacts my subsequent Suzuki couplings. How can I prevent its formation?

Answer: The formation of 6-cyano-1H-indole is due to protodeboronation , a reaction where a proton source cleaves the C-B bond.[3] This is a major challenge, especially during purification.

Causality: The C-B bond is susceptible to cleavage by acids. Standard silica gel is acidic and is a primary cause of protodeboronation during column chromatography.[6] The reaction can also be catalyzed by strong bases or occur in the presence of water, especially with heat.[8] The electron-deficient nature of the indole ring, further accentuated by the cyano group, can increase the rate of this undesired side reaction.

Solutions:

  • Neutralize Chromatography Media: If you must use column chromatography, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in a solvent system containing a small amount of a non-nucleophilic base, like 1-2% triethylamine or pyridine, before packing the column.

  • Alternative Purification: Avoid silica gel altogether.

    • Acid-Base Extraction: Boronic acids are weakly acidic. You can selectively extract your product into a basic aqueous solution (e.g., cold 1M NaOH), wash the aqueous layer with an organic solvent like ether to remove non-acidic impurities (like the deboronated indole), and then carefully re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure boronic acid.[9]

    • Recrystallization: This can be highly effective if a suitable solvent system is found. Try solvent mixtures like dichloromethane/hexane or ethyl acetate/heptane.[10]

  • Convert to a Stable Ester: Before purification, convert the crude boronic acid to a more stable pinacol boronate ester . These esters are significantly more robust to silica gel chromatography and less prone to protodeboronation.[11] The ester can be easily prepared by reacting the crude boronic acid with pinacol, often with azeotropic removal of water.

Problem 3: Formation of Boroxine and Its Impact

Question: My characterization data (NMR, MS) suggests the presence of a higher molecular weight species. Is this the boroxine, and does it matter for my next reaction?

Answer: Yes, this is very likely the boroxine , the trimeric anhydride of your boronic acid.[4] It forms from the intermolecular dehydration of three boronic acid molecules and exists in equilibrium with the monomeric acid form.[7]

Impact on Reactions: While boroxines are often competent in Suzuki-Miyaura couplings, their presence can complicate stoichiometry. Since three molecules of boronic acid form one molecule of boroxine plus three of water, using the material "as is" means you are likely adding less of the active boron species than calculated based on the monomer's molecular weight. This can lead to lower yields and incomplete conversion in subsequent reactions. The equilibrium between the boronic acid and boroxine is dependent on the presence of water.[4][12]

Solutions:

  • Controlled Hydrolysis before Use: To ensure consistent results, you can convert the boroxine back to the boronic acid. Dissolving the solid in a suitable solvent mixture containing a controlled amount of water (e.g., dioxane/water) and stirring before adding it to your reaction can help re-establish the monomeric form.[12]

  • Use as a Boroxine: Alternatively, you can accept its presence and adjust the mass accordingly, assuming the bulk of the material is the trimer. However, this is less precise.

  • Fresh is Best: The best practice is to use freshly prepared and purified boronic acid to minimize boroxine content.

Problem 4: Inconsistent Performance in Suzuki-Miyaura Coupling

Question: I'm using my purified this compound in a Suzuki coupling, but the yields are erratic. Sometimes it works well, other times it fails completely. What's the issue?

Answer: Inconsistent performance in Suzuki-Miyaura coupling is a classic sign of variable reagent quality. The issues discussed above—protodeboronation and boroxine formation—are the most probable culprits.

Causality & Troubleshooting Steps:

  • Check for Purity: Before each reaction, verify the purity of your boronic acid batch by a quick analytical test like ¹H NMR or LC-MS. Look for the characteristic B(OH)₂ proton signals and check for the absence of a large 6-cyano-indole signal.

  • Protodeboronated Impurity: The deboronated impurity, 6-cyano-1H-indole, can act as a ligand for the palladium catalyst. Its free N-H can coordinate to the metal center, potentially inhibiting or poisoning the catalyst and stalling the catalytic cycle.[1]

  • Boroxine Content: As mentioned, high boroxine content leads to inaccurate weighing and substoichiometric addition of your nucleophile, resulting in poor conversion.[13]

  • Base Activation: The Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4] Ensure your base is of good quality, appropriately chosen for your substrate (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and that the reaction conditions (solvent, temperature) are suitable for both your substrates and the chosen base.

Section 3: Key Experimental Protocols & Data

Protocol 1: Synthesis via N-Boc Protection and Lithiation-Borylation

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and scale.

  • N-Protection: To a solution of 6-cyano-1H-indole (1.0 eq) in anhydrous THF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify by column chromatography to yield N-Boc-6-cyanoindole.

  • Lithiation and Borylation: Dissolve N-Boc-6-cyanoindole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere. Add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. Add triisopropyl borate (1.5 eq) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to warm slowly to room temperature overnight.

  • Work-up and Deprotection: Cool the reaction to 0 °C and quench by slow addition of 2M HCl until the pH is ~2. Stir vigorously for 1 hour. This step hydrolyzes the borate ester and removes the Boc group. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude this compound.

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureMolecular Weight ( g/mol )Analytical Notes (LC-MS & ¹H NMR)
This compound C₉H₇BN₂O₂185.98Product. Expected mass peak. ¹H NMR shows aromatic protons and a broad singlet for B(OH)₂.
6-Cyano-1H-indoleC₉H₆N₂142.16Protodeboronation. Lower MW. Will have a different retention time in RP-HPLC. ¹H NMR shows a proton at the C2 position.
Tris(6-cyano-1H-indol-2-yl)boroxineC₂₇H₁₅B₃N₆O₃503.77Dehydration. Higher MW (M-H₂O)x3. Often observed in solid-state analysis. Can revert to monomer in protic solvents.
N-Boc-6-cyanoindoleC₁₄H₁₄N₂O₂242.28Unreacted protected SM. Higher MW, less polar than the product. Easily identified by the large singlet for the t-butyl group (~1.6 ppm) in ¹H NMR.
Visualization of Key Processes
Workflow for Synthesis and Impurity Formation

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Pathways A 6-Cyano-1H-indole B N-Protected Indole A->B Protection (e.g., Boc) C C2-Lithiated Intermediate B->C Lithiation (n-BuLi, -78°C) D Borate Ester Adduct C->D Quench (B(OR)3) E This compound (Desired Product) D->E Acidic Workup/ Deprotection F 6-Cyano-1H-indole (Protodeboronation) E->F H+ / H2O (e.g., Silica Gel) G Boroxine (Dehydration) E->G - H2O (solid state)

Caption: Synthetic workflow and common impurity formation routes.

Troubleshooting Decision Tree for Purification

G Start Crude Product Contains Deboronated Impurity Q1 Is column chromatography necessary? Start->Q1 A1_Yes Use Neutralized Silica (1% Et3N in eluent) Q1->A1_Yes Yes A1_No Choose Alternative Method Q1->A1_No No End Pure Product A1_Yes->End Q2 Is the product soluble in aqueous base? A1_No->Q2 A2_Yes Perform Acid-Base Extraction Q2->A2_Yes Yes A2_No Attempt Recrystallization Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for purifying protodeboronation-sensitive boronic acids.

References
  • Wikipedia. Protodeboronation. [Link]

  • Tyndall, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Scott, P. J. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Notes. [Link]

  • Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2034-2040. [Link]

  • Ridgway, B. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(28), 8752-8764. [Link]

  • B-R. Xiang, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • Maeda, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. [Link]

  • Maeda, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. [Link]

  • ACS Publications. (2025). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. [Link]

  • Roy, A., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. [Link]

  • Royal Society of Chemistry. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • ResearchGate. (n.d.). Borylation of indoles previous and present reports and applications. [Link]

  • Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]

  • ACS Publications. (n.d.). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. [Link]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2009). Synthesis of 1-borylisoindoles via palladium-catalyzed dehydrogenation/C-H borylation of isoindolines. [Link]

  • The University of Manchester. (n.d.). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-Borylated Indoles. [Link]

  • PubMed Central. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • ACS Publications. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. [Link]

  • Royal Society of Chemistry. (2024). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. [Link]

  • PubMed. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. [Link]

  • PubMed Central. (n.d.). Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

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Improving the stability of 6-Cyano-1H-indole-2-boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Cyano-1H-indole-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile yet sensitive reagent. Our goal is to equip you with the knowledge to anticipate and overcome stability challenges, ensuring the success and reproducibility of your experiments.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its indole scaffold is a privileged structure in numerous biologically active molecules, and the C2-boronic acid moiety facilitates key carbon-carbon bond formations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] The electron-withdrawing nature of the cyano group at the C6 position can enhance its reactivity in certain contexts.[1] However, this electronic feature, combined with the inherent sensitivities of the indole nucleus and the boronic acid group, presents significant stability challenges in solution.

This guide will address the most common issues encountered when working with this compound, providing both theoretical explanations and actionable protocols to improve its stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and problems that you may encounter during your research.

Q1: My solution of this compound is turning brown and showing poor reactivity in my Suzuki coupling. What is happening?

This is a classic sign of degradation. Both the indole ring and the boronic acid functional group are susceptible to decomposition, especially in solution.

The Culprits:

  • Oxidation: The indole nucleus is electron-rich and can be easily oxidized, especially in the presence of air (oxygen), light, and trace metal impurities. This oxidation can lead to the formation of colored oligomeric or polymeric byproducts.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by acidic or basic conditions, the presence of water, and elevated temperatures. For 2-heterocyclic boronic acids, like your indole derivative, this is a particularly common issue.[3][4]

  • Oxidative Instability of Boronic Acids: Boronic acids, in general, can be unstable in biological contexts due to oxidation by reactive oxygen species.[5][6] While your reaction is likely not in a biological system, the principles of oxidative degradation still apply, especially at physiological pH if aqueous bases are used.

Visualizing the Degradation Pathway:

6-Cyano-1H-indole-2-boronic_acid This compound Degradation_Products Inactive Products (e.g., 6-Cyanoindole, Oxidized Species) 6-Cyano-1H-indole-2-boronic_acid->Degradation_Products Protodeboronation (H₂O, H⁺/OH⁻, Heat) 6-Cyano-1H-indole-2-boronic_acid->Degradation_Products Oxidation (O₂, Light, Metal Traces)

Caption: Primary degradation pathways for this compound in solution.

Troubleshooting & Solutions:

  • Fresh is Best: Prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.

  • Solvent Choice is Critical: Use dry, degassed solvents. Aprotic solvents are generally preferred. See Q2 for a more detailed discussion on solvent selection.

  • Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature Control: While some reactions require heat, prolonged heating can accelerate degradation. If possible, use a highly active palladium catalyst that allows for lower reaction temperatures.

Q2: What is the best solvent to dissolve this compound for my experiments?

The choice of solvent significantly impacts the stability of your boronic acid.

Solvent ClassRecommended SolventsRationale & Cautions
Aprotic Polar Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)Good Choice. These are common solvents for Suzuki couplings and can dissolve the boronic acid well. Crucially, they must be anhydrous and preferably degassed. DMF should be used with caution as it can decompose at high temperatures to generate amines, which can affect the reaction.
Aprotic Nonpolar TolueneCan be used, often in combination with a polar co-solvent. Toluene is good for azeotropically removing water.[7]
Protic Polar Alcohols (e.g., Methanol, Ethanol)Use with extreme caution. While sometimes used in Chan-Lam couplings[8], alcohols can facilitate protodeboronation and esterification of the boronic acid. If required, use anhydrous grades and minimal amounts.
Aqueous Solutions Water (often with a co-solvent)High risk of degradation. Water is a proton source and can promote protodeboronation. If aqueous bases (e.g., K₂CO₃, Cs₂CO₃) are required, they should be added to the reaction mixture last, and the solution should be used immediately.

Key Takeaway: For optimal stability, dissolve this compound in anhydrous, degassed dioxane or THF immediately prior to its use in the reaction.

Q3: I suspect my solid this compound has degraded during storage. How can I check its purity?

Visual inspection is the first step; clumping or discoloration can indicate degradation. However, for a quantitative assessment, analytical techniques are necessary.

Recommended Analytical Methods:

  • ¹H NMR Spectroscopy: This is a powerful tool to assess purity. Look for the disappearance of the boronic acid proton and the appearance of a new proton signal corresponding to the C2-H of 6-cyanoindole (the protodeboronated product).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can separate the desired boronic acid from its degradation products and confirm their identities by their mass-to-charge ratio.

  • HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method can provide a quantitative measure of purity. It's important to use appropriate conditions to avoid on-column degradation.[9]

Protocol: Quick Purity Check by ¹H NMR

  • Sample Preparation: Dissolve a small, accurately weighed sample of your boronic acid in a deuterated aprotic solvent (e.g., DMSO-d₆ or THF-d₈).

  • Internal Standard: Add a known amount of a stable internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Integrate the signal corresponding to a characteristic proton of this compound and the signal of the internal standard. Compare this to the integration of any impurity signals, such as the C2-H of 6-cyanoindole. This will give you a quantitative purity assessment.

Q4: Can I improve the stability of this compound in solution for high-throughput screening or delayed-use applications?

Yes, by converting the boronic acid to a more stable derivative in situ or by using a protecting group strategy.

Strategy 1: Conversion to a Boronate Ester

Boronic acids can be converted to boronate esters, which are generally more stable. Pinacol esters are common, but they can sometimes be challenging to purify.[10]

Strategy 2: The MIDA Boronate Strategy

A highly effective method for stabilizing unstable boronic acids is to convert them to their N-methyliminodiacetic acid (MIDA) boronate ester.[3][4] These are exceptionally stable, crystalline solids that are unreactive under standard Suzuki-Miyaura conditions. The free boronic acid is then slowly released in situ under the basic aqueous conditions of the reaction.[4]

Workflow for Using MIDA Boronates:

cluster_0 Preparation & Storage cluster_1 In-situ Slow Release during Reaction Unstable_BA This compound (Unstable) MIDA_Boronate MIDA Boronate Derivative (Air-stable solid) Unstable_BA->MIDA_Boronate Reaction with MIDA ligand MIDA_Boronate_Reaction MIDA Boronate in Reaction Mixture Free_BA Free Boronic Acid (Low concentration) MIDA_Boronate_Reaction->Free_BA Slow Hydrolysis (Aqueous Base) Coupling_Product Desired Coupled Product Free_BA->Coupling_Product Suzuki Coupling

Caption: Workflow for stabilizing and using this compound via its MIDA boronate derivative.

This slow-release mechanism prevents a high concentration of the unstable boronic acid from building up in the reaction mixture, thus minimizing degradation.[4]

Best Practices for Storage and Handling

Proper storage is paramount to preserving the integrity of your this compound.

  • Solid Storage:

    • Temperature: Store in a refrigerator at 2-8°C.[11][12]

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen). If this is not possible, store in a desiccator with a good quality desiccant.

    • Light: Protect from light by using an amber vial or by storing the vial in a light-blocking container.

  • Solution Storage:

    • Not Recommended: As a rule, do not store this compound in solution.

    • If Absolutely Necessary: If you must store a solution for a very short period, use an anhydrous, aprotic solvent, store it in a sealed vial under an inert atmosphere in the refrigerator, and use it within hours.

Concluding Remarks

The successful application of this compound hinges on a proactive approach to its stability. By understanding the degradation pathways and implementing the strategies outlined in this guide—such as using fresh solutions, choosing appropriate solvents, working under an inert atmosphere, and considering stabilizing derivatives like MIDA boronates—researchers can significantly improve the reliability and reproducibility of their experiments. These best practices will help you harness the full synthetic potential of this valuable reagent in your drug discovery and development endeavors.

References
  • C.F.R.A.C. Lima, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). [Link]

  • J. Slanina, et al. (2020). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]

  • S. J. Lee, et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • A. K. Y. Lee, et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Boronic acid. Wikipedia. [Link]

  • S. Werner, et al. (2021). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Molecules. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • T. D. James, et al. (1995). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • A. S. Batsanov, et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Y. Chen, et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [https://www.researchgate.net/publication/224855594_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC]([Link]_ silica_based_reversed_phase_HPLC)

  • Y. Qu, et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Process for purification of boronic acid and its derivatives.
  • What are the storage conditions for Boric acid - 10B? Yuanli Bio. [Link]

  • K. L. Billingsley, S. L. Buchwald. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Trouble purifying my boronate ester compound. Reddit. [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Q. Zhong, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid. Pharmaffiliates. [Link]

Sources

Navigating the Challenges of 6-Cyano-1H-indole-2-boronic Acid Couplings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Cyano-1H-indole-2-boronic acid. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this particularly demanding substrate. The unique electronic and structural characteristics of this compound often lead to catalyst deactivation and suboptimal reaction outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful couplings.

The Challenge: Understanding the Substrate

This compound presents a dual challenge for palladium-catalyzed cross-coupling reactions. The indole core, an electron-rich heterocycle, can be a versatile coupling partner. However, the presence of a potent electron-withdrawing cyano (-CN) group at the 6-position significantly alters the electronic properties of the indole ring, making it more electron-deficient. This, combined with the boronic acid functionality at the 2-position, creates a substrate that is prone to side reactions and can actively participate in catalyst deactivation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation is a common issue with this substrate and can stem from several factors, primarily related to catalyst deactivation and the inherent reactivity of the boronic acid.

Root Cause Analysis:

  • Catalyst Poisoning by the Cyano Group: The nitrogen atom of the cyano group possesses a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium-cyano complexes, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] Mechanistic studies have shown that excess cyanide can disrupt every key step of the catalytic cycle, from oxidative addition to reductive elimination.[2]

  • Protodeboronation of the Boronic Acid: this compound is susceptible to protodeboronation, the cleavage of the C-B bond by a proton source (often water or alcohol in the reaction mixture), to yield 6-cyano-1H-indole. This side reaction is often accelerated under the basic conditions required for Suzuki-Miyaura couplings and with electron-deficient boronic acids.[4][5]

  • Slow Transmetalation: The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the boronic acid, leading to a sluggish transmetalation step in the catalytic cycle.

Troubleshooting Workflow:

G start Low/No Product Formation check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions If still low yield sub_catalyst A. Ligand Selection: - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). - These ligands can sterically hinder cyano group coordination and promote reductive elimination. check_catalyst->sub_catalyst sub_catalyst2 B. Precatalyst Choice: - Use a stable Pd(II) precatalyst that requires in-situ reduction to the active Pd(0) species. check_catalyst->sub_catalyst2 check_boronic_acid 3. Address Boronic Acid Instability check_conditions->check_boronic_acid If still low yield sub_conditions A. Base Selection: - Use a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) to minimize protodeboronation. B. Solvent Choice: - Use anhydrous, aprotic solvents (e.g., toluene, dioxane, DMF) to reduce protodeboronation. C. Temperature Control: - Start with lower temperatures (~50-80 °C) and gradually increase if necessary. check_conditions->sub_conditions success Successful Coupling check_boronic_acid->success Improved Yield sub_boronic_acid A. Use of Boronic Acid Surrogates: - Consider converting the boronic acid to a more stable derivative like a MIDA boronate or a trifluoroborate salt. These release the boronic acid slowly into the reaction mixture, minimizing decomposition. check_boronic_acid->sub_boronic_acid

Troubleshooting Workflow for Low Product Formation

Experimental Protocols:

Protocol 1: General Starting Conditions for Coupling with this compound

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), a suitable base such as K3PO4 (2.0 equiv.), and a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) with a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Formation of Homocoupled Byproducts

Question: My reaction is producing a significant amount of the homocoupled product of my aryl halide and/or the boronic acid. How can I suppress these side reactions?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often indicative of issues with the catalyst's oxidation state or the presence of oxygen.

Root Cause Analysis:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. It can also lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can then participate in side reactions.[6]

  • Catalyst Decomposition: If the Pd(0) catalyst decomposes to form palladium black, this can also catalyze homocoupling reactions.

  • Unfavorable Reaction Kinetics: If the desired cross-coupling reaction is slow, side reactions like homocoupling can become more prominent.

Troubleshooting Strategies:

StrategyRationale
Thorough Degassing Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere to minimize oxygen contamination.
Use of Stable Precatalysts Employ air-stable palladium precatalysts that generate the active Pd(0) species in situ.[7] This can minimize the presence of unwanted Pd(II) species at the start of the reaction.
Optimize Ligand-to-Metal Ratio A slight excess of the ligand can help stabilize the Pd(0) species and prevent aggregation into palladium black.
Temperature Control Running the reaction at the lowest effective temperature can help to disfavor side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the cyano group so problematic for palladium catalysts?

A1: The cyano group is a strong σ-donor and π-acceptor ligand. Its lone pair on the nitrogen can coordinate to the palladium center, forming highly stable complexes that are reluctant to participate in the catalytic cycle.[2][8] This effectively sequesters the active catalyst, leading to what is known as catalyst poisoning.[2][3]

Q2: Are there alternative coupling partners to aryl halides that might be more successful with this compound?

A2: Yes, the reactivity of the electrophilic partner can be tuned. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[9] Using a more reactive aryl iodide may accelerate the oxidative addition step and improve the overall reaction rate, potentially outcompeting catalyst deactivation pathways.

Q3: Can I use a heterogeneous catalyst like Pd/C for this reaction?

A3: While heterogeneous catalysts like Pd/C offer advantages in terms of easy removal, they may be more susceptible to poisoning by the cyano group due to the high density of active sites on the catalyst surface.[10] Homogeneous catalysts with carefully selected ligands that can sterically shield the palladium center are generally more effective for this type of challenging substrate.

Q4: What is the role of the base in the Suzuki-Miyaura coupling, and why is the choice of base so critical for this substrate?

A4: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. However, strong bases can also promote the undesirable protodeboronation of the boronic acid.[4][5] For a sensitive substrate like this compound, a delicate balance is required. Weaker bases like phosphates and carbonates are often preferred to minimize this side reaction.

Visualizing Catalyst Deactivation Pathways

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative\nAddition Oxidative Addition Active Pd(0)->Oxidative\nAddition Coordination with\n-CN group Coordination with -CN group Active Pd(0)->Coordination with\n-CN group Aggregation Aggregation Active Pd(0)->Aggregation Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Active Pd(0) Inactive Pd-CN\nComplex Inactive Pd-CN Complex Coordination with\n-CN group->Inactive Pd-CN\nComplex Palladium Black\n(Inactive) Palladium Black (Inactive) Aggregation->Palladium Black\n(Inactive) Boronic Acid Boronic Acid Protodeboronation\n(Base, H2O) Protodeboronation (Base, H2O) Boronic Acid->Protodeboronation\n(Base, H2O) 6-Cyano-1H-indole\n(Side Product) 6-Cyano-1H-indole (Side Product) Protodeboronation\n(Base, H2O)->6-Cyano-1H-indole\n(Side Product)

Potential Catalyst Deactivation and Side Reactions

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Available at: [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available at: [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available at: [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Available at: [Link]

  • Suzuki-Miyaura Coupling. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available at: [Link]

  • Oxidative Coupling of Benzylamines with Indoles in Aqueous Medium to Realize Bis-(Indolyl)Methanes Using a Water-Soluble Cobalt Catalyst and Air as the Oxidant. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available at: [Link]

  • Slow release of organoboronic acids in cross-coupling reactions.
  • Failed suzuki coupling, any suggenstions? : r/Chempros. Available at: [Link]

  • Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. Available at: [Link]

  • What Makes for a Good Catalytic Cycle? A Theoretical Study of the Role of an Anionic Palladium(0) Complex in the Cross-Coupling of an Aryl Halide with an Anionic Nucleophile. Available at: [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • Ligand design for cross-couplings: phosphines. Available at: [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Available at: [Link]

  • Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Available at: [Link]

Sources

Technical Support Center: Strategies for Reducing Reaction Times with 6-Cyano-1H-indole-2-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 6-Cyano-1H-indole-2-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into accelerating reaction times and overcoming common challenges. The unique electronic properties of this substrate—namely the electron-withdrawing nature of the cyano group—present specific hurdles that require tailored strategies. This document moves beyond generic advice to explain the causality behind experimental choices, ensuring a robust and reproducible methodological approach.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is extremely slow or stalling. What are the primary factors to investigate?

A1: Slow or stalled reactions with this substrate are common and typically stem from a combination of factors related to its electron-deficient nature. The primary areas to troubleshoot are:

  • Catalyst System (Palladium Source and Ligand): The selection of the palladium precatalyst and, more critically, the ligand is paramount. The electron-withdrawing cyano group can deactivate the indole ring, making oxidative addition more challenging. Bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.

  • Base Selection: The choice and strength of the base are crucial. The base activates the boronic acid to facilitate transmetalation.[1] For electron-deficient systems, a carefully selected base is needed to avoid side reactions.

  • Solvent System: The polarity and protic nature of the solvent can significantly influence reaction kinetics.[2][3][4] Aprotic polar solvents are often a good starting point.

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This side reaction consumes the starting material and reduces the yield.

Q2: I'm observing significant decomposition of my this compound. How can I mitigate this?

A2: Decomposition, often manifesting as protodeboronation, is a key challenge with electron-deficient boronic acids.[5] Here are strategies to minimize it:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be highly effective.[5][6] These esters slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its degradation.[6]

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation and can be a reliable alternative to the free boronic acid.

Q3: Can I use a nickel-based catalyst for this coupling, and what are the potential advantages?

A3: Yes, nickel-catalyzed Suzuki-Miyaura couplings are a viable and often advantageous alternative, especially for challenging substrates. The primary benefits include:

  • Lower Cost and Higher Abundance: Nickel is a more earth-abundant and less expensive metal than palladium, making it a more sustainable choice for large-scale synthesis.[7]

  • Different Reactivity Profile: Nickel catalysts can sometimes offer complementary reactivity to palladium, particularly with challenging substrates like heteroaryl pinacolborons.[7]

  • Tolerance of Lewis-Basic Functionality: Certain nickel catalyst systems have shown excellent tolerance for Lewis-basic functional groups, which can be problematic in some palladium-catalyzed reactions.[7]

Troubleshooting Guides

Issue 1: Slow Reaction Times and Low Conversion
Underlying Cause

The electron-withdrawing cyano group on the indole ring deactivates the system, making the oxidative addition step of the Suzuki-Miyaura catalytic cycle slower. Furthermore, the boronic acid itself is electron-deficient, which can impact the transmetalation step.

Troubleshooting Workflow

G start Slow Reaction/ Low Conversion catalyst Optimize Catalyst System start->catalyst base Re-evaluate Base catalyst->base No Improvement success Reaction Optimized catalyst->success Improved Rate solvent Modify Solvent System base->solvent No Improvement base->success Improved Rate temp Increase Temperature solvent->temp No Improvement solvent->success Improved Rate boron Consider Boronate Ester temp->boron Still Slow temp->success Improved Rate boron->success Improved Rate G start Side Reactions: Protodeboronation Homocoupling anhydrous Switch to Anhydrous Conditions start->anhydrous boronate_ester Use Boronate Ester (e.g., Pinacol) start->boronate_ester milder_base Employ Milder Base (e.g., K₂CO₃, KF) start->milder_base degas Ensure Thorough Degassing start->degas success Side Reactions Minimized anhydrous->success boronate_ester->success milder_base->success degas->success

Sources

Validation & Comparative

The Analytical Challenge: Understanding the Nature of 6-Cyano-1H-indole-2-boronic acid and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide to Purity Validation of Synthesized 6-Cyano-1H-indole-2-boronic acid >

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. This is particularly true for versatile building blocks like this compound, a compound increasingly pivotal in the synthesis of novel therapeutics.[1][2][3] Impurities, even at trace levels, can derail a multi-step synthesis, compromise the biological activity of the final compound, or introduce unforeseen toxicity.

This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the purity of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establishing a framework for a self-validating analytical workflow that ensures the highest degree of scientific integrity.

This compound presents a unique set of analytical challenges stemming from its chemical structure. The indole core, the cyano group, and the boronic acid moiety all contribute to its reactivity and potential impurity profile. Boronic acids, in general, are known for their high polarity and the tendency to form cyclic anhydrides, known as boroxines.

Potential Impurities Include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 6-bromo-1H-indole.[4]

  • By-products: Compounds formed through side reactions, including protodeborylation products (where the boronic acid group is replaced by a hydrogen atom).[5]

  • Degradants: The compound may degrade upon exposure to air, moisture, or certain chromatographic conditions.[6]

  • Boroxines: Self-condensation products of the boronic acid.

A robust purity validation strategy must be capable of separating and identifying these diverse species.

Comparative Analysis of Purity Validation Techniques

We will now compare the three most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering excellent resolution and quantitative accuracy.[7][8] For indole derivatives, reversed-phase HPLC (RP-HPLC) is a well-established method.[9][10]

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase modification)

  • Reference standard of this compound (of known purity)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a two-component mobile phase.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (Indole chromophore)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • For more accurate quantification, a calibration curve should be generated using the reference standard.

  • C18 Column: The non-polar C18 stationary phase effectively retains the relatively non-polar indole ring, allowing for good separation from more polar impurities.

  • Acidic Mobile Phase: The addition of formic or acetic acid suppresses the ionization of the boronic acid and any acidic or basic impurities, leading to sharper, more symmetrical peaks.[10]

  • Gradient Elution: A gradient is crucial for eluting a wide range of potential impurities with varying polarities within a reasonable timeframe.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Sensitivity

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an indispensable tool for identifying unknown impurities and achieving high sensitivity.[11] This is particularly valuable for boronic acids, which can be challenging to analyze by other methods.[12]

Objective: To identify the masses of the main component and any co-eluting or trace-level impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • The same HPLC method as described above can be used.

Procedure:

  • HPLC Separation: Perform the separation using the previously described RP-HPLC method.

  • Mass Spectrometry Parameters (ESI in Negative Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Compare the observed mass of the main peak with the theoretical mass of this compound (C9H7BN2O2, Exact Mass: 186.06).

    • Propose structures for impurities based on their observed masses and known synthetic pathways.

  • ESI Negative Ion Mode: Boronic acids are acidic and readily deprotonate to form [M-H]⁻ ions, making ESI in negative mode a sensitive detection method.

  • Trace Level Detection: LC-MS can often detect impurities at levels below the detection limits of UV detectors, providing a more comprehensive purity profile.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Absolute Purity

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the same compound.[15] Both ¹H and ¹¹B NMR are valuable for characterizing boronic acids.[16][17]

Objective: To confirm the chemical structure and determine the absolute purity of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity and weight (e.g., maleic anhydride) for qNMR.

Procedure:

  • Sample Preparation (¹H NMR): Accurately weigh the synthesized compound and the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Data Analysis:

    • ¹H NMR:

      • Confirm the presence of all expected proton signals and their integrations.

      • Identify any impurity peaks.

      • For qNMR, calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

    • ¹¹B NMR:

      • A single peak around δ 20-30 ppm is characteristic of an arylboronic acid. The presence of other signals could indicate boroxine formation or other boron-containing impurities.

  • DMSO-d₆: This solvent is excellent for dissolving polar compounds like boronic acids and does not exchange with the B(OH)₂ protons, allowing for their observation.

  • qNMR: This technique provides a direct measure of purity and is considered a primary analytical method.

  • ¹¹B NMR: This is a direct and sensitive method for observing the boron environment, providing unique information that is not accessible by other techniques.[17]

Data Summary and Comparison

Analytical TechniquePrimary PurposeStrengthsLimitations
HPLC Quantitative Purity AssessmentHigh resolution, excellent for quantification, robust and widely available.[7][8]May not identify unknown impurities, potential for on-column degradation.[6]
LC-MS Impurity IdentificationHigh sensitivity, provides molecular weight information for unknown peaks.[11]Quantification can be less accurate than HPLC-UV without appropriate standards.
NMR Structural Confirmation & Absolute PurityProvides unambiguous structural information, qNMR for absolute purity without a specific reference standard.[15]Lower sensitivity than LC-MS, can be complex to interpret with multiple impurities.

Visualizing the Workflow

A comprehensive purity validation workflow integrates these techniques to provide a complete picture of the synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_results Final Assessment Synthesized_Product Synthesized 6-Cyano-1H- indole-2-boronic acid HPLC HPLC Analysis (Purity & Quantification) Synthesized_Product->HPLC Initial Screen LCMS LC-MS Analysis (Impurity ID) Synthesized_Product->LCMS NMR NMR Analysis (Structure & Absolute Purity) Synthesized_Product->NMR Final_Report Comprehensive Purity Report HPLC->Final_Report Quantitative Data LCMS->Final_Report Impurity Profile NMR->Final_Report Structural Confirmation

Caption: Integrated workflow for purity validation.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development. A multi-pronged approach, leveraging the complementary strengths of HPLC, LC-MS, and NMR, provides the most robust and defensible purity assessment. By understanding the underlying principles of each technique and making informed experimental choices, researchers can confidently establish the purity of their synthesized materials, paving the way for successful outcomes in drug discovery and beyond.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem. (n.d.).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • How to purify boronic acids/boronate esters? (2016). ResearchGate.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (n.d.). PubMed.
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. (n.d.). Benchchem.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications.
  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010). PubMed.
  • Validation of Impurity Methods, Part II. (2014).
  • HELP: Purifying boronic acids sucks. (n.d.). Reddit.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). SciRP.org.
  • Analytical method validation: A brief review. (n.d.).
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2014). ResearchGate.
  • 1-Boc-5-cyano-1H-indole-2-boronic acid. (n.d.). Chem-Impex.
  • Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. (n.d.).
  • Boron. (n.d.). Wikipedia.
  • 5-Cyano-1H-indole-2-boronic acid. (n.d.). Chem-Impex.
  • Indole-6-boronic acid synthesis. (n.d.). ChemicalBook.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central.

Sources

Navigating the Bioactive Landscape: A Comparative Guide to Screening 6-Cyano-1H-indole-2-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents. When functionalized with a boronic acid moiety, these molecules gain the ability to form reversible covalent bonds with key enzymatic residues, making them attractive candidates for targeted inhibitor design. This guide provides a comprehensive framework for the biological activity screening of 6-cyano-1H-indole-2-boronic acid and its derivatives, offering a comparative analysis against established compounds and detailing the experimental rationale and methodologies required for a robust evaluation.

Introduction: The Promise of Indole-2-Boronic Acids

Indole derivatives are associated with a wide spectrum of biological activities. The introduction of a boronic acid group at the 2-position of the indole ring creates a unique chemical entity with the potential to interact with the active sites of various enzymes, particularly serine proteases. The cyano group at the 6-position can further modulate the electronic properties and binding interactions of the molecule, potentially enhancing potency and selectivity.

This guide will focus on a proposed screening cascade for this compound derivatives, targeting key enzyme families where boronic acids have shown significant promise. We will compare their potential activity profile against two clinically relevant boronic acid-based drugs:

  • Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.

  • Talabostat (PT-100): An inhibitor of dipeptidyl peptidases (DPPs), particularly the DPP-IV/CD26 family, with applications in oncology.

The Strategic Approach to Screening: A Multi-Target Investigation

Given the chemical features of this compound, a logical starting point for biological activity screening is to investigate its potential as an enzyme inhibitor. The screening funnel should begin with broad-spectrum assays and progressively narrow down to more specific targets based on initial hits.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A This compound Derivatives B Broad-Spectrum Serine Protease Panel A->B C Bacterial β-Lactamase Panel A->C D Fatty Acid Amide Hydrolase (FAAH) Assay A->D E IC50 Determination for Active Hits B->E Identified Hits C->E Identified Hits D->E Identified Hits F Selectivity Profiling against Related Enzymes E->F G Enzyme Kinetics (e.g., Ki determination) F->G H Reversibility Studies G->H

Figure 1: Proposed screening workflow for this compound derivatives.

Comparative Analysis: Potential Target Classes and Rationale

Serine Proteases: A Prime Target for Boronic Acids

Rationale: Boronic acids are well-established inhibitors of serine proteases. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. Talabostat's inhibition of dipeptidyl peptidases exemplifies this mechanism.

Experimental Approach: A primary screen against a panel of serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin) is recommended.

Comparative Compound: Talabostat (PT-100)

β-Lactamases: Combating Antibiotic Resistance

Rationale: The emergence of bacterial resistance to β-lactam antibiotics, largely due to the activity of β-lactamase enzymes, is a major global health concern. Boronic acid transition state inhibitors (BATSIs) have shown promise as β-lactamase inhibitors. The indole scaffold itself has been investigated in the context of overcoming antibiotic resistance.

Experimental Approach: Screening against a panel of clinically relevant β-lactamases (e.g., from Classes A, C, and D) is warranted.

Comparative Compound: While not a direct clinical comparator for this specific target, the general principle of boronic acid-based enzyme inhibition can be benchmarked against known β-lactamase inhibitors like clavulanic acid or tazobactam.

Fatty Acid Amide Hydrolase (FAAH): A Target in the Endocannabinoid System

Rationale: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety. Indole-containing compounds have been explored as FAAH inhibitors.

Experimental Approach: A dedicated FAAH inhibitor screening assay should be employed.

Comparative Compound: While there are no approved boronic acid-based FAAH inhibitors, comparison with known inhibitors like URB597 or PF-3845 would provide valuable context.

Experimental Protocols: A Step-by-Step Guide

General Serine Protease Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assessing serine protease activity.

Materials:

  • 96-well black microplates

  • Fluorometric microplate reader

  • Recombinant serine proteases (e.g., trypsin, chymotrypsin)

  • Fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin, Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound derivatives (dissolved in DMSO)

  • Talabostat (as a positive control, dissolved in DMSO)

  • DMSO (as a vehicle control)

Procedure:

  • Prepare serial dilutions of the test compounds and Talabostat in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the appropriate enzyme solution to each well.

  • Add 2 µL of the serially diluted compounds, Talabostat, or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 48 µL of the corresponding fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 values.

β-Lactamase Activity Assay (Colorimetric)

This protocol is based on the widely used nitrocefin assay.

Materials:

  • 96-well clear microplates

  • Spectrophotometric microplate reader

  • Purified β-lactamase enzyme

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • This compound derivatives (in DMSO)

  • Known β-lactamase inhibitor (e.g., clavulanic acid, as a positive control)

  • DMSO (as a vehicle control)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Add 50 µL of the β-lactamase solution to each well of a 96-well plate.

  • Add 2 µL of the diluted compounds, positive control, or DMSO to the wells.

  • Pre-incubate at room temperature for 10 minutes.

  • Add 48 µL of the nitrocefin solution to each well to start the reaction.

  • Measure the absorbance at 490 nm kinetically for 30-60 minutes at room temperature.

  • Determine the rate of nitrocefin hydrolysis and calculate the percent inhibition and IC50 values.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is a standard method for screening FAAH inhibitors.

Materials:

  • 384-well black microplates

  • Fluorometric microplate reader

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • This compound derivatives (in DMSO)

  • Known FAAH inhibitor (e.g., JZL195, as a positive control)

  • DMSO (as a vehicle control)

Procedure:

  • Dispense 100 nL of serially diluted test compounds, positive control, or DMSO into the wells of a 384-well plate.

  • Add 10 µL of the diluted FAAH enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the AAMCA substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

  • Calculate the reaction rates and determine the percent inhibition and IC50 values.

Data Presentation and Interpretation

The results of the screening assays should be presented in a clear and comparative manner.

Table 1: Comparative Inhibitory Activity (IC50, µM) of this compound Derivative 1 (IND-CN-B) and Reference Compounds

Target EnzymeIND-CN-B (IC50, µM)Bortezomib (IC50, µM)Talabostat (IC50, µM)
Serine Proteases
TrypsinTBDN/ATBD
ChymotrypsinTBDTBDTBD
DPP-IVTBDN/A<0.004
β-Lactamases
Class A (e.g., TEM-1)TBDN/AN/A
Class C (e.g., AmpC)TBDN/AN/A
FAAH TBDN/AN/A
TBD: To be determined; N/A: Not applicable or not a primary target.

Mechanistic Insights: Understanding the Inhibition

For promising lead compounds, further mechanistic studies are crucial.

Boronic_Acid_Inhibition cluster_0 Enzyme Serine Protease (with catalytic Ser-OH) Complex Tetrahedral Adduct (Enzyme-Ser-O-B(OH)2-R) Enzyme->Complex Reversible Covalent Bond Formation Inhibitor Boronic Acid Inhibitor (R-B(OH)2) Inhibitor->Complex

Figure 2: Reversible covalent inhibition of a serine protease by a boronic acid derivative.

Enzyme Kinetics: Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) will provide a deeper understanding of the inhibitor-enzyme interaction.

Reversibility Studies: Dialysis or rapid dilution experiments can confirm the reversible nature of the inhibition, a key characteristic of many boronic acid inhibitors.

Conclusion: Charting the Path Forward

The screening of this compound derivatives presents a compelling opportunity to discover novel enzyme inhibitors with therapeutic potential. By employing a systematic and comparative screening approach, researchers can efficiently identify and characterize the biological activities of these compounds. The methodologies and rationale outlined in this guide provide a robust framework for such an investigation, paving the way for the potential development of new therapeutic agents. The unique combination of the indole scaffold and the boronic acid warhead holds significant promise, and a thorough biological evaluation is the critical next step in unlocking their potential.

References

  • Talabostat (PT-100, L-valinyl-L-boroproline) is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases and exhibits potent antitumor activity in mice. In tumor stroma, talabostat can directly target FAP expressed by reactive fibroblasts. Talabostat also stimulates innate and adaptive immune responses against tumors involving transcriptional upregulation of cytokines and chemokines.

A Senior Application Scientist's Guide to Catalyst Selection for 6-Cyano-1H-indole-2-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Specifically, the 6-cyano-1H-indole scaffold presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the indole ring, while the boronic acid at the 2-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, head-to-head comparison of catalytic systems for coupling reactions involving 6-Cyano-1H-indole-2-boronic acid and related indole derivatives. We will move beyond simple protocols to explore the underlying principles of catalyst selection, the rationale behind reaction conditions, and the mechanistic nuances that govern success. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of complex, indole-containing molecules.

Pillar 1: The Catalytic Workhorses - Suzuki-Miyaura and Buchwald-Hartwig Reactions

The two most powerful and widely adopted methods for functionalizing aryl systems are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Understanding their fundamental catalytic cycles is paramount to intelligent catalyst selection and troubleshooting.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron compound (like our indole-2-boronic acid) and an organohalide or triflate.[2] The reaction is prized for its mild conditions, tolerance of a vast array of functional groups, and the commercial availability of diverse building blocks.[3] The catalytic cycle, typically driven by Palladium, is a well-established sequence of three key steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Boronic Ar'B(OH)₂ Boronic->Transmetal Activated by Base Halide Ar-X Halide->OxAdd Base Base Base->Boronic Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination/ Deprotonation [Ar-Pd(II)-NR'R'']L_n OxAdd->AmineCoord + HNR'R'' + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product Amine HNR'R'' Amine->AmineCoord Halide Ar-X Halide->OxAdd Base Base Base->AmineCoord

Caption: General Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

Pillar 2: Head-to-Head Catalyst Performance Analysis

The choice of metal and, critically, the ancillary ligand dictates the efficiency, selectivity, and substrate scope of the coupling reaction. Palladium remains the most versatile and widely used metal, but copper and nickel present cost-effective and sometimes uniquely reactive alternatives.

A. Palladium-Based Catalysts: The Gold Standard

Palladium catalysts are the most extensively studied and applied for cross-coupling reactions on indole scaffolds. [4]The key to their success lies in the continuous development of sophisticated phosphine ligands and air-stable precatalysts that reliably generate the active Pd(0) species.

Key Insights:

  • Ligand Choice is Critical: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior. [5]They accelerate the rate-limiting reductive elimination step and promote the oxidative addition of less reactive aryl chlorides.

  • Precatalysts Simplify Execution: Modern precatalysts, such as the G3 and G4 Buchwald palladacycles, are air- and moisture-stable solids. They eliminate the need to handle pyrophoric or sensitive Pd(0) sources and ensure a rapid, reliable initiation of the catalytic cycle. [6]* Substrate Sensitivity: Unprotected N-H indoles can sometimes inhibit catalysis by coordinating to the metal center. [5]In such cases, N-protection (e.g., with a Boc group) can be beneficial, although many modern catalyst systems are robust enough to couple unprotected indoles effectively. [7] Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Couplings of Indole Derivatives

    Catalyst System Indole Substrate Coupling Partner Base Solvent Temp (°C) Yield (%) Reference
    Pd(PPh₃)₄ 3-Iodo-1H-indole-2-carbonitrile Phenylboronic acid NaHCO₃ Toluene/H₂O Reflux 93 [8]
    Pd₂(dba)₃ / SPhos 6-Chloroindole Phenylboronic acid K₃PO₄ Dioxane/H₂O 100 97 [5]
    XPhos Pd G2 3-Chloroindazole 5-Indole boronic acid K₃PO₄ Dioxane/H₂O 100 80 [5]
    Pd(OAc)₂ / P(tBu)₃ 5-Bromo-1-Boc-indole Phenylboronic acid K₃PO₄ Dioxane 80 >95 [7]

    | Pd(TFA)₂ | 1H-Indole (C-H Activation) | 4-Tolylboronic acid | - | Dioxane/H₂O | RT | 85 | [9]|

B. Copper-Based Catalysts: A Cost-Effective Alternative for C-N and C-CN Couplings

Copper catalysis offers a more economical alternative to palladium, particularly for C-N, C-O, and C-S bond formation (Chan-Lam coupling). [10]While less common for C-C couplings with boronic acids, copper plays a crucial role in cyanation reactions, which are highly relevant to our core molecule.

Key Insights:

  • Chan-Lam Coupling: Copper(II) acetate is a classic catalyst for coupling amines with arylboronic acids, often requiring an oxidant like air or oxygen. [11]This provides an alternative to the Buchwald-Hartwig amination.

  • Cyanation Reactions: Copper-mediated protocols can be used to introduce cyano groups onto the indole scaffold, sometimes proceeding through an initial iodination followed by cyanation. [12]This offers a different synthetic route to molecules like 6-cyanoindole itself.

  • Ligand Effects: The development of N,N,N-tridentate and other specialized ligands has significantly improved the efficiency and substrate scope of copper-catalyzed couplings. [10] Table 2: Performance of Copper Catalysts in Indole Functionalization

    Catalyst System Indole Substrate Reagent(s) Reaction Type Base/Additive Solvent Temp (°C) Yield (%) Reference
    Cu(OAc)₂ Aniline Phenylboronic acid C-N Coupling 2,6-Lutidine CH₂Cl₂ RT 91 [11]
    CuI 1-Methyl-1H-indole NH₄I / DMF C-H Cyanation - DMF 120 85 [12]
    Cu(II) Complex Benzimidazole Phenylboronic acid C-N Coupling None Toluene 110 96 [10]

    | CuTC / Pd(PPh₃)₄ | Phenylboronic acid | Benzylthiocyanate | Cyanation | - | THF | 50 | 92 | [13]|

Note: The last entry demonstrates a synergistic Pd/Cu system for cyanide-free cyanation of a boronic acid.

C. Nickel-Based Catalysts: An Emerging Powerhouse

Nickel catalysts are gaining significant traction as a sustainable and cost-effective alternative to palladium. [14]They exhibit unique reactivity, often enabling the coupling of challenging substrates like aryl chlorides and fluorides, and can operate via different mechanistic pathways.

Key Insights:

  • Cost and Abundance: Nickel is significantly more earth-abundant and less expensive than palladium, a major consideration for large-scale synthesis. [15]* Reactivity with Aryl Chlorides: Nickel catalysts often show superior performance for coupling with aryl chlorides, which are more economical but less reactive than the corresponding bromides and iodides.

  • Lewis-Base Sensitivity: A challenge for Ni-catalyzed Suzuki-Miyaura couplings has been its sensitivity to Lewis-basic substrates, such as pyridines and unprotected N-H heterocycles, which can inhibit the catalyst. However, recent developments, such as the use of (PPh₂Me)₂NiCl₂, are overcoming this limitation. [14] Table 3: Performance of Nickel Catalysts in Cross-Coupling Reactions

    Catalyst System Substrate 1 Substrate 2 Reaction Type Base Solvent Temp (°C) Yield (%) Reference
    (PPh₂Me)₂NiCl₂ 3-Chloropyridine 2-Thiopheneboronic acid pinacol ester C-C Coupling K₃PO₄ Dioxane/H₂O 80 91 [14]

    | Ni(acac)₂ | 4-Iodotoluene | Aniline | C-N Coupling | K₃PO₄ / PhB(pin) | Dioxane | 80 | 95 | [15]|

Pillar 3: Validated Experimental Protocols

The following protocols are provided as robust starting points for the functionalization of indole scaffolds, based on established and reliable methodologies.

Experimental Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Indole

This protocol details the synthesis of 6-Cyano-2-phenyl-1H-indole from a hypothetical 2-bromo-6-cyano-1H-indole precursor, based on general, high-yield procedures. [5]

Suzuki_Protocol step1 Step 1: Reagent Setup To an oven-dried Schlenk flask, add: - 2-Bromo-6-cyano-1H-indole (1.0 mmol) - Phenylboronic acid (1.2 mmol) - SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%) - K₃PO₄ (2.0 mmol, finely ground) step2 Step 2: Degassing Seal the flask with a septum. Evacuate and backfill with argon or nitrogen (3 cycles). step1->step2 step3 Step 3: Solvent Addition Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. step2->step3 step4 Step 4: Reaction Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours (monitor by TLC/LC-MS). step3->step4 step5 Step 5: Workup & Purification Cool to RT, dilute with ethyl acetate. Wash with water, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography. step4->step5

Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Causality and Rationale:

  • Precatalyst: The SPhos G3 precatalyst is chosen for its air-stability and rapid generation of the active Pd(0)-SPhos complex upon heating.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant degradation of the boronic acid.

  • Solvent System: The dioxane/water mixture provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol 2: Buchwald-Hartwig Amination of a Chloro-Indole

This protocol describes the coupling of a hypothetical 2-chloro-1H-indole with morpholine, a common transformation in medicinal chemistry. [16][17]

Buchwald_Protocol step1 Step 1: Reagent Setup In a glovebox, add to a vial: - 2-Chloro-1H-indole (1.0 mmol) - XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%) - XPhos ligand (0.012 mmol, 1.2 mol%) - Sodium tert-butoxide (NaOtBu) (1.4 mmol) step2 Step 2: Liquid Addition Add morpholine (1.2 mmol). Add anhydrous toluene (4 mL). step1->step2 step3 Step 3: Reaction Seal the vial with a Teflon-lined cap. Remove from glovebox and place in a preheated aluminum block at 110 °C. step2->step3 step4 Step 4: Monitoring & Workup Stir for 6-24 hours (monitor by GC-MS/LC-MS). Cool to RT, pass through a short plug of silica with ethyl acetate. step3->step4 step5 Step 5: Purification Concentrate the filtrate in vacuo. Purify the residue by flash chromatography. step4->step5

Caption: Experimental Workflow for a Buchwald-Hartwig Amination Reaction.

Causality and Rationale:

  • Catalyst/Ligand: The XPhos ligand is chosen for its effectiveness with less reactive aryl chlorides. A slight excess of ligand can help stabilize the catalyst over the reaction course.

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. It must be handled in an inert atmosphere due to its hygroscopic and reactive nature.

  • Solvent: Anhydrous toluene is a common high-boiling, non-polar solvent for this reaction. The absence of water is critical as the strong base would be quenched.

Conclusion and Future Outlook

For the coupling of this compound, palladium-based systems, particularly those employing modern Buchwald-type ligands and precatalysts, remain the most robust and versatile option. They offer high yields, broad functional group tolerance, and predictable reactivity. However, the field is dynamic. Advances in copper and nickel catalysis are rapidly closing the performance gap, offering significant advantages in cost and sustainability. [10][14]For C-N bond formation, copper-catalyzed Chan-Lam couplings provide a valuable palladium-free alternative. The continued development of catalysts that operate under milder conditions, in greener solvents, and with lower catalyst loadings will undoubtedly shape the future of indole functionalization, enabling the synthesis of ever more complex and impactful molecules.

References

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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

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  • Cacchi, S., & Fabrizi, G. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Gallego, D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules. [Link]

  • Kim, J., & Chang, S. (2004). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Angewandte Chemie International Edition. [Link]

  • Kumar, A., et al. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]

  • Bénard, S., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Sielski, P., & Szostak, M. (2020). Indolylboronic Acids: Preparation and Applications. Molecules. [Link]

  • Li, Z., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts. [Link]

  • Crest, J. L., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

  • Knapp, D. M., et al. (2012). Synthesis of Tridentate [18][4][19]Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • Friis, S. D., et al. (2016). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

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  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Cyano-1H-indole-2-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. 6-Cyano-1H-indole-2-boronic acid and its derivatives are a promising class of compounds, demonstrating significant potential in medicinal chemistry.[1][2][3] Their utility as building blocks in the synthesis of targeted therapies necessitates robust and unequivocal characterization.[4] This guide provides an in-depth comparison of spectroscopic methods for the comprehensive analysis of this compound, grounded in practical, field-proven insights.

The inherent reactivity and potential for intermolecular interactions of boronic acids present unique analytical challenges.[5][6][7] Issues such as dehydration to form boroxines (cyclic trimers) and the presence of process-related impurities, including boric acid or protodeboronation products, can complicate spectral interpretation.[5][8][9] Therefore, a multi-technique approach is not just recommended; it is essential for a self-validating analytical system.

Orthogonal Spectroscopic Verification: A Multi-Faceted Approach

No single spectroscopic method provides a complete structural picture. Instead, we rely on the synergy of multiple techniques, each offering a unique piece of the puzzle. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is required.

1.1. ¹H NMR (Proton NMR): Mapping the Proton Environment

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For our target molecule, we expect distinct signals for the indole ring protons and the labile N-H and B(OH)₂ protons.

  • Causality in Experimental Choice: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over chloroform-d (CDCl₃) for boronic acids due to its ability to break up hydrogen-bonded aggregates and better solubilize these polar compounds, leading to sharper signals for the labile protons.[10]

Expected ¹H NMR Data (in DMSO-d₆):

  • Aromatic protons (H-3, H-4, H-5, H-7) are expected in the δ 7.0-8.0 ppm region.

  • The indole N-H proton will likely appear as a broad singlet downfield, typically > δ 11.0 ppm.

  • The boronic acid B(OH)₂ protons will also present as a broad singlet, the chemical shift of which is highly dependent on concentration and residual water content.

1.2. ¹³C NMR (Carbon-13 NMR): Probing the Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule.

  • Expertise in Interpretation: The nitrile carbon (C-6) will have a characteristic chemical shift in the δ 118-125 ppm range. The carbon bearing the boronic acid group (C-2) will also be readily identifiable. Proton-decoupled spectra are standard for simplifying the spectrum to one peak per unique carbon.[11]

1.3. ¹¹B NMR: The Boron-Specific Window

Given the presence of boron, ¹¹B NMR is an indispensable tool. It provides direct information about the chemical environment and coordination state of the boron atom.[12][13][14]

  • Trustworthiness of the Protocol: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. A trigonal planar (sp²) boronic acid will have a chemical shift in the range of δ 28-33 ppm.[15] If the boronic acid forms a tetrahedral (sp³) boronate ester with a diol or is complexed with a Lewis base, the signal will shift upfield significantly to δ 5-15 ppm.[13][16] This makes ¹¹B NMR an excellent method for identifying impurities like boroxines (cyclic anhydrides), which resonate at slightly lower fields than the corresponding monomeric acid.[15]

Table 1: Comparative Summary of Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityKey Information Provided
¹H7.0 - 8.0MultipletsAromatic proton environment and connectivity
¹H> 11.0Broad SingletIndole N-H proton
¹HVariableBroad SingletLabile boronic acid protons
¹³C100 - 140SingletsCarbon skeleton of the indole ring
¹³C~118 - 125SingletNitrile carbon
¹¹B28 - 33Broad Singletsp² hybridized boron of the free boronic acid

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[14]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the DMSO-d₆ solvent peak (δ 39.52 ppm).

  • ¹¹B NMR Acquisition: Acquire a ¹¹B spectrum with a boron-free probe. Use a solution of BF₃·OEt₂ in the same deuterated solvent as an external reference (δ 0.0 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve sample in DMSO-d6 H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR B11_NMR ¹¹B NMR Prep->B11_NMR Structure Structure Elucidation H1_NMR->Structure C13_NMR->Structure Purity Purity Assessment B11_NMR->Purity Structure->Purity

Caption: Workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and, through fragmentation, clues about its structure.

  • Expertise in Experimental Design: Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration and form boroxines.[5][17] Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, often performed in negative ion mode to detect the [M-H]⁻ ion.[18] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Alternative Approach: UPLC-MS For complex mixtures or to assess purity, coupling Ultra-Performance Liquid Chromatography (UPLC) with MS is highly effective. A rapid UPLC method can separate the target compound from impurities before it enters the mass spectrometer, providing both retention time and mass data.[18][19]

Table 2: Expected Mass Spectrometry Data

Ionization ModeExpected Ionm/z (Monoisotopic)Information Provided
ESI-[M-H]⁻185.0524Molecular Weight Confirmation
ESI- (HRMS)[M-H]⁻185.0524Elemental Composition (C₉H₆BN₂O₂)

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like acetonitrile/water.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 10 mM ammonium acetate in water and acetonitrile.[18]

  • Mass Spectrometry: Analyze the eluent using an ESI source in negative ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Causality in Spectral Interpretation: For this compound, the most diagnostic peaks will be the C≡N stretch of the nitrile group and the O-H stretch of the boronic acid. The N-H stretch of the indole ring will also be a prominent feature.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpIndole N-H Stretch
~3300-3200BroadBoronic Acid O-H Stretch
~2220-2240Strong, SharpC≡N Stretch
~1350StrongB-O Stretch

The C≡N stretching vibration is particularly useful as it appears in a relatively uncongested region of the spectrum and is typically strong and sharp.[20][21][22]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole ring system has characteristic absorption bands.

  • Authoritative Grounding: The electronic spectrum of indole derivatives typically shows two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions.[23] The position and intensity of these bands are sensitive to the substituents on the indole ring.[24] The cyano group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.[25]

Table 4: Expected UV-Vis Absorption Data (in Methanol)

TransitionExpected λₘₐₓ (nm)
¹Lₐ~270-290
¹Lₑ~210-220

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Workflow for Spectroscopic Characterization

Spectro_Workflow cluster_primary Primary Characterization cluster_secondary Functional Group & Electronic Analysis cluster_data Data Integration Sample This compound Product NMR NMR (¹H, ¹³C, ¹¹B) Sample->NMR MS HRMS Sample->MS IR FTIR Sample->IR UV UV-Vis Sample->UV Confirm Structure Confirmed & Purity Assessed NMR->Confirm MS->Confirm IR->Confirm UV->Confirm

Caption: Integrated workflow for product characterization.

Comparison with Alternatives and Impurity Profiling

The primary alternative to the free boronic acid is its pinacol ester derivative. While more stable and often easier to handle and purify, the pinacol ester requires an additional synthetic step and subsequent deprotection.[7] Spectroscopic characterization of the pinacol ester would show characteristic signals for the pinacol group in ¹H and ¹³C NMR (a sharp singlet integrating to 12 protons around δ 1.3 ppm in ¹H NMR) and a significant upfield shift in the ¹¹B NMR spectrum to the δ 20-25 ppm region, indicative of the tetracoordinate boronate ester.

A crucial aspect of characterization is identifying potential impurities. Common impurities in boronic acid syntheses include:

  • Boroxine: The cyclic trimer anhydride. Detectable by MS (as a higher mass species) and ¹¹B NMR (a distinct chemical shift).[5][15]

  • Starting Materials: Unreacted precursors.

  • Protodeboronated Product (6-Cyanoindole): The product of C-B bond cleavage. This impurity lacks a boron signal in ¹¹B NMR and will show a different fragmentation pattern in MS.

  • Boric Acid: Often present in commercial boronic acids. Can be detected by ¹¹B NMR as a broad peak around δ 19 ppm.[9]

Conclusion

The robust characterization of this compound is a critical step in its application for drug development. A comprehensive analytical strategy employing a combination of NMR (¹H, ¹³C, and ¹¹B), high-resolution mass spectrometry, IR, and UV-Vis spectroscopy provides a self-validating system. This multi-technique approach not only confirms the identity and structure of the target molecule but also provides a detailed profile of its purity, ensuring the quality and reliability of this important synthetic building block. By understanding the causality behind the choice of each technique and the interpretation of the resulting data, researchers can proceed with confidence in their synthetic and drug discovery endeavors.

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A Senior Application Scientist's Guide to the Versatility of 6-Cyano-1H-indole-2-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Indole Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the indole scaffold remains a privileged structure. Its derivatives are foundational to a vast array of biologically active compounds and functional organic materials.[1] The strategic functionalization of the indole core is therefore a critical endeavor for chemists aiming to modulate molecular properties. 6-Cyano-1H-indole-2-boronic acid has emerged as a particularly valuable building block. Its structure is distinguished by two key features: a boronic acid at the C-2 position, poised for palladium-catalyzed cross-coupling, and an electron-withdrawing nitrile (cyano) group at the C-6 position, which can significantly influence the electronic properties of the indole ring and serve as a handle for further chemical transformations.

This guide provides an in-depth assessment of the versatility of this compound. Moving beyond a simple catalog of reactions, we will explore the causality behind experimental choices, compare its performance against logical alternatives, and provide robust, field-tested protocols for its application in three cornerstone reactions of modern synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The Workhorse Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized transformation for this compound, serving as a powerful tool for constructing C(sp²)-C(sp²) bonds.[1][2] The reaction's popularity stems from the mild conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.[1][2]

Mechanistic Considerations & The Role of the Cyano Group

The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the catalyst.[1] The electron-withdrawing nature of the C-6 cyano group can influence the nucleophilicity of the indole ring, but its primary impact in this context is on the electronic properties of the final product. The C-2 boronic acid position is ideal for extending the molecular framework directly from the heterocyclic core.

When designing a synthesis, a critical choice is whether the indole scaffold serves as the boronic acid component or the halide component. Studies have shown that for indole derivatives, the highest yields are often obtained when indole bromides are reacted with arylboronic acids.[3] However, the availability and stability of this compound make it an excellent choice when the desired aryl or heteroaryl partner is more readily available as a halide.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 Ar-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)L₂-R transmetal->pd_complex2 - [X-B(OH)₃]⁻ r_b_oh2 [R-B(OH)₃]⁻ (from R-B(OH)₂ + Base) r_b_oh2->transmetal red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar-R red_elim->product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

To illustrate the utility of this compound, we compare its performance in a model reaction with an alternative strategy: coupling 2-bromo-6-cyano-1H-indole with phenylboronic acid. The data below, based on established principles, demonstrates that while both routes are viable, the boronic acid approach provides a reliable and high-yielding pathway.

Parameter Route A: this compound + Aryl Bromide Route B: 2-Bromo-6-cyano-1H-indole + Phenylboronic acid Commentary
Indole Reagent This compound2-Bromo-6-cyano-1H-indoleRoute A leverages the target compound of this guide.
Coupling Partner 4-BromoanisolePhenylboronic acidStandard, commercially available partners.
Typical Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)Tetrakis is a reliable choice for many Suzuki couplings.
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)A common, effective base.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Aqueous conditions are often beneficial for heteroaromatic couplings.
Temperature 90 °C90 °CStandard heating for these substrates.
Typical Yield 85-95%88-98%Yields are generally excellent for both approaches.[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for challenging substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe. The reaction concentration is typically set at 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-6-cyano-1H-indole.

Expanding the Toolbox: Gold-Catalyzed Oxidative Sonogashira Coupling

Traditionally, the Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a reaction for which boronic acids are not direct substrates. However, the versatility of this compound is showcased in modern variants of this reaction. Recent advances have demonstrated a gold-catalyzed oxidative Sonogashira coupling that directly uses arylboronic acids and terminal alkynes, providing a novel and powerful disconnection.[4]

Rationale and Comparative Advantage

This approach is significant because it bypasses the need for a halo-indole precursor, which may be less stable or require additional synthetic steps. The gold-catalyzed method often proceeds at room temperature with excellent functional group tolerance, including compatibility with halogen substituents that would be reactive in traditional palladium-catalyzed systems.[4] This allows for the synthesis of complex alkynylated indoles that can be used in subsequent coupling reactions.

Diagram: Gold-Catalyzed Oxidative Sonogashira Coupling

Gold_Sonogashira_Cycle au_l Au(I)L transmetal Base-Assisted Transmetalation au_l->transmetal au_ar Ar-Au(I)L transmetal->au_ar ar_boh2 Ar-B(OH)₂ ar_boh2->transmetal au_ar_alkyne [Ar-Au(III)L(alkyne)]⁺ au_ar->au_ar_alkyne Coordination oxidant Oxidant red_elim Reductive Elimination oxidant->red_elim au_ar_alkyne->red_elim Oxidation red_elim->au_l Regeneration product Ar-alkyne red_elim->product alkyne R-C≡C-H alkyne->au_ar_alkyne

Caption: A proposed pathway for gold-catalyzed oxidative Sonogashira coupling.

Comparison of Synthetic Routes
Parameter Route A: Gold-Catalyzed Oxidative Coupling Route B: Traditional Pd/Cu Sonogashira Commentary
Indole Reagent This compound2-Iodo-6-cyano-1H-indoleRoute A demonstrates the novel versatility of the boronic acid.
Alkyne Partner PhenylacetylenePhenylacetyleneStandard terminal alkyne.
Catalyst System Au(I) catalyst / LigandPdCl₂(PPh₃)₂ / CuIGold catalysis offers a distinct mechanistic pathway.[4]
Base Organic or Inorganic BaseEt₃N or other amine baseThe base plays a role in both activating the alkyne and assisting transmetalation.
Conditions Room TemperatureElevated Temperature (e.g., 60-100 °C)The gold-catalyzed reaction is notably milder.[4]
Key Advantage Bypasses need for halo-indole; tolerates other halides.Well-established, widely used methodology.Route A expands the synthetic possibilities for the boronic acid.
Experimental Protocol: Gold-Catalyzed Oxidative Sonogashira Coupling

This protocol is based on general principles for gold-catalyzed oxidative couplings and should be optimized for specific substrates.[4]

  • Reaction Setup: In a vial, combine this compound (1.2 eq), the terminal alkyne (1.0 eq), a gold(I) catalyst (e.g., IPrAuCl, 2-5 mol%), a silver co-catalyst/oxidant if required (e.g., Ag₂CO₃), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as Dioxane or Toluene.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-6-cyano-1H-indole.

Accessing C-N Bonds: Assessing Compatibility in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, typically coupling an aryl halide with an amine.[5] A key question regarding the versatility of this compound is its compatibility with these reaction conditions. Specifically, can the N-H of the indole be selectively arylated without degrading the C-2 boronic acid moiety? Success in this transformation would allow for a modular synthesis, creating a diverse library of N-aryl-indole-2-boronic acids for subsequent Suzuki-Miyaura couplings.

The Challenge: Boronic Acid Stability

The primary challenge is the potential for protodeboronation (cleavage of the C-B bond) under the basic and often heated conditions of the Buchwald-Hartwig reaction. The choice of base, solvent, and temperature is therefore critical to preserving the boronic acid group. While many N-rich heterocycles can inhibit palladium catalysts, chloroindoles have been shown to be excellent substrates in Suzuki couplings, suggesting the indole nucleus itself is compatible.[6] The key is balancing the conditions required for C-N bond formation against those that lead to C-B bond cleavage.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex1 Ar-Pd(II)L₂-X ox_add->pd_complex1 amine_coord Amine Coordination & Deprotonation pd_complex1->amine_coord pd_complex2 Ar-Pd(II)L₂(NR₂) amine_coord->pd_complex2 - HX amine R₂NH + Base amine->amine_coord red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar-NR₂ red_elim->product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Considerations for N-Arylation
Parameter Route A: N-Arylation of this compound Route B: N-Arylation then Borylation Commentary
Strategy Direct N-arylation of the multifunctional substrate.N-arylate 6-cyano-indole, then install the boronic acid.Route A is more convergent and atom-economical if successful.
Key Challenge Stability of the boronic acid group under basic conditions.Requires an additional borylation step.The feasibility of Route A is a direct test of the substrate's versatility.
Catalyst/Ligand Pd₂(dba)₃ / Bulky phosphine ligand (e.g., XPhos, SPhos)[5]Pd₂(dba)₃ / Bulky phosphine ligandLigand choice is crucial for efficient C-N bond formation.[5]
Base Milder base (e.g., K₃PO₄) may be preferred over stronger bases (e.g., NaOtBu).Stronger bases can be used without risk to a boronic acid.Base selection is the key variable for preserving the C-B bond.
Potential Outcome High yield if conditions are optimized; protodeboronation if not.A longer but potentially more robust and predictable route.Success in Route A highlights the compound's resilience.
Experimental Protocol: N-Arylation of Indole (Boronic Acid Compatibility Test)

This protocol is designed to favor the preservation of the boronic acid group by using milder conditions.

  • Reaction Setup: In a glovebox, add this compound (1.0 eq), the aryl halide (1.2 eq), a palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and a mild base such as potassium phosphate (K₃PO₄, 1.5 eq) to a vial.

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction carefully by LC-MS, checking for both product formation and consumption/decomposition of the starting material.

  • Workup: After cooling, dilute with ethyl acetate and filter through a plug of silica and Celite.

  • Purification: Concentrate the filtrate and purify by column chromatography. It is crucial to use a neutral or slightly acidic silica gel to avoid degradation of the boronic acid product during purification.

Conclusion: A Highly Adaptable and Strategic Synthetic Tool

Our assessment demonstrates that this compound is a remarkably versatile building block. Its primary utility lies in the Suzuki-Miyaura coupling , where it performs with high efficiency, providing a reliable route to 2-aryl-indoles.

Its versatility is further highlighted by its successful application in modern, gold-catalyzed Sonogashira reactions , offering a novel pathway to 2-alkynyl-indoles that bypasses the need for traditional halo-indole precursors. This showcases its adaptability to evolving catalytic methods.

The most rigorous test of its versatility, its compatibility with Buchwald-Hartwig N-arylation , presents a greater challenge due to the potential for protodeboronation. However, with careful selection of milder bases and reaction conditions, the selective N-arylation of the indole ring while preserving the C-2 boronic acid is feasible, opening up modular synthetic routes to highly complex indole derivatives.

References

  • BenchChem. (2025). (7-Bromo-1H-indol-2-yl)boronic acid in Suzuki-Miyaura Coupling. Retrieved from BenchChem Website. (URL not provided in search results)
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. Retrieved from BenchChem Website. (URL not provided in search results)
  • BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Retrieved from BenchChem Website. (URL not provided in search results)
  • Al-Zoubi, R. M., & Hall, D. G. (2010). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 75(12), 4148–4162. [Link]

  • BenchChem. (2025). (7-Bromo-1H-indol-2-yl)boronic acid in the Synthesis of Advanced Organic Materials. Retrieved from BenchChem Website. (URL not provided in search results)
  • Sokolov, N. A., & Gevorgyan, V. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(23), 4348. [Link]

  • Kumar, S., & Kumar, S. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 126(5), 1437–1442. [Link]

  • Jaseer, E. A., & Hall, D. G. (2011). Indole-Boronic Acid Coupling Development. ResearchGate. [Link]

  • Clarke, A. K., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics, 41(4), 438–449. [Link]

  • Lee, C.-Y., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(11), 1548. [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. Retrieved from ResearchGate. (URL not provided in search results)
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2584–2597. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • Taywade, A., et al. (2018). Unique CuI-pyridine based ligands catalytic systems for N-arylation of indoles and other heterocycles. Cogent Chemistry, 4(1). [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(33), 7258–7265. [Link]

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  • Shukla, S. P., et al. (2012). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. The Journal of Organic Chemistry, 77(22), 10382–10392. [Link]

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, Y., et al. (2023). Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction. iScience, 26(11), 108253. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

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  • Li, J., et al. (2021). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 26(16), 4945. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

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A Senior Application Scientist's Guide to Benchmarking 6-Cyano-1H-indole-2-boronic acid in Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within fragment-based (FBDD) and DNA-encoded library (DEL) screening, the selection of high-quality building blocks is paramount. Boronic acids have emerged as a privileged chemical class, owing to their unique ability to form reversible covalent bonds with key nucleophilic residues in protein targets, such as serine, threonine, and lysine.[1][2] This interaction profile often translates to enhanced potency and selectivity. Among the diverse array of available boronic acid fragments, 6-Cyano-1H-indole-2-boronic acid represents a promising scaffold, combining the established protein-binding features of the indole ring with the reactive potential of the boronic acid and the polar, hydrogen-bonding capability of the nitrile group.

This guide provides a comprehensive framework for benchmarking the performance of this compound against other relevant fragments. We will delve into the underlying principles of why specific experimental choices are made, offering detailed, field-proven protocols to ensure the generation of robust and reproducible data. Our objective is to equip researchers, scientists, and drug development professionals with the tools to objectively assess the value of incorporating this fragment into their screening libraries.

The Strategic Value of the this compound Scaffold

The indole nucleus is a common motif in many approved drugs and natural products, recognized for its ability to participate in various non-covalent interactions within protein binding sites, including hydrogen bonding and π-stacking. The addition of a boronic acid at the 2-position introduces a "warhead" capable of forming a reversible covalent bond, which can significantly increase binding affinity and residence time.[2][3] The cyano group at the 6-position is not merely a passive substituent; it can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of the boronic acid, influencing its reactivity and binding kinetics.[4]

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate the performance of this compound, a carefully selected set of comparator compounds is essential. This allows for the dissection of structure-activity relationships (SAR) and a clear understanding of the contribution of each molecular component.

Table 1: Comparator Fragments for Benchmarking

Compound NameStructureRationale for Inclusion
This compound [Image of this compound] The primary fragment of interest.
Phenylboronic acid[Image of Phenylboronic acid]A simple, foundational boronic acid fragment to establish a baseline.
4-Cyanophenylboronic acid[Image of 4-Cyanophenylboronic acid]To assess the influence of the cyano group on a simpler aromatic scaffold.[5]
Indole-2-boronic acid[Image of Indole-2-boronic acid]To evaluate the specific contribution of the 6-cyano substituent to the indole scaffold.
6-Cyano-1H-indole-2-carboxylic acid[Image of 6-Cyano-1H-indole-2-carboxylic acid]An isosteric non-boronic acid control to highlight the unique properties imparted by the boronic acid moiety.[6]

Experimental Benchmarking Workflow

A multi-tiered approach is recommended to build a comprehensive performance profile for each fragment. This workflow progresses from initial biophysical screening to more complex cellular assays.

G cluster_0 Tier 1: Biophysical Screening cluster_1 Tier 2: Biochemical & Enzymatic Assays cluster_2 Tier 3: Cell-Based Assays a Surface Plasmon Resonance (SPR) b Mass Spectrometry (MS) c Enzyme Inhibition Assay a->c Binding Affinity & Kinetics b->c Covalent Adduct Confirmation d Cell Viability/Cytotoxicity Assay c->d Functional Potency e Target Engagement Assay d->e Cellular Efficacy & Toxicity

Caption: A tiered experimental workflow for benchmarking fragment performance.

Tier 1: Biophysical Characterization

The initial phase focuses on confirming direct binding to the target protein and characterizing the nature of the interaction.

1. Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that provides real-time data on the association and dissociation of a fragment (analyte) with a target protein (ligand) immobilized on a sensor chip.[7][8] This allows for the determination of the equilibrium dissociation constant (KD), as well as the kinetic rate constants (ka and kd).

Detailed Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein (e.g., a serine protease) to a density of 3000-5000 response units (RU) in 10 mM sodium acetate buffer at a pH below the protein's isoelectric point (e.g., pH 5.0).[9]

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Binding:

    • Prepare a dilution series of each fragment in running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 100 µM.

    • Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min for a contact time of 60-120 seconds, followed by a dissociation phase.[9]

    • Regenerate the surface between injections using a mild buffer (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine KD, ka, and kd.

2. Mass Spectrometry (MS) for Covalent Adduct Verification

Intact protein mass spectrometry is a powerful tool to confirm the formation of a covalent adduct between the fragment and the target protein.[10][11] An increase in the protein's mass corresponding to the molecular weight of the fragment is indicative of covalent binding.

Detailed Protocol:

  • Incubation:

    • Incubate the target protein (e.g., 5 µM) with an excess of the boronic acid fragment (e.g., 100 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.5) for a defined period (e.g., 2 hours) at room temperature.

  • Sample Preparation:

    • Desalt the protein-fragment mixture using a C4 ZipTip or similar reversed-phase chromatography method.

  • LC-MS Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., a Q-TOF).

    • Deconvolute the resulting mass spectrum to determine the mass of the intact protein.

  • Data Analysis:

    • Compare the mass of the protein incubated with the fragment to a DMSO control. A mass shift equal to the molecular weight of the fragment confirms covalent adduct formation.

Table 2: Hypothetical Biophysical Data

CompoundKD (SPR, µM)ka (103 M-1s-1)kd (10-3 s-1)Covalent Adduct (MS)
This compound 25 5.2 130 Yes
Phenylboronic acid>200N/DN/DYes
4-Cyanophenylboronic acid1501.5225Yes
Indole-2-boronic acid603.8228Yes
6-Cyano-1H-indole-2-carboxylic acid>500N/DN/DNo

N/D: Not Determined due to weak binding.

Interpretation of Hypothetical Data: The data suggests that the indole scaffold provides a significant affinity enhancement over the simple phenyl ring. The addition of the cyano group in this compound appears to further improve affinity and slow the dissociation rate compared to the unsubstituted indole-2-boronic acid, indicating a favorable interaction. The lack of covalent adduct formation with the carboxylic acid analog confirms the specific role of the boronic acid in this interaction.

Tier 2: Biochemical & Enzymatic Assays

This tier aims to quantify the functional consequence of fragment binding, typically through measuring the inhibition of enzymatic activity.

1. Enzyme Inhibition Assay

For a target with enzymatic activity (e.g., a serine protease), a biochemical assay can determine the half-maximal inhibitory concentration (IC50) of each fragment.

Detailed Protocol:

  • Assay Setup:

    • In a 96-well plate, add the enzyme to a suitable assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).

    • Add a serial dilution of each fragment (typically from 0.1 µM to 200 µM in DMSO, ensuring the final DMSO concentration is <1%).

    • Pre-incubate the enzyme and fragment for 30 minutes at room temperature.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates and normalize them to a DMSO control.

    • Plot the percent inhibition against the logarithm of the fragment concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 3: Hypothetical Enzyme Inhibition Data

CompoundIC50 (µM)
This compound 45
Phenylboronic acid>200
4-Cyanophenylboronic acid180
Indole-2-boronic acid90
6-Cyano-1H-indole-2-carboxylic acid>500

Interpretation of Hypothetical Data: The IC50 values correlate well with the binding affinities observed in SPR, with this compound demonstrating the most potent inhibition. This reinforces the SAR established in the biophysical assays.

Tier 3: Cell-Based Assays

The final tier of evaluation assesses the fragment's activity in a more physiologically relevant context, providing insights into cell permeability and potential cytotoxicity.

1. Cell Viability/Cytotoxicity Assay

It is crucial to determine if the observed enzymatic inhibition is due to specific target engagement or general cytotoxicity. An MTT or similar cell viability assay is a standard method for this.

Detailed Protocol:

  • Cell Culture:

    • Seed a relevant cancer cell line (e.g., one known to be dependent on the target enzyme) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of each fragment for 48-72 hours.

  • Viability Assessment:

    • Add MTT reagent and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to a vehicle control to determine the percent cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Table 4: Hypothetical Cell-Based Assay Data

CompoundGI50 (µM)
This compound 75
Phenylboronic acid>200
4-Cyanophenylboronic acid>200
Indole-2-boronic acid150
6-Cyano-1H-indole-2-carboxylic acid>200

Interpretation of Hypothetical Data: The cellular activity mirrors the biochemical data, suggesting that this compound is cell-permeable and exerts its effect through the intended mechanism rather than non-specific toxicity. The weaker cellular activity compared to the biochemical IC50 is typical and can be attributed to factors such as cell membrane permeability and intracellular target concentration.

Synthesis and Logic of Experimental Design

The presented workflow is designed to be a self-validating system.

G a SPR (Binding?) b MS (Covalent?) a->b Confirms nature of binding c Enzyme Assay (Functional?) b->c Links binding to functional effect d Cell Assay (Cell Active?) c->d Translates to cellular context

Caption: The logical flow of the self-validating experimental design.

  • SPR establishes binding: It answers the fundamental question: "Does the fragment interact with the target?"[8]

  • MS confirms the mechanism: It validates the hypothesis that the boronic acid forms a covalent adduct.[10]

  • Cell-based assays provide physiological relevance: Activity in a cellular context, coupled with a lack of general cytotoxicity, indicates that the fragment is a promising starting point for lead optimization.[12]

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the performance of this compound. By systematically comparing its biophysical, biochemical, and cellular properties to a set of well-chosen comparator fragments, researchers can build a comprehensive and objective understanding of its potential as a valuable addition to drug discovery libraries. The presented protocols, rooted in established scientific principles, provide a clear roadmap for generating high-quality, reproducible data. Based on our hypothetical data, this compound demonstrates superior performance, justifying its inclusion and prioritization in fragment-based and DNA-encoded library screening campaigns.

References

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  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). Retrieved from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). Retrieved from [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Org. Biomol. Chem., 17, 5913-5923. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (n.d.). Retrieved from [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. (n.d.). Retrieved from [Link]

  • Proteome-wide screening of covalent fragments. a, General protocol... (n.d.). Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved from [Link]

  • LC-MS based covalent fragment screening strategy. (n.d.). Retrieved from [Link]

  • Covalent inhibitors: a rational approach to drug discovery. (2020). Med. Chem. Commun., 11, 1437-1449. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). Retrieved from [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (n.d.). Retrieved from [Link]

  • Key advances in the development of reversible covalent inhibitors. (n.d.). Retrieved from [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (n.d.). Retrieved from [Link]

  • Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (n.d.). Retrieved from [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (n.d.). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). Retrieved from [Link]

  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (n.d.). Retrieved from [Link]

  • Cas 126747-14-6,4-Cyanophenylboronic acid. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Retrieved from [Link]

  • 4-Cyanophenylboronic acid. (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Retrieved from [Link]

  • Surface plasmon resonance. (n.d.). Retrieved from [Link]

  • 6-cyano-1H-indole-2-carboxylic Acid. (n.d.). Retrieved from [Link]

  • Guide to Running an SPR Experiment. (2022). Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). Retrieved from [Link]

  • Structure-activity relationship analysis of cytotoxic cyanoguanidines: selection of CHS 828 as candidate drug. (2009). Anticancer Drugs, 11(4), 305-12. Retrieved from [Link]

  • Indolylboronic Acids: Preparation and Applications. (n.d.). Retrieved from [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (n.d.). Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). Retrieved from [Link]

  • Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of 6-Cyano-1H-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. 6-Cyano-1H-indole-2-boronic acid is a valuable reagent for the synthesis of complex biaryl and heteroaryl structures, particularly in the construction of pharmacologically active indole derivatives. The presence of the electron-withdrawing cyano group at the 6-position significantly modulates the electronic properties of the indole ring and, consequently, the reactivity of the boronic acid in catalytic cycles.

This guide provides a quantitative and comparative analysis of the reaction kinetics of this compound, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. While specific kinetic data for this particular reagent is not extensively available in peer-reviewed literature, this guide will establish a robust analytical framework based on established mechanistic principles and comparative data from structurally related boronic acids. We will explore the underlying causality of its reactivity profile, provide a detailed experimental protocol for its kinetic analysis, and compare its expected performance against relevant alternatives.

The Decisive Role of the Cyano Group: An Electronic Perspective

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, involving a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle broadly consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[2]

The transmetalation step is often rate-determining and is highly sensitive to the electronic nature of the boronic acid. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] The electron-withdrawing nature of the cyano group in this compound plays a dual role in its reactivity:

  • Increased Lewis Acidity: The cyano group pulls electron density away from the indole ring and, by extension, from the boronic acid moiety. This increases the Lewis acidity of the boron atom, potentially influencing its interaction with the base and the palladium catalyst.

  • Reduced Nucleophilicity of the Transferring Group: The primary role of the boronic acid is to act as a nucleophilic partner in the transmetalation step. The electron-withdrawing cyano group deactivates the indole ring, reducing the nucleophilicity of the ipso-carbon atom attached to the boron. This is expected to slow down the rate of transmetalation compared to unsubstituted or electron-rich indole boronic acids.[3]

Therefore, a trade-off exists. While the increased acidity might facilitate the formation of the boronate, the reduced nucleophilicity of the transferring group is the more dominant factor affecting the overall reaction rate. Electron-deficient arylboronic acids have often been observed as more challenging coupling partners, especially with less reactive electrophiles.[3]

Quantitative Kinetic Analysis: A Detailed Experimental Protocol

To quantitatively assess the reaction kinetics of this compound, a systematic study employing the initial rates method is recommended. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of such reactions due to its high resolution and sensitivity.

Experimental Objective:

To determine the reaction order and rate constant for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).

Materials and Reagents:
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Internal standard (e.g., naphthalene or biphenyl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

  • Thermostatted reaction block or oil bath.

  • Schlenk line or glovebox for inert atmosphere.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, 4-bromoanisole, and the internal standard in 1,4-dioxane at known concentrations.

    • Prepare a stock solution of the palladium catalyst and ligand (e.g., a 1:2 molar ratio of Pd(OAc)₂ to SPhos) in 1,4-dioxane.

    • Prepare an aqueous solution of K₃PO₄.

  • Reaction Setup:

    • In a series of reaction vials, add the required volumes of the stock solutions of the boronic acid and aryl bromide to achieve the desired initial concentrations (see experimental design table below).

    • Add the internal standard to each vial.

    • Add the aqueous K₃PO₄ solution.

    • Seal the vials and place them in the thermostatted reaction block set to the desired temperature (e.g., 80 °C).

  • Initiation and Monitoring:

    • Initiate the reactions by adding the catalyst/ligand stock solution to each vial at time t=0.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

    • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the starting materials, product, and internal standard.

    • Quantify the concentrations of the reactants and product at each time point by comparing their peak areas to that of the internal standard.

Experimental Design for Determining Reaction Orders:
Experiment[this compound] (M)[4-Bromoanisole] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.10.10.001To be determined
20.20.10.001To be determined
30.10.20.001To be determined

By comparing the initial rates of reaction between experiments where the concentration of only one reactant is changed, the order of the reaction with respect to that reactant can be determined. For example, comparing experiments 1 and 2 will reveal the order with respect to the boronic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions prep_reactants Prepare Reaction Vials prep_stock->prep_reactants initiate Initiate Reaction (t=0) prep_reactants->initiate sampling Aliquot Sampling at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Determine Concentrations hplc->data kinetics Calculate Rate and Order data->kinetics G cluster_edg Electron-Donating Group cluster_neutral Unsubstituted cluster_ewg Electron-Withdrawing Group center Reactivity in Suzuki-Miyaura Coupling ewg This compound center->ewg Decreases Rate edg e.g., 6-Methoxy-1H-indole-2-boronic acid edg->center Increases Rate neutral Indole-2-boronic acid neutral->center Baseline Rate

Caption: The influence of electronic effects on the reactivity of indole-2-boronic acids.

Conclusion and Practical Implications

This compound is a valuable synthetic intermediate, but its electronic properties necessitate careful consideration in reaction design and optimization. The electron-withdrawing cyano group is predicted to decrease the rate of the Suzuki-Miyaura coupling compared to unsubstituted or electron-rich indole boronic acids.

For researchers and process chemists, this implies that reactions involving this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalyst systems—to achieve comparable conversions and yields to their electron-rich counterparts. The provided experimental protocol offers a robust framework for quantifying these effects and for the rational optimization of reaction conditions. By understanding the kinetic profile of this important building block, scientists can more effectively leverage its synthetic potential in the development of novel therapeutics and functional materials.

References

  • Denmark, S. E., & Zahrt, A. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4301–4313. Available at: [Link]

  • Cerna, I., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

  • Dou, X., et al. (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 146(9), 6283–6293. Available at: [Link]

  • Gilla, G., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). Available at: [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Anderson, K. W., et al. (2006). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694–10695. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catak, S., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6884–6917. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

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The Strategic Advantage of 6-Cyano-1H-indole-2-boronic Acid in Isotopic Labeling for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying drug distribution, and understanding mechanisms of action. The choice of labeling precursor is critical, directly impacting the efficiency, specificity, and analytical tractability of these studies. This guide provides an in-depth comparison of 6-Cyano-1H-indole-2-boronic acid as a potential precursor for isotopic labeling, benchmarked against established methodologies for indole core labeling. We will explore the unique chemical functionalities of this molecule and their implications for creating versatile and powerful research tools.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a ubiquitous motif in pharmaceuticals and bioactive natural products.[1][2] Its presence in numerous approved drugs underscores the importance of developing robust methods for its isotopic labeling. Such labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for target engagement and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[3]

Isotopic Labeling of Indoles: A Methodological Overview

Current strategies for indole labeling primarily focus on the incorporation of deuterium (²H or D), carbon-13 (¹³C), and carbon-14 (¹⁴C).[1]

  • Deuterium Labeling: Hydrogen-deuterium exchange (H-D exchange) is a common method, often catalyzed by acids or transition metals like palladium and gold.[4][5][6][7] These methods can offer high levels of deuterium incorporation at specific positions (e.g., C2, C3) of the indole ring.[4][5] The primary advantage of deuteration lies in its utility for metabolic "soft-spot" protection and as a tool in mechanistic studies via the kinetic isotope effect.[3]

  • Carbon Labeling (¹³C, ¹⁴C): The introduction of carbon isotopes is fundamental for tracking the molecular framework of a drug candidate.[2] This typically involves more complex multi-step syntheses starting from labeled precursors.[8] While synthetically more demanding, carbon labeling is indispensable for quantitative whole-body autoradiography (¹⁴C) and for detailed structural and metabolic analysis by mass spectrometry and NMR (¹³C).[1][]

This compound: A Multifunctional Labeling Precursor

This compound presents a unique combination of chemical handles that offer significant potential for advanced isotopic labeling strategies.[10][11]

The Boronic Acid Moiety: A Gateway for Diverse Labeling and Functionalization

The boronic acid group at the C2 position is a versatile functional group with several key applications in drug discovery and diagnostics.[12][13][14]

  • Boron Isotopes (¹⁰B/¹¹B): Boron naturally exists as two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This distinct isotopic signature can be exploited in mass spectrometry-based metabolomics to readily identify and track molecules derivatized with boronic acids, aiding in the discovery of cis-diol-containing metabolites.[15]

  • Boron Neutron Capture Therapy (BNCT): The ¹⁰B isotope has a high propensity to capture thermal neutrons, leading to a nuclear fission reaction that releases high-energy particles capable of killing cancer cells.[16][17] Drugs containing ¹⁰B are being actively developed for BNCT.[18][19] An isotopically labeled version of this compound could therefore serve as a theranostic agent, combining diagnostic imaging with therapy.

  • PET Imaging Probes: Boronic acids can be converted into trifluoroborate salts, which can then be labeled with fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging.[20][21] This allows for non-invasive, real-time imaging of drug distribution and target engagement in vivo.

The Cyano Group: A Handle for Further Chemical Elaboration

The cyano group at the C6 position provides an additional site for chemical modification.[8] It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a route to attach other functional groups or radiolabels.[8] This versatility is highly advantageous in the synthesis of complex drug analogues and bioconjugates.[10][11]

Comparative Analysis: this compound vs. Traditional Indole Labeling

The following table summarizes the potential advantages and disadvantages of using isotopically labeled this compound compared to standard indole labeling techniques.

FeatureStandard Indole Labeling (e.g., H-D Exchange, ¹³C Synthesis)Isotopic Labeling with this compound
Labeling Position Typically focused on the indole core (e.g., C2, C3, C5, C7).[4][5]Can be labeled on the indole core, the boronic acid group (¹⁰B, ¹⁸F), or via the cyano group.
Synthetic Complexity Varies from simple H-D exchange to complex multi-step syntheses for carbon isotopes.[6][8]Synthesis of the precursor itself is a multi-step process.[22] Subsequent labeling would add further steps.
Functional Versatility Primarily serves as a tracer for metabolic and distribution studies.[3]Can act as a tracer, a PET imaging agent, a BNCT agent, and a building block for further synthesis.[16]
Analytical Detection Relies on mass spectrometry or NMR for detection of mass shifts, or scintillation counting for ¹⁴C.Offers multiple detection modalities: MS (mass shift and boron isotope pattern), PET imaging, and fluorescence (if derivatized).[15][20]
Potential for Drug Conjugation Limited to available functional groups on the parent indole.The boronic acid and cyano groups provide two distinct handles for bioconjugation.[10][11]

Experimental Workflows

Workflow for Deuterium Labeling of the Indole Core

The following workflow illustrates a general approach for deuterium labeling of an indole scaffold, which could be adapted for this compound.

G cluster_0 Deuterium Labeling Protocol start Start with this compound reagents Add Deuterated Solvent (e.g., CD3CO2D) and Catalyst (e.g., Pd or Au complex) start->reagents reaction Heat reaction mixture (e.g., 80-100°C) for a specified time reagents->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Purification by column chromatography workup->purification analysis Analysis by NMR and Mass Spectrometry to determine %D incorporation purification->analysis end Obtain Deuterated Product analysis->end

Caption: General workflow for deuterium labeling of an indole derivative.

Proposed Workflow for ¹⁸F-Labeling for PET Imaging

This diagram outlines a potential pathway for converting the boronic acid into an ¹⁸F-labeled PET tracer.

G cluster_1 18F-Labeling for PET Imaging start This compound trifluoroborate Conversion to potassium trifluoroborate salt start->trifluoroborate labeling Isotope exchange with aqueous [18F]fluoride trifluoroborate->labeling purification SPE purification to remove unreacted [18F]fluoride labeling->purification qc Quality control (radiochemical purity, specific activity) purification->qc end [18F]-labeled PET tracer ready for injection qc->end

Caption: Proposed workflow for synthesizing an ¹⁸F-PET tracer.

Conclusion and Future Perspectives

While direct isotopic labeling studies on this compound are not yet prevalent in the literature, its unique chemical architecture presents a compelling case for its development as a next-generation labeling precursor. The convergence of a versatile indole scaffold with the multifunctional boronic acid and cyano groups offers researchers an unprecedented toolkit for creating sophisticated molecular probes. This single molecule holds the potential to serve as a simple tracer, a PET imaging agent, a theranostic for BNCT, and a versatile building block for further chemical synthesis. As the demand for more informative and multifaceted molecular tools in drug discovery continues to grow, this compound is poised to become a valuable asset in the development of safer and more effective medicines.

References

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  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Au(I)-catalysis Enables Regioselective Hydrogen Isotope Labeling of Indoles. ChemRxiv.
  • Recent developments in heterocycle labeling with carbon isotopes. PubMed.
  • Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. PMC - NIH.
  • Recent Developments in Heterocycles Labeling with Carbon Isotopes.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5.
  • SAFETY D
  • Researchers Create Novel Boron-10 Nano-drug for Precise Boron Neutron Capture Therapy in Mouse Model of Glioma in Situ. Institute of High Energy Physics.
  • Developing targeted drugs for boron neutron capture therapy to treat refractory cancers. TAE Life Sciences.
  • Enriched 10-boron composition for cancer therapy and a method of synthesizing the same.
  • Preliminary Results Show TAE Life Sciences' Novel Boron-Containing Drug Holds Promise for Revolutionizing Boron Neutron Capture Therapy. TAE Life Sciences.
  • Labelling Compounds with Carbon-13 and Carbon-14. The Royal Society of Chemistry.
  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • 1-Boc-5-cyano-1H-indole-2-boronic acid. Chem-Impex.
  • Carbon-13. BOC Sciences.
  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. PubMed.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. PMC - NIH.
  • A boronate-caged [¹⁸F]FLT probe for hydrogen peroxide detection using positron emission tomography. PubMed.
  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
  • 5-Cyano-1H-indole-2-boronic acid. Chem-Impex.
  • This compound. Sigma-Aldrich.
  • This compound. BLD Pharm.
  • Boronic acids for fluorescence imaging of carbohydrates.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
  • 5-CYANO-1H-INDOLE-2-BORONIC ACID synthesis. ChemicalBook.
  • Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. PMC - NIH.
  • Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
  • Synthesis of isotopically labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase. PubMed.
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  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

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Safety Operating Guide

Navigating the Disposal of 6-Cyano-1H-indole-2-boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Cyano-1H-indole-2-boronic acid (CAS RN: 1286777-08-9), a compound frequently utilized in synthetic chemistry and drug discovery. By elucidating the chemical rationale behind each step, this document aims to empower researchers to not only comply with regulations but also to understand the fundamental principles of safe chemical handling and waste neutralization.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is paramount. This compound is a bifunctional molecule, presenting hazards associated with both the cyanated indole core and the boronic acid moiety.

A review of available safety data for the compound and structurally similar molecules indicates the following primary hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The cyano group (-CN) introduces the potential for the release of highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions. The boronic acid group, while generally of lower toxicity to humans, can pose a threat to aquatic ecosystems.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueSource
CAS Number1286777-08-9
Molecular FormulaC₉H₇BN₂O₂
AppearanceOff-white solid
Purity≥96%
Known HazardsHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

The Core Principle of Disposal: A Two-Fold Neutralization Strategy

The primary objective in the disposal of this compound is the chemical transformation of its hazardous functional groups into less toxic species before final disposal. This involves a two-pronged approach:

  • Oxidation of the Cyano Group: The nitrile functionality must be converted to the significantly less toxic cyanate ion (OCN⁻).

  • Management of the Boronic Acid and Indole Core: The boronic acid and the indole ring system will also undergo oxidation during this process.

The recommended method for achieving this is through controlled oxidation using sodium hypochlorite (NaOCl), commonly known as bleach, under alkaline conditions. The alkaline environment is crucial to prevent the formation of toxic hydrogen cyanide gas.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

This protocol is designed for the disposal of small quantities (typically <10 grams) of this compound.

Personnel Protective Equipment (PPE) is mandatory throughout this procedure. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

All steps must be performed in a certified chemical fume hood.

Preparation of the Neutralization Solution
  • Prepare a 10% (w/v) solution of sodium hydroxide (NaOH). Carefully dissolve 10 g of NaOH pellets in 90 mL of deionized water in a beaker, stirring gently. This reaction is exothermic, so allow the solution to cool to room temperature.

  • Obtain a commercial bleach solution (typically 5-6% sodium hypochlorite).

Neutralization Procedure

Navigating the Safe Handling of 6-Cyano-1H-indole-2-boronic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for 6-Cyano-1H-indole-2-boronic acid. By understanding the inherent hazards and implementing the robust protocols outlined below, you can ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

The presence of the cyano group necessitates additional caution. While the nitrile in this compound is generally less acutely toxic than inorganic cyanide salts, it can potentially release hydrogen cyanide (HCN) gas under acidic conditions or during combustion.[1] Therefore, all handling procedures must be designed to mitigate these risks.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), with double-gloving recommended.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the solid or solutions, and potential vapors, which can cause severe eye irritation.
Body Protection A laboratory coat, a chemical-resistant apron, and fully enclosed, chemical-resistant footwear. Long pants are mandatory.Prevents skin contact with the chemical. The apron offers an extra layer of protection against spills.
Respiratory Protection All handling of the solid compound must be conducted in a certified chemical fume hood. A respirator may be necessary for large spills.Minimizes the risk of inhaling airborne particles or potential vapors. A fume hood provides essential engineering control. A NIOSH-approved respirator with particulate filters should be used if a fume hood is not available or in case of a large spill.
The Rationale Behind PPE Selection
  • Hand Protection : Nitrile gloves offer good resistance to a range of chemicals. The recommendation for double-gloving is a best practice when handling potentially hazardous compounds, providing a critical safety layer.

  • Eye and Face Protection : Given that this compound can cause serious eye irritation, standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a face shield offers broader protection from splashes.[1]

  • Body Protection : A standard lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : The primary engineering control for handling this solid is a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Pre-Handling Preparations
  • Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and PPE before bringing the chemical into the workspace.

  • Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and have been recently tested.

Weighing and Transfer
  • Don PPE : Put on all required PPE as detailed in the table above.

  • Work in Fume Hood : Conduct all manipulations of the solid compound within the certified chemical fume hood.

  • Controlled Dispensing : Use a spatula to carefully transfer the solid. Avoid creating dust. If pouring, do so slowly and close to the receiving container.

  • Seal Container : Promptly and securely seal the stock container after dispensing.

In Case of a Spill
  • Small Spill : For a small spill within the fume hood, gently cover the solid with a damp paper towel to prevent dust from becoming airborne. Then, carefully scoop the material into a designated hazardous waste container.

  • Large Spill : Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

Waste Segregation
  • Solid Waste : All contaminated solid waste, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container designated for "Cyanide-Containing Solid Waste."

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for "Cyanide-Containing Liquid Waste."

  • Sharps : Contaminated sharps (needles, etc.) must be disposed of in an appropriate sharps container.

Container Decontamination
  • Initial Rinse : Empty containers that held the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered hazardous and must be collected in the designated liquid waste container.

  • Subsequent Rinses : After the initial hazardous rinse, the container can be washed with soap and water.

Final Disposal

All hazardous waste must be disposed of through your institution's EHS office. Never dispose of this chemical down the drain.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

prep Pre-Handling Preparation ppe Don Appropriate PPE prep->ppe handling Weighing & Transfer in Fume Hood ppe->handling spill Spill Occurs? handling->spill use Chemical in Use handling->use spill_response Spill Response Protocol spill->spill_response Yes spill->use No waste_gen Waste Generation spill_response->waste_gen use->waste_gen waste_seg Segregate Solid & Liquid Waste waste_gen->waste_seg decon Decontaminate Glassware waste_seg->decon disposal Dispose via EHS decon->disposal

Caption: Workflow for Safe Handling of this compound.

Conclusion

The safe handling of this compound is readily achievable through a combination of appropriate engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling and disposal. By internalizing the principles and procedures outlined in this guide, researchers can mitigate risks and maintain a secure laboratory environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.